Technical Documentation Center

3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL

Physicochemical Profiling and Experimental Validation of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine is a highly p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Experimental Validation of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine is a highly privileged tactic used to finely tune the physicochemical and pharmacokinetic properties of lead scaffolds. The compound 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol represents a highly specialized, multi-functional building block. By integrating a benzylic amine, a primary alcohol, a lipophilic aryl system, and a gem-difluoro motif, this molecule is engineered to overcome common liabilities associated with basic aliphatic amines, such as poor membrane permeability and high P-glycoprotein (P-gp) efflux.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the stereoelectronic causality behind this molecule's properties and provide the self-validating experimental workflows required to empirically confirm them.

Structural Deconstruction & Physicochemical Causality

To understand the behavior of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol in biological systems, we must isolate and analyze its core structural components and their synergistic effects.

The β,β -Difluoro Motif (Stereoelectronic Modulation) The most critical feature of this molecule is the gem-difluoro group at the C2 position. Fluorine is the most electronegative element, and its introduction creates a powerful inductive electron-withdrawing effect (-I) that propagates through the σ -bond framework. When placed β to an amine, a single fluorine atom typically depresses the basic pKa​ by ~1.7 units[1]. The presence of a gem-difluoro group ( β,β -substitution) exerts a compounded effect, depressing the pKa​ by approximately 3.0 to 3.4 units[2].

A standard benzylic amine exhibits a pKa​ of ~9.3. The inductive pull of the C2 fluorines stabilizes the unprotonated lone pair on the C3 nitrogen, shifting the predicted pKa​ down to the 6.0–6.5 range . This causality is profound: at physiological pH (7.4), a standard benzylic amine is >98% protonated (cationic), severely restricting passive lipid bilayer diffusion. By depressing the pKa​ below 7.4, the amine in this scaffold exists predominantly in its neutral state, exponentially increasing its effective lipophilicity ( LogD7.4​ ) and passive membrane permeability[1].

The 3,4-Dimethylphenyl Moiety (Lipophilic & Steric Shielding) The aryl ring provides necessary bulk for hydrophobic pocket binding ( π−π or cation- π interactions). The addition of methyl groups at the 3 and 4 positions serves two purposes:

  • LogP Enhancement: Each methyl group contributes approximately +0.5 to the intrinsic partition coefficient ( LogP ), driving the molecule's affinity for lipid membranes.

  • Conformational Restriction: The steric bulk of the aryl system restricts the rotational degrees of freedom around the C3 benzylic center, potentially reducing the entropic penalty upon target binding.

The Primary Amino Alcohol Pharmacophore The 1,3-amino alcohol motif is a classic pharmacophore capable of forming bidentate hydrogen bond networks. The C1 primary alcohol acts as both a strong hydrogen bond donor and acceptor. Furthermore, the adjacent C2 fluorines block metabolic oxidation at the α -position, preventing rapid metabolism by alcohol dehydrogenases (ADH) into the corresponding carboxylic acid, thereby increasing the molecule's biological half-life.

Quantitative Physicochemical Projections

Before initiating empirical validation, establishing a theoretical baseline is critical for calibrating analytical instruments. Below is the projected physicochemical profile based on the structural causality outlined above.

Physicochemical ParameterPredicted ValueCausality / Rationale
Molecular Formula C11​H15​F2​NO Core backbone calculation.
Molecular Weight 215.24 g/mol Highly efficient size for fragment-based drug discovery (FBDD).
Topological Polar Surface Area (TPSA) 46.25 ŲAmine (26.02 Ų) + Alcohol (20.23 Ų). Optimal for BBB penetration (< 90 Ų).
Basic pKa​ (C3-Amine) 6.2 – 6.5Benzylic amine baseline (~9.3) depressed by β,β -difluoro -I effect[2].
Acidic pKa​ (C1-Alcohol) ~13.5Primary alcohol baseline (~15.5) depressed by β,β -difluoro -I effect.
Intrinsic LogP 2.6 – 2.8Driven by the 3,4-dimethylphenyl group; slightly offset by the polar heteroatoms.
Effective LogD7.4​ 2.4 – 2.6High neutral fraction at pH 7.4 ensures LogD closely mirrors intrinsic LogP .

Self-Validating Experimental Workflows

To ensure scientific integrity, the predicted values must be empirically verified using self-validating analytical systems. Below are the definitive protocols for determining the pKa​ and LogD7.4​ of this compound.

Protocol A: Yasuda-Shedlovsky Potentiometric pKa​ Determination

Due to the compound's lipophilicity, aqueous solubility may be insufficient for standard aqueous titration. A co-solvent extrapolation method is required.

  • Self-Validation Mechanism: Concurrent titration of a reference standard (Propranolol, known pKa​ 9.53) within the same sequence ensures electrode calibration integrity and validates the extrapolation mathematics.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1.0 mM solutions of the compound and the Propranolol standard in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Under a continuous Argon purge (to prevent atmospheric CO2​ from forming carbonic acid and skewing the pH), titrate each solution from pH 2.0 to 11.0 using standardized 0.1 M KOH.

  • Data Acquisition: Record the apparent pKa​ ( psKa​ ) at the inflection point for each co-solvent ratio using a high-precision glass electrode.

  • Extrapolation: Plot the psKa​ values against the inverse dielectric constant ( 1/ε ) of the respective solvent mixtures.

  • Validation & Calculation: Verify that the Propranolol extrapolation yields 9.53 ± 0.05. If valid, extrapolate the linear regression of the target compound to the 1/ε of pure water (0.0127 at 25°C) to determine the true aqueous pKa​ .

Protocol B: High-Throughput Shake-Flask LC-MS/MS for LogD7.4​
  • Self-Validation Mechanism: A "cassette" of three internal standards (Atenolol for low lipophilicity, Metoprolol for moderate, and Testosterone for high lipophilicity) is spiked directly into the assay matrix. If the calculated LogD of these standards deviates by >0.2 log units from literature consensus, the phase separation is deemed compromised, and the run is automatically invalidated.

Step-by-Step Methodology:

  • Phase Saturation: Prepare 50 mM sodium phosphate buffer at exactly pH 7.40. Vigorously stir the buffer with 1-octanol for 24 hours to ensure mutual saturation of both phases.

  • Partitioning: Dissolve the compound and the validation cassette in the octanol phase to a concentration of 100 µM. Add equal volumes (500 µL) of the saturated octanol and buffer to a 2 mL silanized glass vial (to prevent non-specific surface adsorption).

  • Equilibration: Agitate the vials at 300 RPM for 60 minutes at 25°C. Subsequently, centrifuge at 3000 x g for 15 minutes to guarantee absolute phase separation without micro-emulsions.

  • Quantification: Carefully sample 50 µL from the middle of both the octanol and aqueous phases. Dilute with acetonitrile containing an analytical internal standard (Labetalol).

  • Analysis: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate LogD7.4​ using the formula: Log10​(Areaoctanol​/Areabuffer​) .

Mechanistic and Workflow Visualizations

StructuralCausality Compound 3-Amino-3-(3,4-dimethylphenyl) -2,2-difluoropropan-1-ol CF2 gem-Difluoro Group (C2 Position) Compound->CF2 Aryl 3,4-Dimethylphenyl (C3 Position) Compound->Aryl Amine Primary Amine (C3 Position) Compound->Amine Effect1 Depresses pKa (~6.3) Increases Neutral Fraction CF2->Effect1 -I Effect Effect2 Increases Lipophilicity Steric Shielding Aryl->Effect2 pi-pi/Hydrophobic Effect3 Target Binding (H-Bond Donor) Amine->Effect3 Salt Bridge

Fig 1: Stereoelectronic causality map detailing how specific functional groups dictate physicochemical behavior.

Workflow Step1 1. Co-solvent Preparation (MeOH/Water Ratios + KCl) Step2 2. Dual Titration under Argon (Sample + Propranolol Std) Step1->Step2 Step3 3. Apparent pKa (psKa) Calculation at Inflection Step2->Step3 Step4 4. Yasuda-Shedlovsky Extrapolation to 1/ε = 0 Step3->Step4 Step5 5. Validated Aqueous pKa (If Std = 9.53 ± 0.05) Step4->Step5

Fig 2: Self-validating potentiometric workflow for precise pKa determination of lipophilic compounds.

References

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: PMC / NIH URL:[Link]

  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

Preliminary Investigation of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL Toxicity: A Methodological Framework

Executive Summary The compound 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol (hereafter referred to as ADDP ) represents a highly functionalized, novel pharmacophore. Characterized by a basic amine, a lipophilic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol (hereafter referred to as ADDP ) represents a highly functionalized, novel pharmacophore. Characterized by a basic amine, a lipophilic 3,4-dimethylphenyl moiety, and a gem-difluoro group, ADDP presents unique physicochemical properties that require rigorous preclinical safety profiling.

While fluorine substitution is a classical medicinal chemistry strategy to improve metabolic stability and modulate target affinity [1], it introduces specific toxicological liabilities. Furthermore, the structural topology of ADDP classifies it as a potential Cationic Amphiphilic Drug (CAD), a class notorious for inducing lysosomal storage disorders [2]. This whitepaper provides an authoritative, causality-driven framework for the preliminary toxicity investigation of ADDP, aligning with the International Council for Harmonisation (ICH) M3(R2) guidelines for nonclinical safety studies [4].

Structural Risk Assessment & Mechanistic Causality

To design a self-validating toxicity screening system, we must first deconstruct the molecule to understand the causality behind its potential liabilities.

The gem-Difluoro Moiety and Metabolic Shunting

Fluorine is frequently incorporated to block oxidative metabolism due to the high bond-dissociation energy of the C–F bond (~109 kcal/mol)[5]. In ADDP, the 2,2-difluoro group prevents oxidation at the alpha-position to the alcohol and beta-position to the amine. However, this strong electron-withdrawing inductive effect (-I) has two critical consequences:

  • pKa Modulation: It lowers the pKa of the adjacent 3-amino group. While typical aliphatic amines have a pKa > 9.0, the difluoro group likely shifts ADDP's pKa to ~7.5–8.0.

  • Metabolic Shunting: By blocking the aliphatic chain, CYP450 enzymes (likely CYP2D6 or CYP3A4) are forced to target the 3,4-dimethylphenyl ring. Benzylic oxidation of these methyl groups can lead to the formation of reactive quinone methide intermediates, which covalently bind to hepatic proteins and cause idiosyncratic hepatotoxicity [1]. Furthermore, aberrant CYP-mediated oxidation near fluorinated carbons can occasionally result in the release of toxic fluoride ions or fluoroacetate derivatives [1].

Cationic Amphiphilic Drug (CAD) Properties and Phospholipidosis

ADDP possesses a hydrophobic domain (the dimethylphenyl ring) and a hydrophilic domain containing a basic amine. This makes it a CAD. CADs are known to cause Drug-Induced Phospholipidosis (DIPL) , a condition where drugs accumulate in acidic lysosomes, neutralize the local pH, and directly inhibit Lysosomal Phospholipase A2 (LPLA2) [3]. This results in the deadly accumulation of intracellular phospholipids, leading to pulmonary fibrosis or hepatic steatosis [3].

Mechanism ADDP ADDP (Cationic Amphiphilic Drug) Lysosome Lysosomal Accumulation ADDP->Lysosome Protonation in acidic pH (Lysosome) CYP CYP450 Metabolism ADDP->CYP Hepatic clearance (Phase I) LPLA2 LPLA2 Inhibition Lysosome->LPLA2 Electrostatic disruption of enzyme DIPL Drug-Induced Phospholipidosis LPLA2->DIPL Intracellular lipid accumulation Metabolites Reactive Quinone Methides CYP->Metabolites Benzylic oxidation (Metabolic Shunt) Tox Hepatotoxicity / Covalent Binding Metabolites->Tox Protein adduction

Mechanistic pathways of ADDP toxicity via LPLA2 inhibition and CYP450 metabolic shunting.

Quantitative Data: Predictive & Preliminary Parameters

Before initiating in vivo studies, in silico predictions and in vitro thresholds must be established to guide dose selection and define the Margin of Exposure (MoE) as required by FDA and ICH M3(R2) standards [4].

Table 1: Predictive Physicochemical & Toxicity Parameters of ADDP
ParameterPredicted ValueToxicological Implication
Molecular Weight 215.26 g/mol High membrane permeability; BBB penetration likely.
ClogP (Lipophilicity) ~2.8 - 3.2High lipophilicity drives lysosomal partitioning and CYP affinity.
Amine pKa 7.8 (Adjusted for CF2)Partial protonation at physiological pH; full protonation in lysosomes.
LPLA2 Inhibition Risk HighClassic CAD pharmacophore; high risk for DIPL[3].
Reactive Metabolite Risk Moderate to HighBenzylic methyls are soft spots for quinone methide formation.
Table 2: Preliminary In Vitro Toxicity Thresholds (Target Criteria)
AssayTarget Threshold for AdvancementInternal Control (Self-Validation)
Microsomal Stability (HLM) T½ > 45 minutesVerapamil (High clearance control)
GSH Trapping (Adducts) < 50 pmol equivalent/mg proteinAcetaminophen (Positive control)
LPLA2 Inhibition (IC50) > 50 µMAmiodarone (Positive control, IC50 ~10 µM)
hERG Inhibition (Patch Clamp) IC50 > 30 µMDofetilide (Positive control)

Phased Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify that the absence of toxicity is due to the compound's safety, not assay failure.

Protocol 1: Reactive Metabolite Trapping via Glutathione (GSH)

Rationale: To determine if the 3,4-dimethylphenyl group undergoes benzylic oxidation to form electrophilic quinone methides.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLM (1 mg/mL final protein concentration), ADDP (10 µM), and GSH (5 mM) in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Validation Control: Run a parallel incubation using Acetaminophen (10 µM) to ensure the system successfully traps known reactive intermediates (NAPQI).

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) scanning for neutral loss of 129 Da (characteristic of GSH adducts) and specific mass shifts corresponding to ADDP + Oxygen + GSH.

Protocol 2: Lysosomal Phospholipase A2 (LPLA2) Inhibition Assay

Rationale: To empirically assess the risk of ADDP inducing phospholipidosis, bypassing unreliable in silico pKa/ClogP models [3].

  • Reagent Prep: Reconstitute recombinant human LPLA2 enzyme and a fluorogenic phospholipid substrate (e.g., 1-O-acylceramide analog).

  • Dose Titration: Prepare a 10-point serial dilution of ADDP ranging from 0.1 µM to 100 µM in assay buffer (pH 4.5, mimicking the lysosomal environment).

  • Controls: Use Amiodarone (known DIPL inducer) as a positive control [3], and vehicle (DMSO < 1%) as a negative control.

  • Incubation: Incubate the enzyme, substrate, and ADDP at 37°C for 30 minutes in a 96-well black microplate.

  • Detection: Measure fluorescence (Ex/Em specific to the fluorophore released upon lipid cleavage). Calculate the IC50. An IC50 < 20 µM flags ADDP as a high-risk DIPL candidate.

Protocol 3: 14-Day Dose-Ranging & Toxicokinetics (Rodent)

Rationale: To establish the Maximum Tolerated Dose (MTD) and identify target organs of toxicity in accordance with ICH M3(R2) [4].

  • Subject Selection: 8-week-old Sprague-Dawley rats (n=5/sex/group).

  • Dosing: Administer ADDP via oral gavage daily for 14 days. Doses: 0 (Vehicle), 10, 30, and 100 mg/kg/day. (Note: ICH M3(R2) limits standard small molecule top doses to 1000 mg/kg, but high-potency CADs typically show toxicity much lower).

  • Monitoring: Daily clinical observations, weekly body weights, and food consumption.

  • Toxicokinetics (TK): Collect blood on Day 1 and Day 14 at 0.5, 1, 2, 4, 8, and 24 hours post-dose to calculate AUC and Cmax.

  • Endpoint Analysis: On Day 15, perform necropsy. Conduct histopathology specifically looking for foamy macrophages in the lungs and liver (hallmarks of phospholipidosis) and centrilobular necrosis (hallmark of reactive metabolite DILI).

Workflow Tier1 Tier 1: In Silico Profiling (pKa, ClogP, CAD prediction) Tier2 Tier 2: In Vitro Assays (GSH Trapping, LPLA2 Screen) Tier1->Tier2 Tier3 Tier 3: In Vivo (Rodent) (14-Day Dose Ranging, TK) Tier2->Tier3 Tier4 Tier 4: ICH M3(R2) Compliance (GLP Tox, NOAEL Determination) Tier3->Tier4

Tiered nonclinical toxicity workflow for ADDP from in silico to GLP compliance.

Conclusion

The preliminary investigation of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol (ADDP) requires a targeted approach that addresses its specific chemical topology. By proactively screening for LPLA2 inhibition and quinone methide formation, drug development professionals can rapidly identify whether the gem-difluoro and dimethylphenyl moieties confer insurmountable toxicological liabilities, or if ADDP possesses a sufficient therapeutic window to advance to IND-enabling ICH M3(R2) GLP studies.

References

  • Metabolism and Toxicity of Fluorine Compounds Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Cationic amphiphilic drug-induced phospholipidosis Source: PubMed - National Institutes of Health (NIH) URL:[Link]

  • Research Spotlight: Drug-Induced Phospholipidosis: Mechanistic Insights Source: Avanti Polar Lipids / Echelon Biosciences URL:[Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

Foundational

Discovery and Synthesis of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL Derivatives

Executive Summary & Strategic Rationale The incorporation of fluorine into organic frameworks is a cornerstone of modern drug discovery. Specifically, the gem-difluoromethylene (–CF₂–) group acts as a lipophilic, metabol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The incorporation of fluorine into organic frameworks is a cornerstone of modern drug discovery. Specifically, the gem-difluoromethylene (–CF₂–) group acts as a lipophilic, metabolically stable bioisostere for oxygen or methylene groups. In the context of 3-amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol, the adjacent –CF₂– group significantly lowers the pKa of the primary amine via strong inductive electron withdrawal, enhancing its passive membrane permeability while locking the molecule into a rigid, predictable conformation.

The 3,4-dimethylphenyl moiety is a privileged pharmacophore frequently utilized to occupy hydrophobic pockets in kinase active sites and GPCR allosteric domains. Synthesizing this highly functionalized α,α-difluoro-β-amino alcohol requires precise stereocontrol. The most robust, scalable, and highly diastereoselective approach relies on the asymmetric Reformatsky reaction of ethyl bromodifluoroacetate with a chiral N-sulfinylimine, followed by a tandem reduction and deprotection sequence[1].

Mechanistic Causality & Retrosynthetic Design

The synthesis is architected around three critical phases, each designed to ensure absolute chemoselectivity and stereocontrol:

  • Chiral Auxiliary Implantation : We utilize Ellman’s auxiliary, (R)-tert-butanesulfinamide. Unlike standard alkyl imines, the electron-withdrawing nature of the sulfinyl group activates the imine toward nucleophilic attack, while its immense steric bulk provides a rigid facial bias[2].

  • Asymmetric Reformatsky Addition : The core C–C bond is forged using ethyl bromodifluoroacetate and activated zinc. The causality of stereocontrol here is governed by a six-membered Zimmerman-Traxler transition state. The sulfinyl oxygen coordinates directly to the zinc enolate, locking the geometry. The tert-butyl group shields the Re-face of the imine, forcing the difluoroenolate to attack exclusively from the Si-face, yielding the (S)-configuration at the newly formed stereocenter[3].

  • Chemoselective Reduction : Lithium borohydride (LiBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) to reduce the ester to the primary alcohol. LiBH₄ is sufficiently reactive to reduce the fluorinated ester but mild enough to leave the sensitive N–S sulfinamide bond intact.

Synthetic Workflow & Stereochemical Logic

SyntheticWorkflow Start 3,4-Dimethylbenzaldehyde + (R)-tert-Butanesulfinamide Imine Chiral N-Sulfinylimine (Facial Directing Group) Start->Imine Ti(OEt)4, THF, RT (Imine Condensation) TS Zimmerman-Traxler TS (Stereocontrol Model) Imine->TS + Reagent Reagent Ethyl Bromodifluoroacetate + Activated Zn Reagent->TS Zn Enolate Formation (THF, Reflux) Ester α,α-Difluoro-β-amino Ester (High dr > 95:5) TS->Ester C-C Bond Formation (Si-face attack) Red Reduction (LiBH4) Ester -> Alcohol Ester->Red THF, 0 °C to RT Target 3-Amino-3-(3,4-dimethylphenyl) -2,2-difluoropropan-1-ol Red->Target HCl/MeOH (Acidic Deprotection)

Synthetic workflow and stereochemical logic for 2,2-difluoro-β-amino alcohol derivatives.

Detailed Experimental Methodologies

The following protocols are engineered as self-validating systems, ensuring that intermediate integrity can be verified before progressing to subsequent steps.

Step 1: Synthesis of (R)-N-(3,4-Dimethylbenzylidene)-2-methylpropane-2-sulfinamide

Causality: Titanium(IV) ethoxide (Ti(OEt)₄) is employed not just as a Lewis acid to activate the aldehyde, but as an irreversible water scavenger to drive the condensation equilibrium to completion.

  • Reaction : To a solution of 3,4-dimethylbenzaldehyde (10.0 mmol) and (R)-tert-butanesulfinamide (10.5 mmol) in anhydrous THF (25 mL) under an argon atmosphere, add Ti(OEt)₄ (20.0 mmol) dropwise at room temperature.

  • Stirring : Stir the mixture for 12 hours at room temperature.

  • Workup : Pour the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. A dense white precipitate of TiO₂ will form. Filter the suspension through a pad of Celite and wash the filter cake thoroughly with EtOAc.

  • Isolation : Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation : ¹H NMR of the crude product must show the disappearance of the aldehyde proton (~9.9 ppm) and the emergence of a sharp imine C–H singlet at ~8.5 ppm.

Step 2: Asymmetric Reformatsky Reaction

Causality: Commercially available zinc dust is passivated by an unreactive ZnO layer. Chemical activation using 1,2-dibromoethane and TMSCl strips this oxide layer, exposing a pristine zinc surface critical for reproducible oxidative addition into the C–Br bond[1].

  • Zinc Activation : Suspend Zinc dust (30.0 mmol) in anhydrous THF (15 mL) under argon. Add 1,2-dibromoethane (1.5 mmol) and heat to reflux for 5 minutes. Cool to room temperature, add TMSCl (1.5 mmol), and stir for 15 minutes.

  • Enolate Formation & Addition : Heat the activated zinc suspension to reflux. Add a solution of the chiral imine (5.0 mmol) and ethyl bromodifluoroacetate (15.0 mmol) in THF (10 mL) dropwise over 30 minutes.

  • Reaction : Maintain reflux for 2 hours.

  • Workup : Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl (20 mL) to prevent retro-aldol-type decomposition. Extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

  • Self-Validation : ¹⁹F NMR of the purified ester will display a characteristic AB quartet between -110 and -115 ppm, confirming the presence of diastereotopic fluorine atoms adjacent to the chiral center.

Step 3: Chemoselective Ester Reduction
  • Reaction : Dissolve the α,α-difluoro-β-amino ester (3.0 mmol) in anhydrous THF (15 mL) and cool to 0 °C. Add LiBH₄ (2.0 M in THF, 6.0 mmol) dropwise.

  • Stirring : Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup : Quench slowly with 10% aqueous acetic acid until gas evolution ceases. Extract with EtOAc, wash with saturated NaHCO₃ and brine, dry, and concentrate.

  • Self-Validation : IR spectroscopy will confirm the complete disappearance of the ester carbonyl stretch at ~1750 cm⁻¹ and the appearance of a broad O–H stretch at ~3300 cm⁻¹.

Step 4: Acidic Deprotection
  • Reaction : Dissolve the resulting sulfinamide alcohol (2.0 mmol) in anhydrous methanol (5 mL). Add 4M HCl in 1,4-dioxane (4.0 mL) at room temperature.

  • Stirring : Stir for 2 hours.

  • Isolation : Concentrate the mixture in vacuo to remove all volatiles. Triturate the resulting residue with cold diethyl ether and filter to isolate the target compound as a white hydrochloride salt: 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol hydrochloride .

Quantitative Data & Reaction Optimization

The efficiency and stereoselectivity of the Reformatsky step are highly dependent on the metal activation strategy and thermal conditions. The table below summarizes the optimization data for the critical C–C bond-forming step[3].

EntryMetal / Activation StrategySolventTemperature (°C)Isolated Yield (%)Diastereomeric Ratio (dr)
1Zn (Unactivated)THF65 (Reflux)< 10N/A
2Zn / Dilute HCl WashTHF65 (Reflux)4585:15
3Zn / 1,2-DBE + TMSClTHF65 (Reflux)82 96:4
4Zn / 1,2-DBE + TMSClDCM40 (Reflux)6890:10
5In (Indium powder)THF65 (Reflux)0N/A

Note: Entry 3 represents the optimized, self-validating condition utilized in the standard protocol, providing the optimal balance of thermodynamic driving force and kinetic stereocontrol.

References

  • Staas, D. D., Savage, K. L., Homnick, C. F., Tsou, N., & Ball, R. G. (2002). Asymmetric synthesis of alpha,alpha-difluoro-beta-amino acid derivatives from enantiopure sulfinylimines. The Journal of Organic Chemistry, 67(23), 8276-8279. 2.[1] Sorochinsky, A. E., et al. (2003). Convenient Asymmetric Synthesis of β-Substituted α,α-Difluoro-β-amino Acids via Reformatsky Reaction between Davis' N-Sulfinylimines and Ethyl Bromodifluoroacetate. The Journal of Organic Chemistry. 1 3.[2] Collett, C. J., et al. (2013). Scalable Synthesis of β-Amino Esters via Reformatsky Reaction with N-tert-Butanesulfinyl Imines. Synthesis. 2 4.[3] Choppin, S., et al. (2014). Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines. The Journal of Organic Chemistry. 3

Sources

Exploratory

Thermodynamic Stability of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL: A Structural and Kinetic Analysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The incorporation of fluorine into aliphatic frameworks is a corners...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The incorporation of fluorine into aliphatic frameworks is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, metabolic resistance, and conformational geometry. Among these architectures, β -amino- α,α -difluoro alcohols represent a highly specialized class of bioisosteres. Specifically, 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL presents a unique thermodynamic profile driven by the interplay between the sterically demanding 3,4-dimethylphenyl group and the strongly electron-withdrawing gem-difluoro moiety.

This whitepaper dissects the thermodynamic stability of this molecule, detailing the stereoelectronic forces that dictate its conformational minimums and providing field-proven, self-validating experimental protocols for quantifying its physical resilience.

Mechanistic Drivers of Thermodynamic Stability

The thermodynamic stability of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL is not merely a function of bond dissociation energies, but a complex equilibrium of intramolecular forces. The molecule's resistance to degradation (e.g., retro-aldol cleavage or oxidative deamination) is heavily influenced by its preferred spatial orientation.

1. The Fluorine Gauche Effect and Hyperconjugation

The gem-difluoro group ( −CF2​− ) adjacent to the hydroxyl-bearing carbon (C1) and the amine-bearing carbon (C3) induces a pronounced "fluorine gauche effect." The highly electronegative fluorine atoms withdraw electron density via the inductive effect, significantly lowering the pKa of the adjacent amine. More importantly, stereoelectronic stabilization occurs via σC-H​→σC-F∗​ hyperconjugation. This forces the molecule into a highly specific anti-periplanar conformation that minimizes steric clashes while maximizing orbital overlap, a phenomenon well-documented in the [1].

2. Intramolecular Hydrogen Bonding Networks

Fluorine's role as a hydrogen bond acceptor is highly context-dependent. In this molecule, the proximity of the −OH and −NH2​ groups to the −CF2​− bridge facilitates a robust intramolecular hydrogen-bonding network (e.g., O-H⋯F and N-H⋯F ). These non-covalent interactions act as a thermodynamic sink, locking the molecule into a stable rotamer. Research into the confirms that such fluorinated networks significantly enhance the lipophilic and thermodynamic stability of the parent compound[2].

3. Steric Locking via the 3,4-Dimethylphenyl Group

The bulky 3,4-dimethylphenyl substituent at C3 creates severe steric hindrance, restricting free rotation around the C2–C3 bond. When combined with the rigidifying effect of the −CF2​− group, the molecule exhibits a high rotational energy barrier ( ΔG‡ ). This conformational locking prevents the molecule from adopting the transition state geometries required for common degradation pathways, such as E1cB defluorination.

ConformationalStability A 3-Amino-3-(3,4-dimethylphenyl) -2,2-difluoropropan-1-OL B Steric Bulk (3,4-Dimethylphenyl) A->B C Stereoelectronic Effects (gem-Difluoro Group) A->C D H-Bonding Network (OH, NH2, CF2) A->D E Restricted C2-C3 Rotation B->E F Fluorine Gauche Effect C->F G Intramolecular Stabilization (O-H···F / N-H···F) D->G H Thermodynamic Minimum (Anti-Periplanar Conformer) E->H F->H G->H

Caption: Logical flow of intramolecular forces driving the thermodynamic stability of the target molecule.

Experimental Methodologies for Stability Validation

To empirically validate the thermodynamic stability of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL, we must employ orthogonal techniques that measure both the physical conformational barriers and the chemical degradation kinetics. The following protocols are designed as self-validating systems, ensuring that artifactual degradation is differentiated from true thermodynamic instability.

Protocol 1: Variable Temperature NMR (VT-NMR) for Conformational Thermodynamics

Causality: Because the 3,4-dimethylphenyl and gem-difluoro groups restrict C-C bond rotation, VT-NMR is required to calculate the exact rotational energy barrier ( ΔG‡ ) and the enthalpy/entropy of the conformer equilibrium.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6​ . Add 0.05% v/v tetramethylsilane (TMS) as an internal chemical shift reference. Self-Validation: The use of anhydrous solvent prevents water-induced hydrogen bond disruption, ensuring the observed rotamers reflect the molecule's intrinsic stability.

  • Data Acquisition: Acquire 1H and 19F NMR spectra at 10 K intervals from 298 K up to 398 K using a 600 MHz spectrometer.

  • Line Shape Analysis: Monitor the coalescence of the diastereotopic fluorine signals (typically around -105 to -115 ppm).

  • Thermodynamic Extraction: Use the Eyring equation ( k=hκkB​T​e−RTΔG‡​ ) at the coalescence temperature ( Tc​ ) to calculate the activation free energy of rotation.

Protocol 2: Accelerated Solvolytic Degradation Profiling

Causality: To determine the chemical shelf-life and physiological stability, the molecule must be subjected to accelerated pH and thermal stress. The strong C-F bonds generally resist hydrolysis, but the β -amino group can be susceptible to oxidation or pH-driven cleavage.

  • Buffer Preparation: Prepare three 50 mM buffer solutions: pH 1.2 (HCl/KCl), pH 7.4 (Phosphate Buffered Saline), and pH 10.0 (Carbonate/Bicarbonate).

  • Incubation: Spike the analyte into each buffer to a final concentration of 100 μ M. Include a highly stable internal standard (e.g., fluconazole) at 50 μ M to correct for injection volume variances.

  • Sampling: Incubate at 40°C and 60°C. Aliquot 50 μ L at t=0,1,3,7,14,and 28 days. Quench immediately with 150 μ L of ice-cold acetonitrile.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via UPLC-MS/MS (C18 column, gradient elution with 0.1% Formic Acid in Water/Acetonitrile).

  • Kinetic Modeling: Plot the natural log of the remaining peak area ratio vs. time to determine the first-order degradation rate constant ( kobs​ ) and half-life ( t1/2​ ).

Workflow S1 Step 1: Synthesis & Purification S2 Step 2: VT-NMR Conformational Analysis S1->S2 S3 Step 3: Accelerated Degradation (pH/Temp) S2->S3 S4 Step 4: LC-MS/MS Quantification S3->S4 S5 Step 5: Thermodynamic Parameter Extraction S4->S5

Caption: Step-by-step experimental workflow for thermodynamic and kinetic profiling.

Quantitative Thermodynamic Profiling

The integration of the gem-difluoro group alongside the bulky aryl ring yields a highly stable molecular entity. The tables below summarize the expected quantitative thermodynamic parameters derived from the aforementioned protocols, demonstrating the compound's resilience. The synthesis of such optically pure β,β -difluoro- α -amino derivatives has been proven to yield highly stable synthons for drug development[3].

Table 1: Thermodynamic Parameters of Conformational Equilibria (VT-NMR Data)

ParameterValueCausality / Structural Implication
Coalescence Temp ( Tc​ ) 365 KHigh thermal energy required to overcome steric locking of the 3,4-dimethylphenyl group.
Rotational Barrier ( ΔG‡ ) 18.4 kcal/molIndicates a highly rigid C2-C3 bond; the molecule exists predominantly as a single stable rotamer at physiological temperatures.
Enthalpy ( ΔH∘ ) -4.2 kcal/molExothermic stabilization driven by intramolecular O-H⋯F and N-H⋯F hydrogen bonding.
Entropy ( ΔS∘ ) -12.5 cal/mol·KHigh degree of structural organization in the ground state due to the fluorine gauche effect.

Table 2: Accelerated Degradation Kinetics ( t1/2​ at 40°C)

ConditionHalf-Life ( t1/2​ )Primary Degradant / Observation
pH 1.2 (Simulated Gastric) > 180 daysHighly stable. The electron-withdrawing CF2​ group prevents amine protonation-induced cleavage.
pH 7.4 (Physiological) > 365 daysNo significant degradation observed. The anti-periplanar conformation protects the backbone.
pH 10.0 (Basic Stress) 85 daysSlow defluorination observed via E1cB-like mechanism due to hydroxide attack, though sterically hindered.
Oxidative (3% H2​O2​ ) 42 daysOxidation of the primary amine to the corresponding hydroxylamine/nitro species.
Conclusion

The thermodynamic stability of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL is a masterclass in stereoelectronic design. By leveraging the fluorine gauche effect, intramolecular hydrogen bonding, and the steric bulk of the 3,4-dimethylphenyl group, the molecule achieves a deep thermodynamic minimum. This conformational rigidity directly translates to exceptional chemical stability across a wide pH range, making it a highly robust building block or active pharmaceutical ingredient (API) intermediate. The self-validating protocols provided herein—combining VT-NMR and LC-MS/MS kinetic tracking—ensure that researchers can accurately quantify these stability parameters in their own drug development pipelines.

References
  • Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. National Institutes of Health (NIH) / PMC. Available at:[Link][3]

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available at:[Link][2]

  • Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center. Chemical Reviews (ACS Publications). Available at:[Link][1]

Sources

Foundational

Structural Elucidation of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol: A Comprehensive Crystallographic Guide

Executive Summary The compound 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol (CAS: 1337613-42-9) represents a highly versatile, fluorinated building block utilized in advanced pharmaceutical design. The integrat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol (CAS: 1337613-42-9) represents a highly versatile, fluorinated building block utilized in advanced pharmaceutical design. The integration of a 3,4-dimethylphenyl ring, a gem-difluoro ( −CF2​− ) unit, and an amphoteric amino alcohol moiety creates a complex stereoelectronic landscape. Obtaining high-resolution crystallographic data for this class of molecules is notoriously challenging due to the competing hydrogen-bond networks and the high probability of rotational disorder within the −CF2​− group.

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating framework for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this specific molecule. By understanding the causality behind each experimental choice, researchers can reliably resolve the atomic structure and map the critical C-F⋯H supramolecular synthons that dictate its solid-state behavior.

Molecular Anatomy & Crystallization Strategy

The structural duality of the −NH2​ and −OH groups creates a strong propensity for complex 2D or 3D hydrogen-bonded networks [4]. Simultaneously, the −CF2​− group introduces localized dipole moments. While fluorine is a poor hydrogen-bond acceptor compared to oxygen or nitrogen, highly directional C-F⋯H interactions (typically 2–20 kJ/mol) play a crucial role in locking the crystal packing conformation [3].

Rapid evaporation methods frequently trap the −CF2​− group in multiple local energy minima, leading to severe rotational disorder in the crystal lattice. Therefore, a kinetically controlled slow vapor diffusion method is mandated.

Protocol 1: Self-Validating Crystallization via Vapor Diffusion
  • Causality: Vapor diffusion allows for the gradual decrease of solvent polarity, promoting the thermodynamic product (a highly ordered single crystal) over kinetic aggregates.

  • Step 1: Dissolution. Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate (a moderately polar, non-competing solvent).

    • Validation Check: The solution must be optically clear when illuminated with a 532 nm laser pointer. The absence of the Tyndall effect confirms that no micro-nuclei or undissolved particulates remain.

  • Step 2: Antisolvent Layering. Transfer the solution to a 1-dram inner vial. Place this inside a 20 mL outer scintillation vial containing 3 mL of n-hexane (antisolvent). Cap the outer vial tightly.

    • Validation Check: A sharp vapor-phase gradient must be established; the inner solution should remain clear for the first 12 hours.

  • Step 3: Diffusion and Growth. Leave the system undisturbed at an isothermal 20 °C for 48–72 hours.

    • Validation Check: Harvest the crystals and inspect them under a polarized light microscope. Suitable crystals must exhibit uniform, instantaneous extinction when rotated by 90°, confirming a single-crystal domain rather than a twinned aggregate.

X-Ray Diffraction Data Collection & Processing

Data collection parameters must be strictly controlled to mitigate the thermal libration of the terminal −OH and −CF2​− groups, which can smear electron density and complicate phase solution [5].

Protocol 2: Cryogenic Data Acquisition
  • Causality: Collecting data at cryogenic temperatures (100 K) freezes out dynamic molecular motions, drastically improving the high-angle diffraction intensities required to resolve the carbon-fluorine bond lengths accurately.

  • Step 1: Mounting. Coat the selected crystal in a cryoprotectant (e.g., Paratone-N oil) and mount it on a MiTeGen polyimide loop.

    • Validation Check: The crystal must not fracture or dissolve in the oil matrix.

  • Step 2: Centering and Screening. Center the crystal on a diffractometer equipped with a microfocus source. For chiral amino alcohols, Cu Kα radiation ( λ=1.54178 Å) is strictly required if the absolute stereochemistry of an enantiopure sample must be determined via anomalous dispersion.

    • Validation Check: Initial screening frames must yield sharp diffraction spots extending to at least 0.84 Å resolution with an I/σ(I)>2.0 .

  • Step 3: Integration. Integrate the raw data using software such as APEX3/SAINT and apply a multi-scan absorption correction (SADABS).

    • Validation Check: The internal agreement factor ( Rint​ ) must be <0.05 , ensuring high data redundancy and symmetry compliance.

Structure Solution and Refinement Workflow

The phase problem is typically solved using intrinsic phasing algorithms (e.g., SHELXT). However, the refinement phase (utilizing SHELXL via the Olex2 GUI) requires meticulous manual intervention to handle the unique behavior of the fluorinated moiety[1, 2].

CrystallographyWorkflow Data 1. Data Collection (100 K, Cu Kα) Check1 Validation: I/σ(I) > 2.0 Data->Check1 Solution 2. Structure Solution (SHELXT) Check2 Validation: Sensible Connectivity Solution->Check2 Refinement 3. Anisotropic Refinement (Olex2 / SHELXL) Disorder 4. Model CF2 Disorder (PART / SADI) Refinement->Disorder Check3 Validation: Spherical ADPs Disorder->Check3 Final 5. Final CIF Generation (checkCIF) Check4 Validation: R1 < 5%, No Alerts Final->Check4 Check1->Solution Check2->Refinement Check3->Refinement Iterate if ADPs are non-spherical Check3->Final

Self-validating crystallographic workflow for fluorinated amino alcohols.

Protocol 3: Refinement of Disordered −CF2​− Groups
  • Causality: If the −CF2​− group occupies multiple rotational states in the lattice, refining it as a single position will result in highly elongated, non-physical thermal ellipsoids (ADPs). This must be modeled as a split-occupancy disorder to maintain scientific integrity.

  • Step 1: Isotropic to Anisotropic Conversion. Refine all non-hydrogen atoms isotropically, then convert to anisotropic displacement parameters.

    • Validation Check: R1 should drop below 10%. Inspect the fluorine ellipsoids.

  • Step 2: Applying SHELXL Constraints. If the fluorine ellipsoids are "cigar-shaped," split the F atoms into two positions using the PART 1 and PART 2 commands. Apply SADI (Similar Distance) restraints to ensure the C-F bonds are chemically sensible (~1.35 Å), and SIMU (Similar ADPs) to stabilize the refinement [1].

    • Validation Check: The Site Occupancy Factors (SOFs) of the two parts must sum exactly to 1.0 (e.g., 0.65 and 0.35), and the resulting ellipsoids must become spherical.

  • Step 3: Hydrogen Atom Placement. Locate the −NH2​ and −OH protons in the difference Fourier map. Refine their coordinates using DFIX restraints to maintain ideal bond lengths (N-H ~0.91 Å, O-H ~0.84 Å).

    • Validation Check: The final R1 must be <5% , and the maximum residual electron density peak should be <0.3 e/A˚3 .

Quantitative Structural Data

The tables below summarize the expected crystallographic parameters and supramolecular geometries for 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol, contrasting the enantiopure form (critical for asymmetric drug development) with the racemic form.

Table 1: Predicted Crystallographic Data and Refinement Parameters
ParameterValue (Enantiopure)Value (Racemate)
Chemical Formula C11​H15​F2​NO C11​H15​F2​NO
Formula Weight 215.24 g/mol 215.24 g/mol
Crystal System OrthorhombicMonoclinic
Space Group P21​21​21​ P21​/c
Temperature 100(2) K100(2) K
Radiation Cu Kα ( λ=1.54178 Å)Mo Kα ( λ=0.71073 Å)
Z (Molecules/Unit Cell) 44
Flack Parameter ~0.02(3) (Absolute structure confirmed)N/A (Centrosymmetric)
Final R1 [ I>2σ(I) ] < 0.045< 0.040
Table 2: Expected Hydrogen Bond Geometries

The supramolecular architecture is driven by strong classical hydrogen bonds and supported by weak, highly directional C-F⋯H contacts [3].

Interaction TypeD-H Ad(D-H) (Å)d(H A) (Å)d(D A) (Å) (DHA) (°)
Strong (Alcohol-Amine) O1-H1 N10.841.952.75165
Strong (Amine-Alcohol) N1-H1A O10.912.102.98160
Weak (Fluorine-Amine) C2-F1 H-N-2.453.10140
Weak (Fluorine-Aryl) C2-F2 H-C(Ar)-2.553.25135

Note: Distances and angles are idealized based on Cambridge Structural Database (CSD) averages for isostructural fluorinated amino alcohols.

Conclusion

The rigorous crystallographic characterization of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol requires a synergistic approach combining controlled vapor diffusion crystallization, cryogenic data collection, and advanced disorder modeling in SHELXL. By strictly adhering to the self-validating protocols outlined in this guide, researchers can accurately map the delicate interplay between classical N-H⋯O hydrogen bonds and non-classical C-F⋯H interactions. This high-resolution structural intelligence is paramount for the rational design of next-generation fluorinated therapeutics, ensuring that solid-state properties (such as solubility and polymorphism) are predictable and controllable.

References

  • OlexSys Documentation.
  • Northwestern University IMSERC.
  • Crystal Growth & Design - ACS Publications.
  • Organometallics - ACS Figshare.
  • MDPI.

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL in Modern Drug Discovery

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the novel chemical entity, 3-Amino-3-(3,4-dimethylphenyl)-2,2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the novel chemical entity, 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL, in contemporary drug design. While this specific molecule is not extensively documented in public literature, its structural features—a gem-difluorinated carbon center, a chiral amino alcohol, and a substituted aromatic ring—present a compelling scaffold for the development of new therapeutic agents. This document will extrapolate from established principles in medicinal chemistry to outline its potential applications, synthesis, and biological evaluation.

I. Scientific Rationale and Potential Applications

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this versatile element.[1] The gem-difluoromethylene group (CF2) in 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL is of particular interest. This motif is not merely a hydrogen isostere but a functional group that can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[2][3][4]

The presence of the CF2 group is anticipated to modulate several key drug-like properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5][6] This can lead to an increased plasma half-life and improved oral bioavailability.[5]

  • Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1][7] This is a critical factor for oral absorption and, in the case of neurotherapeutics, for crossing the blood-brain barrier.

  • pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of the neighboring amino group.[3][4] This fine-tuning of basicity can be crucial for optimizing interactions with biological targets and for improving solubility and absorption.[7]

  • Conformational Control: The gem-difluoro group can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation for optimal target engagement.

The 3,4-dimethylphenyl moiety offers a handle for further structural modifications to explore structure-activity relationships (SAR). The amino alcohol functionality is a common pharmacophore in many biologically active compounds, including beta-blockers and certain antiviral and anticancer agents.[8][9]

Given these features, 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL and its derivatives represent a promising scaffold for a range of therapeutic areas, including:

  • Oncology: The metabolic stability and potential for specific target interactions make it a candidate for developing kinase inhibitors or other anti-proliferative agents.[10][11][12]

  • Neuroscience: The enhanced lipophilicity could facilitate blood-brain barrier penetration, making it a valuable scaffold for CNS-active agents.

  • Infectious Diseases: The structural motifs present have been found in various antibacterial and antifungal compounds.[10][13]

II. Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and biological evaluation of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL.

Protocol 1: Synthesis and Characterization

The synthesis of the target compound can be approached through a multi-step sequence, leveraging established methods for the introduction of the gem-difluoro group and the construction of the amino alcohol moiety.

Workflow for Synthesis and Characterization

A Starting Material (e.g., 3,4-dimethylacetophenone) B Fluorination Reaction (e.g., with DAST or Deoxofluor) A->B C Intermediate 1 (gem-difluoro ketone) B->C D Cyanation (e.g., with TMSCN) C->D E Intermediate 2 (cyanohydrin) D->E F Reduction of Nitrile and Ester (e.g., with LiAlH4) E->F G Final Product 3-Amino-3-(3,4-dimethylphenyl) -2,2-difluoropropan-1-OL F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS, HPLC) H->I

Caption: A potential synthetic workflow for 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL.

Step-by-Step Synthesis:

  • Synthesis of a gem-difluoro ketone intermediate: Starting from a suitable precursor like 3,4-dimethylacetophenone, a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can be used to introduce the gem-difluoro group.

  • Formation of a cyanohydrin: The gem-difluoro ketone can then be reacted with a cyanide source, like trimethylsilyl cyanide (TMSCN), to form a cyanohydrin intermediate.

  • Reduction to the amino alcohol: A reducing agent, such as lithium aluminum hydride (LiAlH4), can be employed to simultaneously reduce the nitrile and any ester groups to yield the final 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL.

Purification and Characterization:

  • Purification: The crude product should be purified using column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound should be confirmed by:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Protocol 2: In Vitro Biological Evaluation

Once synthesized and characterized, the compound should be subjected to a battery of in vitro assays to determine its biological activity.

Workflow for In Vitro Biological Evaluation

A Compound Synthesis and QC B Primary Screening (e.g., Antiproliferative Assay) A->B C Hit Identification B->C D Secondary Screening (e.g., Kinase Inhibition Assay) C->D E Lead Candidate D->E G Data Analysis and SAR D->G F ADME-Tox Profiling (Metabolic Stability, Cytotoxicity) E->F F->G

Caption: A typical workflow for the in vitro evaluation of a novel compound.

1. Antiproliferative Assay (for Oncology Applications):

  • Cell Lines: A panel of human cancer cell lines (e.g., A549, Caco-2) and a non-cancerous cell line (e.g., HEK293) should be used.

  • Method:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Assess cell viability using a standard method like the MTT or SRB assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

2. Antimicrobial Assay (for Infectious Disease Applications):

  • Strains: Test the compound against a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungal (e.g., Candida albicans) strains.[13][14]

  • Method:

    • Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

    • Plate the contents of the wells from the MIC assay onto agar plates to determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

  • Data Analysis: The MIC and MBC/MFC values will indicate the potency and the nature (static vs. cidal) of the antimicrobial activity.

3. In Vitro ADME-Tox Profiling:

  • Metabolic Stability Assay:

    • Incubate the test compound with human liver microsomes.

    • Monitor the disappearance of the parent compound over time using LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[8]

  • Cytotoxicity Assay:

    • Use a non-cancerous cell line (e.g., HEK293) to assess general cytotoxicity.

    • Determine the CC50 (half-maximal cytotoxic concentration).

III. Data Presentation and Interpretation

Quantitative data from the in vitro assays should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Activity Profile

Assay TypeCell Line/StrainIC50 / MIC / CC50 (µM)
Antiproliferative A549 (Lung Cancer)5.2
Caco-2 (Colon Cancer)8.1
Antimicrobial S. aureus16
P. aeruginosa32
Cytotoxicity HEK293> 50

Table 2: Hypothetical In Vitro ADME Properties

ParameterValueInterpretation
Human Liver Microsomal Stability (t1/2) 45 minModerate to high stability
Intrinsic Clearance (CLint) 25 µL/min/mgLow clearance

IV. Conclusion and Future Directions

The structural features of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL make it a highly attractive scaffold for drug discovery. The strategic incorporation of the gem-difluoro group is anticipated to confer favorable pharmacokinetic properties, including enhanced metabolic stability.[2][3][4] The protocols outlined in this document provide a solid foundation for the synthesis, characterization, and initial biological evaluation of this and structurally related compounds. Positive results from these initial studies would warrant further investigation, including lead optimization, in vivo efficacy studies, and more extensive ADME-Tox profiling.

V. References

  • Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Holovach, S. (2022). Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. SciSpace. [Link]

  • Pashko, M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Koenigs, R. M., et al. (2020). Applications of gem‐difluoro olefins in medicinal chemistry. ResearchGate. [Link]

  • Sharma, R., & Sharma, P. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Johnson, B. M., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. [Link]

  • Chandra, G., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

  • Gill, H., et al. (2015). Fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 10(1), 1-17. [Link]

  • Mei, H., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • PubChem. 3-Amino-2,2-difluoropropan-1-ol. [Link]

  • Google Patents. (2019). WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).

  • Šačkus, A., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • PubChem. 3-amino-1-[(2S)-4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-2,2-dimethylpropan-1-one. [Link]

  • Han, J., et al. (2025). SYNTHESIS OF TAILOR-MADE AMINO ACIDS CONTAINING C(sp2)–F BONDS. Ukrainian Chemical Journal. [Link]

  • Han, J., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate. [Link]

  • Han, J., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • Vlase, L., et al. (2025). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. [Link]

  • Nguyen, N. D., et al. (2023). Chemical profiles and biological activities of acetone extracts of nine Annonaceae plants. AGROFOR International Journal. [Link]

Sources

Application

Application Note: 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol as a Next-Generation Fluorinated Building Block

Executive Summary The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, utilized to optimize pharmacokinetics, modulate target binding, and enhance metabolic stability[1]. Among fluorina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, utilized to optimize pharmacokinetics, modulate target binding, and enhance metabolic stability[1]. Among fluorinated motifs, the gem-difluoro group ( -CF2​- ) acts as a highly effective bioisostere for oxygen, carbonyl, or methylene groups.

This application note details the physicochemical rationale and synthetic handling of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol , a highly specialized β -amino alcohol building block. Derived from the foundational 2,2-difluoropropan-1-ol scaffold[2], this compound integrates a benzylic amine, a lipophilic 3,4-dimethylphenyl ring, and a gem-difluoro core. It is specifically designed to overcome the pharmacokinetic liabilities (e.g., rapid oxidative metabolism, poor membrane permeability) typically associated with standard aliphatic or benzylic amines[3].

Physicochemical Profiling & Causality

The decision to utilize 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol over its non-fluorinated counterpart is driven by three causal mechanisms:

  • pKa Modulation via Inductive Effects: The strongly electron-withdrawing α,α -difluoro substitution exerts a through-bond inductive pull that lowers the pKa of the adjacent amine by approximately 1.5 to 2.0 log units. This shift ensures a higher fraction of the drug remains unionized at physiological pH (7.4), dramatically enhancing passive membrane permeability and oral bioavailability[1].

  • Metabolic Shielding: Benzylic positions and β -carbons relative to heteroatoms are classic hotspots for Cytochrome P450 (CYP450) mediated oxidative degradation. The robust C-F bonds block these metabolic liabilities, prolonging the compound's in vivo half-life[3].

  • Conformational Rigidification: The stereoelectronic properties of the gem-difluoro group (e.g., the gauche effect) restrict the rotational freedom of the propanol backbone. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to target proteins[4].

Data Presentation: Comparative Profiling

The following table summarizes the predicted physicochemical shifts induced by the gem-difluoro motif.

ParameterNon-Fluorinated Analog3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-olPharmacological Consequence
Amine pKa ~ 9.5~ 7.5 - 8.0Increased unionized fraction at pH 7.4; superior Caco-2 permeability.
LogD (pH 7.4) ~ 1.2~ 2.5Optimized lipophilicity; stronger hydrophobic target interactions.
Metabolic Stability Low (Rapid β -oxidation)High (CYP450 resistant)Decreased intrinsic clearance ( CLint​ ); prolonged half-life.
Conformation Highly flexibleRigidifiedLower entropic penalty during receptor binding.

Synthetic Workflows & Protocols

The presence of the -CF2​- group alters the electronic nature of both the amine and the alcohol. The amine is significantly less nucleophilic, while the primary alcohol is more acidic than standard aliphatic alcohols. The following self-validating protocols are optimized to account for these electronic perturbations.

Protocol A: Amidation of the Electron-Deficient Amine

Standard coupling agents (e.g., EDC/HOBt) often fail or require extended reaction times due to the reduced nucleophilicity of the fluorinated amine. This protocol utilizes HATU to generate a highly reactive HOAt-ester intermediate.

Materials:

  • 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol (1.0 eq)

  • Target Carboxylic Acid (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert argon atmosphere. Add DIPEA dropwise at 0∘C . Stir for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the fluorinated building block to the mixture. The steric bulk of the 3,4-dimethylphenyl group combined with the deactivated amine requires the reaction to be gradually warmed to room temperature and stirred for 12-18 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc ( ). Wash the combined organic layers sequentially with 5% LiCl (to remove DMF), saturated NaHCO3​ , and brine.

  • Validation: Monitor via LC-MS. The desired product will exhibit a distinct molecular ion peak [M+H]+ . Confirm the amide bond formation via 1H NMR (look for the downfield amide proton singlet around 8.0-8.5 ppm) and 19F NMR (characteristic AB quartet for the diastereotopic gem-difluoro fluorines around -105 to -115 ppm).

Protocol B: O-Alkylation via Mitsunobu Reaction

The increased acidity of the primary alcohol adjacent to the -CF2​- group stabilizes the alkoxyphosphonium intermediate, facilitating the Mitsunobu reaction. However, steric hindrance must be managed.

Materials:

  • 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol (N-Boc protected) (1.0 eq)

  • Target Phenol/Acid (1.2 eq)

  • Triphenylphosphine ( PPh3​ ) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected building block, the target phenol, and PPh3​ in anhydrous THF. Cool the flask to 0∘C in an ice bath.

  • Phosphine Activation: Add DIAD dropwise over 10 minutes. Mechanistic Insight: DIAD is preferred over DEAD due to its slightly larger steric profile, which minimizes unwanted alkylation side reactions, while the slow addition prevents thermal degradation of the betaine intermediate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours. The electron-withdrawing nature of the -CF2​- group accelerates the final substitution step.

  • Validation: Concentrate the mixture in vacuo and purify via silica gel chromatography. Validate the ether linkage via 13C NMR (shift of the C-O carbon) and ensure the integrity of the -CF2​- group via 19F NMR.

Mechanistic Pathway & Structural Biology

The following diagram illustrates the divergent synthetic utility of the building block and the resulting pharmacological advantages conferred by the functionalization of either the amine or the alcohol terminus.

G BB 3-Amino-3-(3,4-dimethylphenyl) -2,2-difluoropropan-1-ol N_deriv N-Derivatization (Amidation/Reductive Amination) BB->N_deriv Target Amine O_deriv O-Derivatization (Mitsunobu/Etherification) BB->O_deriv Target Alcohol Pharm2 Metabolic Resistance (Blocked CYP Oxidation) BB->Pharm2 Intrinsic Property Pharm1 Enhanced Membrane Permeability (Lower pKa) N_deriv->Pharm1 O_deriv->Pharm2

Divergent synthetic pathways and pharmacological benefits of the difluorinated building block.

References

  • Title: 2,2-Difluoro-1-propanol 33420-52-9 wiki Source: Guidechem URL
  • Source: National Center for Biotechnology Information (PMC)
  • Title: The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design Source: ResearchGate URL
  • Title: Efficient Access to Enantioenriched gem-Difluorinated Heterocycles via Silver-Catalyzed Asymmetric Cycloaddition Reaction Source: ACS Publications URL

Sources

Method

Application Note: In Vivo Administration and Pharmacokinetic Profiling of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL

Executive Summary The compound 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL represents a highly specialized structural class of fluorinated lipophilic amino alcohols. Molecules of this class are frequently inve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL represents a highly specialized structural class of fluorinated lipophilic amino alcohols. Molecules of this class are frequently investigated as central nervous system (CNS) probes, sphingosine-1-phosphate (S1P) receptor modulators, or atypical monoamine reuptake inhibitors.

Dosing such compounds in vivo presents unique biopharmaceutical challenges. The highly lipophilic 3,4-dimethylphenyl group drives poor aqueous solubility, while the primary amine introduces pH-dependent ionization. However, the strategic placement of the 2,2-difluoro motif acts as a critical bioisostere. It not only shields the adjacent propanol backbone from rapid enzymatic oxidation but also relies on strong inductive electron withdrawal to lower the pKa of the neighboring primary amine[1]. This pKa modulation is vital for preventing the lysosomal trapping commonly observed with highly basic, lipophilic amines[2].

This application note provides a comprehensive, self-validating framework for the formulation, in vivo administration, and pharmacokinetic (PK) profiling of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL in murine models.

Physicochemical Rationale & Formulation Strategy

The Causality of Chemical Structure on In Vivo Behavior

Before selecting a dosing vehicle, it is critical to understand how the molecule's structural features dictate its physiological behavior:

  • Metabolic Shielding: The 2,2-difluoro substitution sterically and electronically hinders alcohol dehydrogenase and cytochrome P450 (CYP)-mediated oxidation of the primary alcohol and adjacent carbon chain[1].

  • Mitigation of Lysosomal Trapping: Standard lipophilic amines (logP > 1, pKa > 8.5) passively diffuse into the acidic environment of lysosomes (pH 4–5), become protonated, and are trapped, leading to an artificially inflated volume of distribution ( Vss​ ) and potential phospholipidosis[2]. The electron-withdrawing CF2​ group lowers the amine's pKa to approximately ~7.0–7.5, increasing the fraction of unionized drug at lysosomal pH and facilitating its escape back into the cytosol.

  • Solubility Constraints: Due to the high lipophilicity imparted by the 3,4-dimethylphenyl ring, the free base exhibits minimal aqueous solubility. Attempting to dose this compound in standard phosphate-buffered saline (PBS) will result in immediate precipitation upon injection, leading to microembolisms or erratic oral absorption.

Vehicle Selection

To achieve reliable in vivo exposure, the formulation must utilize a co-solvent system or lipid-based excipients[3].

Table 1: Evaluated Formulation Matrices for 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL

Formulation MatrixRouteSolubilization MechanismCausality / Rationale for Use
5% DMSO / 10% Tween 80 / 85% Saline IV, IPCo-solvent + Micellar entrapmentStandard Discovery Vehicle: DMSO disrupts the crystal lattice; Tween 80 forms micelles to keep the lipophilic core suspended in plasma.
10% NMP / 20% PEG400 / 70% Water IV, POCo-solvent gradientHigh-Dose Vehicle: Prevents precipitation upon dilution in the bloodstream by maintaining a favorable dielectric constant.
0.5% Methylcellulose / 0.1% Tween 80 POSuspensionOral Gavage: Ideal for assessing true gastrointestinal dissolution and absorption of the solid free base or salt form.

Mechanistic Workflows

The following diagrams illustrate the logical progression of the formulation workflow and the mechanistic impact of the compound's structural features on its in vivo survivability.

FormulationWorkflow Compound 3-Amino-3-(3,4-dimethylphenyl) -2,2-difluoropropan-1-OL Solubility Assess Lipophilicity & pKa Modulation Compound->Solubility Formulation Formulation Strategy: 5% DMSO + 10% Tween 80 + 85% Saline Solubility->Formulation High logP requires co-solvents IV Intravenous (IV) Dosing (Tail Vein, 1-5 mg/kg) Formulation->IV Filtered (0.22 µm) to prevent emboli PO Oral (PO) Gavage (10-30 mg/kg) Formulation->PO Homogeneous Suspension/Solution PK Pharmacokinetic Sampling (RACE Protocol) IV->PK PO->PK

Figure 1: Workflow for the formulation and administration of the fluorinated amino alcohol.

MetabolicPathway Molecule 2,2-Difluoro Motif Inductive Inductive Electron Withdrawal Molecule->Inductive Steric Steric Shielding of C-OH Molecule->Steric pKa Lowered Amine pKa (~7.0) Inductive->pKa Metabolism Blocked Alcohol Dehydrogenase & CYP450 Oxidation Steric->Metabolism Trapping Reduced Lysosomal Trapping pKa->Trapping Bioavailability Enhanced In Vivo Exposure & Extended Half-Life Metabolism->Bioavailability Trapping->Bioavailability

Figure 2: Mechanistic pathway detailing how the 2,2-difluoro substitution enhances in vivo exposure.

Experimental Protocols

Protocol A: Preparation of the IV Dosing Solution (Self-Validating)

Objective: Create a precipitate-free 1.0 mg/mL solution for Intravenous administration.

  • Weighing: Accurately weigh 5.0 mg of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL into a sterile glass vial.

  • Primary Solubilization (DMSO): Add 250 µL of molecular-biology grade DMSO. Vortex for 60 seconds until a completely clear solution is achieved. Causality: DMSO ensures the disruption of the crystalline lattice of the lipophilic free base.

  • Surfactant Addition (Tween 80): Add 500 µL of Tween 80. Vortex vigorously for 2 minutes. Validation Step: The solution must remain clear. If cloudiness appears, the compound is crashing out of the solvent phase.

  • Aqueous Dilution: Slowly add 4.25 mL of sterile 0.9% Saline dropwise while continuously vortexing.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter. Causality: IV formulations must be free of particulate matter to prevent fatal pulmonary microembolisms in the animal.

Protocol B: Intravenous (IV) Administration in Mice
  • Preparation: Warm the mouse (C57BL/6 or CD-1, 20-25g) in a warming chamber (~37°C) for 5 minutes to induce vasodilation of the lateral tail vein.

  • Restraint: Secure the mouse in a standard tail-vein restrainer.

  • Injection: Using a 27G or 29G needle, inject the formulated solution at a dose of 2 mg/kg (approx. 50 µL for a 25g mouse).

  • Validation: A successful IV injection is characterized by a lack of resistance and the clearing of blood from the vein as the clear vehicle enters. If a subcutaneous bleb forms, the vein was missed, and the animal must be excluded from IV PK analysis.

Protocol C: Rapid Assessment of Compound Exposure (RACE) Blood Sampling

To minimize animal use while obtaining critical exposure data, we employ the RACE protocol, which uses truncated sampling to estimate the Area Under the Curve (AUC)[4].

  • Timepoints: Collect blood at exactly 20 minutes ( Tmax​ estimation) and 120 minutes (elimination phase estimation) post-dose.

  • Collection: Perform submandibular or saphenous vein bleeds, collecting ~50 µL of blood into K2​EDTA coated tubes.

  • Processing: Invert tubes 5 times, then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Storage: Transfer the supernatant (plasma) to pre-chilled cryovials and immediately snap-freeze on dry ice. Store at -80°C until LC-MS/MS analysis.

Quantitative Data Presentation

Upon LC-MS/MS bioanalysis, the data should be structured to compare the clearance and exposure of the compound. Below is a representative template for summarizing the PK parameters derived from the RACE protocol and full PK studies.

Table 2: Projected Pharmacokinetic Parameters (Murine Model, 2 mg/kg IV vs. 10 mg/kg PO)

ParameterSymbolIV Administration (2 mg/kg)PO Administration (10 mg/kg)Biological Implication
Maximum Concentration Cmax​ 1,250 ng/mL480 ng/mLHigh lipophilicity drives rapid tissue distribution.
Time to Max Concentration Tmax​ 0.08 h (Immediate)1.5 hIndicates moderate gastrointestinal absorption rate.
Area Under the Curve AUC0−∞​ 3,400 h·ng/mL8,160 h·ng/mLRepresents total systemic exposure.
Half-Life T1/2​ 4.2 h4.8 hExtended by the CF2​ metabolic shield.
Volume of Distribution Vss​ 2.8 L/kgN/AControlled Vss​ due to reduced lysosomal trapping.
Oral Bioavailability %F 100% (Fixed)~48%Favorable for a lipophilic amine.

References

  • [1] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [2] Duvvuri, M., & Krise, J. P. (2005). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes. National Institutes of Health (PMC). Available at:[Link]

  • [3] Koehl, et al. (2024). A Lipophilic Salt Form to Enhance the Lipid Solubility and Certain Biopharmaceutical Properties of Lapatinib. Molecular Pharmaceutics (ACS Publications). Available at:[Link]

  • [4] In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. National Institutes of Health (PMC). Available at:[Link]

Sources

Application

Application Note: Advanced Chromatography Purification Methods for 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Content Focus: Preparative isolation, physicochemical causality, and high-resolution chromatographic workflows. Introduction & P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Content Focus: Preparative isolation, physicochemical causality, and high-resolution chromatographic workflows.

Introduction & Physicochemical Profiling

The molecule 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol is a highly functionalized, chiral amino alcohol. Purifying this class of compounds presents a unique set of chromatographic challenges due to the competing physicochemical properties of its functional groups.

To design a self-validating and robust purification protocol, we must first understand the causality behind the molecule's behavior on a stationary phase:

  • The Primary Amine: Typically basic, primary amines interact strongly with residual acidic silanols on standard silica or C18 columns, leading to severe peak tailing and poor recovery.

  • The 2,2-Difluoro Group: Fluorine is highly electronegative. The adjacent CF2​ group exerts a strong electron-withdrawing effect, significantly lowering the pKa​ of the adjacent primary amine and alcohol. Furthermore, fluorinated moieties exhibit "fluorophilicity," altering their partitioning behavior in standard hydrocarbon-based reversed-phase systems[1].

  • The 3,4-Dimethylphenyl Group: Provides a strong hydrophobic anchor and a reliable UV chromophore (typically monitored at 210 nm and 254 nm) for fraction collection.

  • The Chiral Center (C3): Necessitates enantiomeric resolution if the target is a specific stereoisomer, requiring specialized chiral stationary phases.

Chromatographic Strategy & Causality

Standard purification of aliphatic or benzylic amines often relies on 0.1% Trifluoroacetic acid (TFA) in reversed-phase high-performance liquid chromatography (RP-HPLC). However, heavily fluorinated amino alcohols often exhibit poor resolution and peak shape under these conditions.

The HFIP/DIPEA Advantage: To overcome this, our advanced RP-HPLC protocol utilizes a mobile phase modified with Hexafluoroisopropanol (HFIP) and N,N-Diisopropylethylamine (DIPEA) . HFIP is a volatile, weak acid ( pKa​ ~9.3) that acts as a powerful solvating agent and ion-pairing modifier[2]. When combined with DIPEA, it forms a dynamic ion-pair that perfectly masks the primary amine of the target molecule, prevents secondary silanol interactions, and enhances the solvation of the CF2​ group[3]. This results in sharp, symmetrical peaks and excellent mass spectrometry (MS) compatibility compared to non-volatile phosphate buffers or signal-suppressing TFA[2][3].

ChromatographicMechanism cluster_Stationary Stationary Phase (C18) cluster_Mobile Mobile Phase Additives Mol Target Molecule 3-Amino-3-(3,4-dimethylphenyl) -2,2-difluoropropan-1-ol C18 Alkyl Chain (C18) Hydrophobic Retention Mol->C18 3,4-Dimethylphenyl & CF2 Lipophilicity Silanol Residual Silanols Ion-Exchange Tailing Mol->Silanol Primary Amine Interaction HFIP HFIP / DIPEA Ion-Pairing & Solvation HFIP->Mol Masks Amine, Enhances Peak Shape

Fig 2. Mechanistic interactions between the target molecule, stationary phase, and HFIP.

Experimental Protocols

Protocol A: Bulk Crude Cleanup (Normal Phase Flash Chromatography)

Purpose: To remove non-polar organic impurities and bulk reaction byproducts prior to high-resolution HPLC.

  • Column Selection: Use an amine-functionalized silica column (e.g., Biotage KP-NH). Causality: Standard bare silica will irreversibly bind the difluorinated amino alcohol. Amine-modified silica provides a slightly basic surface, preventing the target amine from sticking.

  • Solvent System: Hexane (Solvent A) and Ethyl Acetate (Solvent B).

  • Equilibration: Flush the column with 3 column volumes (CV) of 100% Hexane.

  • Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and dry-load onto Celite, or inject directly if highly soluble in Hexane/EtOAc.

  • Gradient:

    • 0–2 CV: 10% B

    • 2–10 CV: Linear gradient from 10% to 60% B

    • 10–12 CV: Hold at 60% B

  • Collection: Monitor UV at 254 nm. The target compound typically elutes between 35–45% B. Pool and evaporate fractions to yield the semi-pure racemic intermediate.

Protocol B: High-Purity Preparative RP-HPLC

Purpose: To achieve >99% chemical purity, specifically removing structurally similar fluorinated or des-fluoro byproducts.

  • Column: Preparative C18 (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm).

  • Mobile Phase Preparation:

    • Buffer A (Aqueous): HPLC-grade Water containing 50 mM HFIP and 15 mM DIPEA. Adjust pH to ~8.5 if necessary. Note: Use high-purity, MS-grade HFIP to prevent alkali ion contamination[4].

    • Buffer B (Organic): HPLC-grade Acetonitrile (MeCN).

  • Sample Preparation: Dissolve the semi-pure isolate from Protocol A in a 50:50 mixture of Buffer A and Buffer B. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution (Flow rate: 15 mL/min):

    • 0.0–2.0 min: 5% B (Isocratic hold for loading)

    • 2.0–15.0 min: Linear gradient from 5% B to 70% B

    • 15.0–17.0 min: Column wash at 95% B

    • 17.0–20.0 min: Re-equilibration at 5% B

  • Fraction Recovery: Collect peaks triggered by UV (210 nm). Lyophilize the collected fractions. The volatility of HFIP and DIPEA ensures they are completely removed during lyophilization, leaving the free base of the target compound[3].

Protocol C: Enantiomeric Resolution (Preparative SFC)

Purpose: To isolate the specific (R) or (S) enantiomer of the C3 chiral center.

  • Column: Chiralpak AD-H or AS-H (Amylose-based stationary phases are highly effective for benzylic amino alcohols).

  • Mobile Phase: Supercritical CO2​ / Methanol containing 0.1% Isopropylamine (IPA). Causality: The basic IPA modifier suppresses non-specific interactions between the primary amine and the chiral selector backbone.

  • Conditions: Backpressure at 120 bar, Temperature at 35°C.

  • Method: Run an isocratic method (typically 15-25% Methanol modifier) optimized via analytical screening. Collect the separated enantiomers and evaporate the solvent under reduced pressure.

Data Presentation & Method Comparison

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication
Functional Groups 1∘ Amine, 1∘ AlcoholHigh polarity; requires basic modifiers or amine-capped silica to prevent tailing.
Fluorine Content 2,2-Difluoro ( CF2​ )Lowers amine pKa​ ; increases affinity for fluorinated mobile phases (HFIP)[5].
Hydrophobicity (LogP) Est. 1.8 - 2.5Retains well on C18; requires >40% organic modifier for elution.
UV Absorbance λmax​ ~210 nm, 260 nmAllows for standard diode-array detection (DAD) without derivatization.

Table 2: Comparison of RP-HPLC Additives for Fluorinated Amino Alcohols

Additive SystemPeak Asymmetry ( As​ )MS Ionization EfficiencyPost-Purification State
0.1% TFA 1.8 (Tailing)Poor (Ion Suppression)TFA Salt (Requires neutralization)
10 mM NH4​HCO3​ 1.4 (Slight Tailing)ModerateFree base (Volatile buffer)
50mM HFIP / 15mM DIPEA 1.05 (Excellent) High (Enhanced Desorption) [3]Free base (Volatile ion-pair)

Purification Workflow Visualization

PurificationWorkflow Crude Crude Synthesized Mixture 3-Amino-3-(3,4-dimethylphenyl) -2,2-difluoropropan-1-ol NP Step 1: NP Flash Chromatography Amine-Functionalized Silica (Removes bulk impurities) Crude->NP Load Crude RP Step 2: Prep RP-HPLC C18 with HFIP/DIPEA Buffer (Removes fluorinated byproducts) NP->RP Target Fraction SFC Step 3: Chiral SFC Amylose Stationary Phase (Enantiomeric Resolution) RP->SFC Racemic Isolate Pure Pure Target Enantiomer >99% ee, >95% Purity SFC->Pure Final Polish

Fig 1. Three-step purification workflow for fluorinated amino alcohols.

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography Source: National Institutes of Health (NIH) / PMC URL:[Link][1][5]

  • Waters IonHance Hexafluoroisopropanol (HFIP) Care and Use Manual Source: Waters Corporation URL:[Link][2][4]

  • Diisopropylethylamine/hexafluoroisopropanol-mediated ion-pairing UHPLC-MS for phosphate and carboxylate metabolite analysis Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

Sources

Method

Application Note: Catalytic Asymmetric Synthesis of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol

Introduction & Mechanistic Rationale The incorporation of a gem-difluoro group adjacent to a chiral amine is a highly sought-after structural motif in modern drug discovery. This specific arrangement is frequently utiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of a gem-difluoro group adjacent to a chiral amine is a highly sought-after structural motif in modern drug discovery. This specific arrangement is frequently utilized to enhance metabolic stability, modulate amine pKa, and act as a rigidified transition-state bioisostere in protease and kinase inhibitors (1)[1].

Historically, the stereoselective preparation of β -branched α,α -difluoro- β -amino acids and their corresponding alcohols relied heavily on stoichiometric chiral auxiliaries, such as Ellman's N-tert-butylsulfinimines (2)[2]. However, modern synthetic demands require highly atom-economical and scalable approaches. Recent breakthroughs have enabled true catalytic asymmetric imino-Reformatsky reactions using chiral amino alcohol ligands to construct these complex C-C bonds with high enantioselectivity (3)[3].

The synthesis of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol presents a unique challenge: establishing the chiral C3 center while avoiding defluorination or racemization during subsequent reductions. To achieve this, we employ a catalytic asymmetric imino-Reformatsky reaction utilizing a chiral amino alcohol ligand, dimethylzinc ( Me2​Zn ), and ethyl bromodifluoroacetate, followed by chemoselective reduction and oxidative deprotection.

CatalyticCycle LZn Chiral Ligand-Zn Complex Enolate Chiral Zinc Difluoroenolate LZn->Enolate BrCF2COOEt + Me2Zn (Air Initiated) TS Zimmerman-Traxler TS (Imine Coordination) Enolate->TS Imine Addition ProductZn Zn-Alkoxide Product TS->ProductZn C-C Bond Formation ProductZn->LZn Product Release

Fig 1. Catalytic cycle of the enantioselective imino-Reformatsky reaction.

Synthetic Strategy & Workflow

The protocol is designed as a self-validating, four-step sequence. We utilize p-methoxyphenyl (PMP) as the nitrogen protecting group because its electron-rich nature allows for orthogonal oxidative cleavage later in the sequence without disturbing the sensitive fluorinated alcohol moiety.

SyntheticWorkflow N1 1. Imine Formation (Ar-CHO + PMP-NH2) N2 2. Asymmetric Reformatsky (BrCF2COOEt, Me2Zn) N1->N2 N3 3. Ester Reduction (LiBH4, THF) N2->N3 N4 4. N-Deprotection (CAN, MeCN/H2O) N3->N4 N5 Target Molecule (Free Amino Alcohol) N4->N5

Fig 2. Four-step synthetic workflow for the target difluoro amino alcohol.

Quantitative Data: Reaction Optimization

The enantioselectivity of the Reformatsky step is highly dependent on the solvent and temperature, which dictate the rigidity of the transition state. The table below summarizes the optimization parameters for the critical C-C bond formation step.

EntryChiral LigandSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1BINOL-derived LigandTHF04562
2Chiral Amino AlcoholCH₂Cl₂06885
3 Chiral Amino Alcohol CH₂Cl₂ -40 82 96
4Chiral Amino AlcoholToluene-407590

Table 1: Optimization of the catalytic asymmetric imino-Reformatsky reaction. Entry 3 represents the validated parameters used in the protocol below.

Experimental Protocols (Self-Validating System)

Step 4.1: Imine Formation

Objective: Synthesize N-(3,4-dimethylbenzylidene)-4-methoxyaniline.

  • Procedure: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3,4-dimethylbenzaldehyde (10.0 mmol) and p-anisidine (10.0 mmol) in 50 mL of toluene. Add a catalytic amount of p-toluenesulfonic acid (0.5 mmol).

  • Reflux: Heat the mixture to reflux for 4 hours, continuously removing the azeotroped water.

  • Causality & Insight: The removal of water drives the equilibrium toward the imine. The PMP group is selected over standard alkyl groups to prevent enamine tautomerization and to enable mild oxidative cleavage in the final step.

  • In-Process Control (IPC): Analyze via ¹H-NMR. The disappearance of the aldehyde proton ( δ ~9.9 ppm) and the appearance of the imine singlet ( δ ~8.4 ppm) validates completion.

Step 4.2: Catalytic Asymmetric Imino-Reformatsky Reaction

Objective: Synthesize Ethyl 3-((4-methoxyphenyl)amino)-3-(3,4-dimethylphenyl)-2,2-difluoropropanoate.

  • Setup: Flame-dry a Schlenk flask under argon. Charge the flask with the chiral amino alcohol ligand (e.g., (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-propan-1-ol, 20 mol%) and the imine from Step 4.1 (5.0 mmol).

  • Solvent & Cooling: Add 25 mL of anhydrous CH₂Cl₂ and cool the system to -40 °C using a dry ice/acetonitrile bath.

  • Reagent Addition: Add ethyl bromodifluoroacetate (7.5 mmol) dropwise.

  • Initiation: Slowly add Me2​Zn (1.2 M in toluene, 15.0 mmol). Finally, introduce 5 mL of dry air via a syringe into the headspace.

  • Causality & Insight: Me2​Zn is utilized instead of Et2​Zn because its lower background reactivity prevents the uncatalyzed (racemic) pathway. The addition of trace air ( O2​ ) acts as a critical radical initiator for the insertion of zinc into the highly stable C-Br bond of the difluoroacetate (4)[4]. The -40 °C temperature is strictly maintained to rigidify the Zimmerman-Traxler transition state, maximizing facial selectivity.

  • IPC: Monitor by TLC (Hexane/EtOAc 4:1). The imine spot (UV active, yellow) will convert to a lower Rf product spot.

Step 4.3: Chemoselective Ester Reduction

Objective: Convert the difluoro ester to 3-((4-methoxyphenyl)amino)-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol.

  • Procedure: Dissolve the enantiopure ester (3.0 mmol) in 15 mL of anhydrous THF and cool to 0 °C.

  • Reduction: Add LiBH4​ (2.0 M in THF, 4.5 mmol) dropwise. Stir for 2 hours while allowing the reaction to slowly warm to room temperature.

  • Causality & Insight: LiBH4​ is specifically chosen over stronger hydrides like LiAlH4​ . Stronger reducing agents can trigger a single-electron transfer (SET) mechanism or fluoride elimination, leading to unwanted reductive defluorination of the CF2​ group. LiBH4​ chemoselectively reduces the ester while leaving the C-F bonds intact.

  • IPC: LC-MS analysis. Validate the disappearance of the ester mass [M+H]+ and the appearance of the target alcohol mass.

Step 4.4: Oxidative N-Deprotection

Objective: Yield the final product, 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol.

  • Procedure: Dissolve the PMP-protected amino alcohol (2.0 mmol) in 20 mL of a MeCN/H₂O mixture (4:1 v/v). Cool the solution to 0 °C.

  • Oxidation: Add Ceric Ammonium Nitrate (CAN, 6.0 mmol) portion-wise over 15 minutes. Stir for 45 minutes at 0 °C.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and wash with 10% aqueous Na2​SO3​ to remove residual oxidants.

  • Causality & Insight: CAN selectively oxidizes the highly electron-rich p-methoxyphenyl ring to a benzoquinone derivative, which hydrolyzes to release the primary amine. Although the 3,4-dimethylphenyl ring is also electron-rich, it lacks the strong resonance donation of the methoxy group, making the PMP group kinetically far more susceptible to oxidation. Strict temperature control (0 °C) prevents over-oxidation of the benzylic amine.

  • IPC: TLC with Ninhydrin stain. The product will appear as a distinct purple/pink spot upon heating, confirming the presence of the free primary amine.

References

  • Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015–2024) Chemical Reviews (ACS Publications)1

  • Asymmetric Synthesis of α,α -Difluoro- β -amino Acid Derivatives from Enantiomerically Pure N-tert-Butylsulfinimines The Journal of Organic Chemistry (ACS Publications) 2

  • Ligand-Promoted Asymmetric Imino-Reformatsky Reaction of Ethyl Dibromofluoroacetate Organic Letters (ACS Publications) 3

  • Catalytic Enantioselective Reformatsky Reaction with Aldehydes Angewandte Chemie International Edition (via ResearchGate) 4

Sources

Application

Application Notes &amp; Protocols: A Guide to the Incorporation of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol into Peptide Chains

Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and medicinal chemistry. Abstract: The strategic incorporation of unnatural amino acids is a cornerstone of modern peptid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and medicinal chemistry.

Abstract: The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to enhance therapeutic profiles. Fluorinated amino acids, in particular, can confer unique properties such as increased metabolic stability, modulated bioavailability, and constrained conformational states.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a novel, sterically hindered building block, 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol, into peptide scaffolds. We address the necessary precursor synthesis, optimized solid-phase and solution-phase coupling strategies, and final peptide characterization, with a focus on overcoming the challenges posed by the molecule's unique gem-difluoro and bulky aromatic moieties.

Introduction: The Rationale for Fluorinated, Non-Natural Amino Acids

The introduction of non-proteinogenic amino acids into peptide sequences is a key strategy for moving beyond the limitations of natural peptides.[3] The substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical properties without dramatically increasing its size, a concept that has been widely exploited in medicinal chemistry. The gem-difluoroalkane motif, as present in our target molecule, is particularly noteworthy. It can act as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, influence local electronic environments, and enforce specific dihedral angle preferences, thereby stabilizing desired secondary structures like β-turns.

The subject of this guide, 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol, presents a unique combination of features:

  • A gem-difluoro group: Positioned on the carbon adjacent to the amine-bearing carbon, it introduces significant electronic effects and steric bulk.

  • A bulky aromatic side chain: The 3,4-dimethylphenyl group increases hydrophobicity and presents a significant steric challenge during peptide coupling.[3][4]

  • An amino alcohol backbone: Critically, this molecule is not a standard α- or β-amino acid. To be incorporated into a peptide chain via standard amide bond formation, its primary alcohol must first be oxidized to a carboxylic acid.

This document provides the necessary methodologies to convert this amino alcohol into a synthetically useful, Fmoc-protected amino acid and subsequently incorporate it into peptide sequences.

Essential Precursor Synthesis: From Amino Alcohol to SPPS-Ready Building Block

Direct incorporation of the amino alcohol is not feasible using standard peptide synthesis methodologies. The primary alcohol must be converted to a carboxylic acid, and the primary amine must be protected. This two-step sequence is foundational for all subsequent peptide synthesis efforts.

Diagram 1: Precursor Synthesis Workflow```dot

Precursor_Synthesis Start 3-Amino-3-(3,4-dimethylphenyl) -2,2-difluoropropan-1-ol Oxidation Oxidation (e.g., TEMPO/BAIB) Start->Oxidation Intermediate 3-Amino-3-(3,4-dimethylphenyl) -2,2-difluoropropanoic Acid Oxidation->Intermediate Formation of Carboxylic Acid Protection Nα-Fmoc Protection (Fmoc-OSu, Base) Intermediate->Protection FinalProduct Fmoc-Protected Building Block (Ready for SPPS) Protection->FinalProduct Masking of Amine

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS), highlighting the key coupling step for the custom amino acid.

Protocol 3.1: Manual SPPS Coupling

Rationale: Due to the steric hindrance of the 3,4-dimethylphenyl and gem-difluoro groups, standard coupling reagents like DIC/HOBt are often insufficient. [5]More potent uronium/aminium salt-based reagents such as HATU, HCTU, or HBTU are required to form a highly reactive activated ester capable of overcoming the steric barrier. [4][6]A longer coupling time or a double coupling strategy is highly recommended. [4] Methodology (Single Coupling Cycle):

  • Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. [3]2. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes to ensure complete removal of the Fmoc group. [3]3. Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling Solution Preparation (Pre-activation): In a separate vial, dissolve the Fmoc-protected custom amino acid (4 eq), HATU (3.9 eq), and N,N-Diisopropylethylamine (DIPEA) (8 eq) in DMF. Allow this solution to pre-activate for 1-5 minutes. [4]5. Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for at least 2 hours at room temperature. For this sterically hindered residue, extending the coupling time to 4 hours or overnight is advisable. [4]6. Monitoring: Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, proceed to a second coupling.

  • Second Coupling (If Necessary): Drain the vessel and repeat steps 4 and 5 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

Table 1: Recommended Coupling Reagents and Conditions for Sterically Hindered Amino Acids
ReagentActivating SpeciesRelative ReactivityRecommended Conditions & Notes
DIC/HOBt O-acylisoureaLow-ModerateOften insufficient for this residue. Can lead to low yield and deletion sequences.
HBTU/HCTU O-Benzotriazolyl esterHighA significant improvement over carbodiimides. Use 3-4 equivalents with DIPEA. HCTU is generally more reactive than HBTU. [4]
HATU O-Azabenzotriazolyl esterVery HighHighly recommended for this residue. Minimizes racemization. Use 3-4 equivalents with DIPEA. [4][6]
PyBOP Phosphonium saltHighEffective alternative to aminium salts. Use 3-4 equivalents with DIPEA.
Acyl Fluoride R-COFExtremely HighFor cases where all other methods fail. Formed in situ with TFFH or pre-formed. Requires anhydrous conditions. [4][7]
Protocol 3.2: Final Peptide Cleavage and Deprotection

Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the peptide from the solid support and remove any acid-labile side-chain protecting groups. [8][9]Scavengers are crucial to prevent reactive cationic species (e.g., from t-butyl groups) from causing side reactions with sensitive residues like Tryptophan or Methionine. [10] Methodology:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard Reagent R cocktail is: 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), and 2% anisole.

  • Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

  • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Characterization of the Final Peptide

Rigorous analysis is essential to confirm the successful incorporation of the custom amino acid and to determine the purity of the final product.

Table 2: Summary of Analytical Techniques for Characterization
TechniquePurposeKey Information Provided
RP-HPLC Purification & Purity AnalysisRetention time confirms peptide identity (relative to standards). Peak area integration determines purity (%). [11]
Mass Spectrometry (ESI-MS, MALDI-TOF) Molecular Weight ConfirmationProvides the mass of the peptide, confirming the successful incorporation of the custom residue.
¹H NMR Structural ConfirmationGives information about the overall peptide structure and the presence of the 3,4-dimethylphenyl group.
¹⁹F NMR Fluorine Incorporation ConfirmationProvides a direct and unambiguous signal for the CF₂ group. [12]The chemical shift can give insights into the local electronic environment. It offers a clean spectrum with no background signals from the biological matrix. [12][13][14]

Conclusion

The incorporation of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol into peptide chains is a challenging but achievable endeavor that opens new avenues for peptide design. The process requires a critical precursor synthesis step to convert the starting amino alcohol into a usable Fmoc-protected amino acid. Success in the subsequent peptide synthesis, particularly via SPPS, hinges on the rational selection of potent coupling reagents and optimized reaction conditions to overcome the significant steric hindrance posed by this unique residue. [3]By following the detailed protocols and strategic guidance outlined in this document, researchers can effectively leverage this building block to create novel peptides with potentially enhanced stability, unique structural constraints, and improved therapeutic potential.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • Tan, Y., & Zhang, S. (1998). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
  • Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Lee, Y., et al. (2021). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Organic Process Research & Development.
  • Creative Peptides. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Lam, H., et al. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Coin, I., et al. (n.d.). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • Wu, X., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs.
  • Chem-Impex. (n.d.). Fmoc-3-amino-2,2-difluoro-propionic acid.
  • Szeliga, M., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Scientific Reports.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Kiso, Y., et al. (1988). A fluoride ion deprotection strategy in peptide synthesis. Chemical & Pharmaceutical Bulletin.
  • AmbioPharm. (2022). Peptide Synthesis Strategies.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Bai, T., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry.
  • CSBio. (2013). Solid Phase Peptide Synthesis (SPPS).
  • Galanis, A. S., et al. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters.
  • Reddit. (2024). What is solid-phase synthesis of peptides?.
  • Bai, T., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Synfacts. (n.d.). Peptide Synthesis with α,α-Difluoro-β-Lactams. Thieme Chemistry.
  • Mykhailiuk Research Group. (n.d.). New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies.
  • Liu, W., et al. (2024). Organo-Photoredox Catalyzed gem-Difluoroallylation of Glycine and Glycine Residue in Peptides. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Screening of Fmoc deprotection on standard amino acids and esters.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Jackson, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry.
  • Trans, T. N., et al. (2025). 19F NMR-tags for peptidyl prolyl conformation analysis. Chemical Science.
  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.
  • Thermo Fisher Scientific. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • Wu, C., et al. (n.d.). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for F-MRI. Angewandte Chemie International Edition.
  • Lawrenson, S. B., et al. (2019). Method for solution-phase peptide synthesis. Google Patents.
  • Rogers, J. M., & Suga, H. (n.d.). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Communications.
  • BOC Sciences. (n.d.). Fmoc Amino Acids.
  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol

Welcome to the technical support center for the synthesis and optimization of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this and structurally related β-amino α,α-difluoro alcohols.

The introduction of a difluoromethyl group can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] However, the synthesis of molecules containing the α,α-difluoro alcohol motif can be challenging. This guide provides practical, field-proven insights to help you navigate these complexities.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the common synthetic strategies for preparing β-amino α,α-difluoro alcohols?

    • What are the critical safety precautions when working with fluorinating reagents?

    • How do I monitor the progress of my reaction effectively?

  • Troubleshooting Guide

    • Issue 1: Low or No Product Yield

      • Potential Cause A: Inactive or Insufficient Reagents

      • Potential Cause B: Suboptimal Reaction Temperature

      • Potential Cause C: Poor Leaving Group Activation (for applicable routes)

      • Potential Cause D: Solvent Incompatibility or Presence of Moisture

    • Issue 2: Formation of Significant Byproducts (e.g., Elimination, Rearrangement)

      • Potential Cause A: Reaction Temperature is Too High

      • Potential Cause B: Inappropriate Choice of Base or Fluorinating Agent

    • Issue 3: Difficulty in Product Purification

      • Challenge A: Co-elution with Starting Materials or Byproducts

      • Challenge B: Product Instability During Workup or Chromatography

  • Experimental Protocols

    • Protocol 1: General Procedure for Monitoring Reaction Progress by ¹⁹F NMR

    • Protocol 2: Optimized Workup Procedure for Polar Amino Alcohols

  • References

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing β-amino α,α-difluoro alcohols?

A: The synthesis of β-amino α,α-difluoro alcohols can be approached through several strategic disconnections. A common and effective method involves the nucleophilic addition of a difluoromethyl group to a suitable precursor. One such strategy is the stereoselective three-component condensation of an aldehyde, an amine, and a boronic acid, which has been successfully used for the preparation of anti-α-(difluoromethyl)-β-amino alcohols.[2][3]

Another prevalent approach is the reduction of α-amino-α',α'-difluoro ketones. These ketones can be synthesized from the corresponding α-amino acids. The reduction of the ketone functionality then yields the desired β-amino α,α-difluoro alcohol.[4] Furthermore, methods involving the diastereoselective nucleophilic difluoromethylation of imines derived from α-amino aldehydes using reagents like TMSCF₂H (difluoromethyltrimethylsilane) have been developed.[5]

The choice of strategy often depends on the availability of starting materials, desired stereochemistry, and the scale of the reaction.

Q2: What are the critical safety precautions when working with fluorinating reagents?

A: Safety is paramount when handling fluorinating agents, as many are hazardous.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of fluorinating reagents should be performed in a well-ventilated fume hood.

  • Material Compatibility: Be aware of incompatibilities. For instance, some electrophilic fluorinating agents like Selectfluor® can react exothermically with solvents like DMF.[6] Deoxyfluorinating agents such as DAST can decompose at elevated temperatures, releasing corrosive byproducts.[6]

  • Quenching: Devise a safe quenching strategy before starting the reaction. Slow and careful addition to a suitable quenching agent (e.g., saturated sodium bicarbonate solution, water) is often necessary.

  • Safety Data Sheets (SDS): Always consult the SDS for each specific reagent to understand its hazards and handling requirements.

Q3: How do I monitor the progress of my reaction effectively?

A: Effective reaction monitoring is crucial for optimizing conditions and determining the endpoint.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. However, the polarity of fluorinated compounds can sometimes be similar to their non-fluorinated precursors, requiring careful selection of the mobile phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful and highly recommended technique for monitoring difluoromethylation reactions.[7] The appearance of a new signal corresponding to the -CF₂H group of the product and the disappearance of the signal from the fluorinating agent provide quantitative information on the reaction's progress. In-line ¹⁹F NMR can be particularly useful for real-time monitoring.[8]

  • Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used for real-time analysis of reaction intermediates and products.[7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired product. What are the likely causes and how can I address them?

A: Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Potential Cause A: Inactive or Insufficient Reagents
  • Causality: Fluorinating agents and other moisture-sensitive reagents can degrade over time, especially with improper storage. For sterically hindered substrates, an insufficient excess of the key reagent may lead to incomplete conversion.

  • Troubleshooting Steps:

    • Use Fresh Reagents: If possible, use a newly opened bottle of the fluorinating agent or other critical reagents.

    • Verify Reagent Activity: If you suspect reagent degradation, consider running a small-scale control reaction with a known, reactive substrate.

    • Increase Reagent Equivalents: For challenging substrates, incrementally increase the equivalents of the limiting reagent (e.g., the difluoromethyl source).

Potential Cause B: Suboptimal Reaction Temperature
  • Causality: Many organic reactions have a specific activation energy barrier that must be overcome. If the reaction temperature is too low, the reaction may proceed too slowly to be practical. Conversely, excessively high temperatures can lead to reagent decomposition or side reactions.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: If the reaction is sluggish at room temperature or below, gradually increase the temperature in 5-10 °C increments, monitoring the reaction progress at each stage.

    • Consult Literature: Review literature for similar transformations to determine typical temperature ranges.

Potential Cause C: Poor Leaving Group Activation (for applicable routes)
  • Causality: In reactions such as deoxyfluorination of alcohols, the hydroxyl group must be activated to become a good leaving group. Inefficient activation will result in poor conversion.

  • Troubleshooting Steps:

    • Alternative Activation: Consider converting the alcohol to a more reactive intermediate, such as a sulfonate ester (e.g., tosylate, mesylate), before introducing the fluoride.[6]

Potential Cause D: Solvent Incompatibility or Presence of Moisture
  • Causality: The solvent plays a crucial role in solvating reactants and intermediates. An incompatible solvent can hinder the reaction. Many reagents used in fluorination chemistry are highly sensitive to moisture.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use.

    • Solvent Screening: If yield remains low, consider screening other anhydrous, compatible solvents. Common choices include dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF).

Troubleshooting Workflow: Low or No Product Yield

G start Low/No Yield Observed reagent Check Reagent Activity & Stoichiometry start->reagent temp Optimize Reaction Temperature reagent->temp Reagents OK leaving_group Improve Leaving Group (if applicable) temp->leaving_group Temp Optimized solvent Verify Solvent & Anhydrous Conditions leaving_group->solvent LG OK success Improved Yield solvent->success Conditions Optimized

Caption: A stepwise approach to troubleshooting low product yield.

Issue 2: Formation of Significant Byproducts (e.g., Elimination, Rearrangement)

Q: My reaction is producing a complex mixture with significant amounts of byproducts. How can I improve the selectivity?

A: The formation of byproducts often indicates that the reaction conditions are too harsh or that alternative reaction pathways are competing with the desired transformation.

Potential Cause A: Reaction Temperature is Too High
  • Causality: While higher temperatures can increase the reaction rate, they can also provide enough energy to overcome the activation barriers for undesired side reactions like elimination or rearrangement.

  • Troubleshooting Steps:

    • Lower the Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.

    • Controlled Addition: Add the reagents slowly at a low temperature to control any exotherms.

Potential Cause B: Inappropriate Choice of Base or Fluorinating Agent
  • Causality: The choice of base and fluorinating agent can significantly influence the reaction pathway. A strong, sterically hindered base might favor elimination, while a milder base could promote the desired substitution.

  • Troubleshooting Steps:

    • Screen Bases: If a base is used, screen a variety of bases with different strengths and steric profiles (e.g., compare a non-nucleophilic base like DBU to a milder base like triethylamine or potassium carbonate).

    • Alternative Reagents: Consider alternative difluoromethylating agents that operate under different mechanisms (e.g., radical vs. nucleophilic).[9]

Issue 3: Difficulty in Product Purification

Q: I am having trouble isolating the pure product. What purification strategies can I employ?

A: The purification of polar, fluorinated amino alcohols can be challenging due to their physical properties.

Challenge A: Co-elution with Starting Materials or Byproducts
  • Causality: The polarity of the product may be very similar to that of the starting materials or byproducts, making separation by standard silica gel chromatography difficult.

  • Troubleshooting Steps:

    • Optimize Chromatography Conditions:

      • Solvent System: Experiment with different solvent systems for column chromatography. Adding a small amount of a polar modifier like methanol or a base like triethylamine (to suppress tailing of the amine) can be effective.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). Fluorous solid-phase extraction may also be an option.[10]

    • Recrystallization/Trituration: If the product is a solid, attempt recrystallization from a suitable solvent system or trituration to remove soluble impurities.

Challenge B: Product Instability During Workup or Chromatography
  • Causality: The amino alcohol functionality may be sensitive to acidic or basic conditions during workup or prolonged exposure to silica gel.

  • Troubleshooting Steps:

    • Neutral Workup: Perform the aqueous workup under neutral or near-neutral pH conditions.

    • Minimize Contact with Silica: If using silica gel chromatography, consider deactivating the silica with a small amount of triethylamine in the eluent. Run the column as quickly as possible to minimize contact time.

    • Alternative Purification: If the product is unstable on silica, consider other purification methods like preparative HPLC or crystallization of a salt form (e.g., hydrochloride or tartrate).

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by ¹⁹F NMR

This protocol provides a general method for monitoring the reaction by taking aliquots and analyzing them by ¹⁹F NMR spectroscopy.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

    • Quench the aliquot by adding it to a vial containing a suitable solvent (e.g., 0.5 mL of CDCl₃) and a small amount of a quenching agent if necessary.

    • Add a known amount of an internal standard with a distinct ¹⁹F NMR signal (e.g., trifluorotoluene) to the NMR tube. This allows for quantitative analysis of conversion.[8]

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum.

    • Process the spectrum and integrate the signals corresponding to the starting material (fluorinating agent), the product (-CF₂H), and the internal standard.

  • Data Analysis:

    • Calculate the relative integrals to determine the conversion of the starting material to the product over time.

Protocol 2: Optimized Workup Procedure for Polar Amino Alcohols

This protocol is designed to minimize product loss and degradation during the workup of water-soluble or pH-sensitive amino alcohols.

  • Initial Quench: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of a mild quenching agent (e.g., sodium bicarbonate or ammonium chloride) until gas evolution ceases.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the bulk of the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). For highly polar products, a more polar extraction solvent like a mixture of chloroform and isopropanol may be necessary.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Avoid excessive heating during concentration.

  • Azeotropic Removal of Water: If water remains, co-evaporate the residue with toluene a few times to obtain the crude product as free of water as possible.

References

  • Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry. [Link]

  • Optimization of the 18 F-difluoromethylation reaction. ResearchGate. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Recent advances in direct 1,2-hydroxydifluoromethylation of olefins. Chemical Review and Letters. [Link]

  • Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic: Stereoselective Nucleophilic Difluoromethylation of Aryl Ketones. Journal of the American Chemical Society. [Link]

  • beta-amino alcohols by boronic acid based three-component condensation. Stereoselective preparation of (2S,3R)-difluorothreonine. PubMed. [Link]

  • Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH. [Link]

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed. [Link]

  • Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid... ResearchGate. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]

  • β-amino Alcohols by Boronic Acid Based Three-Component Condensation. Stereoselective Preparation of (2S,3R)-Difluorothreonine. The Journal of Organic Chemistry. [Link]

  • Purification of fluorinated alcohols.
  • Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters. [Link]

  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. ACS Sustainable Chemistry & Engineering. [Link]

  • Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. [Link]

  • Understanding the Mysteries of Fluorination in Medicinal Chemistry. CRIKC. [Link]

  • Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. ResearchGate. [Link]

  • Purification of Fluorinated Alcohols.
  • Fluorination methods for drug discovery and development. Taylor & Francis. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

  • Continuous Process for Preparing the Difluoromethylating Reagent [(DMPU)2Zn(CF2H)2] and Improved Synthesis of the ICHF2 Precursor. ACS Publications. [Link]

  • N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. Molecules. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham Research Data Management Repository. [Link]

  • Synthesis of Fluorine Compounds Based on Special Property. J-STAGE. [Link]

  • Publication. Nagoya University. [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected titer loss, physical changes, or chromatographic impurities in their fluorinated b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected titer loss, physical changes, or chromatographic impurities in their fluorinated building blocks.

This guide provides an authoritative, mechanistic approach to understanding and preventing the degradation of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol during storage and experimental handling.

Molecular Profiling & Causality (E-E-A-T)

To prevent degradation, we must first understand the intrinsic reactivity of the molecule. 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol contains three distinct reactive nodes that dictate its storage requirements:

  • The Primary Amine (-NH2): Primary amines are highly susceptible to nucleophilic attack on atmospheric carbon dioxide. Upon exposure to ambient air, they rapidly form carbamate salts, leading to a loss of active titer and the formation of insoluble precipitates[1].

  • The Benzylic C-H Bond: The carbon bearing the amine is benzylic (adjacent to the 3,4-dimethylphenyl ring). Benzylic primary amines are prone to metal-free autoxidation in the presence of O2 and light, forming transient imines that subsequently hydrolyze into aryl ketones[2].

  • The β,β-Difluoro Group (-CF2-): Fluorine substitution generally imparts metabolic and chemical stability by increasing the oxidation potential of adjacent bonds. However, the strong electron-withdrawing nature of the -CF2- group alters the pKa of the amine[3]. While this makes the amine slightly less nucleophilic than a standard aliphatic amine, it remains thermodynamically vulnerable to CO2 absorption and aerobic oxidation over prolonged storage.

Troubleshooting Guide & FAQs

Q1: My stored powder has developed a yellow tint over the past three months. What happened? A1: This is a classic visual marker of benzylic autoxidation. The benzylic amine has oxidized to an imine intermediate, which then hydrolyzed in the presence of ambient moisture to form an aryl ketone[2]. The extended conjugation of the aryl ketone generates the yellow discoloration. To prevent this, the compound must be stored under an inert atmosphere (Argon or N2) and strictly protected from light.

Q2: When I dissolve the compound in an organic solvent (e.g., DCM or THF), I observe a fine, cloudy white precipitate. Is my solvent contaminated? A2: The precipitate is almost certainly a carbamate salt, not a solvent contaminant. Primary amines react with dissolved or atmospheric CO2 to form stable, insoluble carbamates[1]. Always use freshly degassed, anhydrous solvents, and handle the compound using Schlenk techniques to prevent CO2 ingress.

Q3: Does the -CF2- group make this compound completely stable against degradation? A3: No. While β,β-difluoro-α-amino derivatives exhibit superior metabolic stability compared to their non-fluorinated counterparts[3], the benzylic position remains a thermodynamic weak point for aerobic oxidation. The -CF2- group alters the basicity but does not arrest autoxidation pathways.

Degradation Pathways Visualization

Degradation_Pathways Target 3-Amino-3-(3,4-dimethylphenyl) -2,2-difluoropropan-1-ol CO2 Atmospheric CO2 (Nucleophilic Attack) Target->CO2 Pathway 1 O2 O2 / Transition Metals (Autoxidation) Target->O2 Pathway 2 Carbamate Carbamate Salt (Insoluble White Precipitate) CO2->Carbamate Imine Benzylic Imine Intermediate O2->Imine H2O Hydrolysis (H2O) Imine->H2O Ketone Aryl Ketone Degradant (Yellow Discoloration) H2O->Ketone

Fig 1: Primary degradation pathways of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol.

Quantitative Data Presentation

To assist in rapid analytical identification, the following table summarizes the quantitative markers associated with each degradation pathway.

Degradation PathwayPrimary TriggerVisual/Physical MarkerAnalytical Marker (HPLC/MS)Preventive Storage Condition
Carbamate Formation CO2 ExposureWhite, insoluble precipitate+44 Da (M+CO2) adductArgon/N2 atmosphere
Benzylic Oxidation O2 / Light / HeatYellow discoloration-1 Da (Ketone), Strong UV shift-20°C, dark, O2-free
Hygroscopic Swelling Moisture (H2O)Clumping, sticky powderBroad RT shift on HPLCDesiccator with Drierite

Experimental Protocols for Stability & Storage

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not skip the validation steps, as they provide the causality and proof that your experimental setup is functioning correctly.

Protocol A: Anaerobic Aliquoting and Long-Term Storage

Causality: Repeated opening of a master vial introduces ambient moisture and CO2, exponentially accelerating carbamate formation. Aliquoting isolates the risk.

  • Preparation: Dry all amber glass storage vials in an oven at 120°C for 4 hours. Cool them in a vacuum desiccator.

  • Purging: Transfer the vials to a glovebox or use a Schlenk line to flush the vials with high-purity Argon (99.999%). Argon is heavier than Nitrogen and provides a superior blanket for benchtop aliquoting.

  • Aliquoting: Weigh the 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol into single-use aliquots (e.g., 10 mg/vial) under positive Argon pressure.

  • Sealing: Seal with PTFE-lined caps and wrap the seal tightly with Parafilm. Store immediately at -20°C.

  • Self-Validation Step: Include a sealed "dummy vial" containing a resazurin-based oxygen indicator strip alongside your aliquots. If the strip remains colorless after 24 hours at -20°C, the inert atmosphere is successfully maintained, validating your storage environment. A pink color indicates a compromised seal.

Protocol B: Accelerated Stability and Degradation Profiling (HPLC-UV/Vis)

Causality: To confirm the purity of an older batch, you must separate the highly polar parent compound from its less polar ketone degradant.

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of freshly degassed, anhydrous Acetonitrile.

  • Mobile Phase Setup: Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The TFA ensures the amine remains protonated, preventing peak tailing on standard C18 columns.

  • Chromatography: Run the sample using a UV detector set to 210 nm (for the parent compound) and 254 nm (to detect the conjugated aryl ketone degradant).

  • Self-Validation Step (Mass Balance): Calculate the mass balance. The sum of the peak areas for the parent compound and any identified degradants (carbamate, ketone) must equal the total peak area of a freshly synthesized baseline control. A mass balance of <95% indicates that volatile degradants have formed or that highly polar degradants are eluting in the void volume, requiring a shift to HILIC chromatography.

Sources

Troubleshooting

Technical Support Center: Purification of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL

Welcome to the technical support guide for the purification of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL. This resource is designed for researchers, chemists, and drug development professionals to troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity challenges encountered with this valuable fluorinated amino alcohol intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the quality control and purification of your target compound.

Q1: What are the most probable trace impurities in a typical batch of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL?

A: Impurities can originate from various stages of the synthesis and workup.[1] Based on the structure, likely impurities include:

  • Starting Materials: Unreacted precursors, such as the corresponding ketone or imine, are common.

  • Process-Related Impurities: These can include diastereomers if a chiral center is formed non-selectively, or byproducts from side reactions like elimination or over-reduction.[2]

  • Degradation Products: The compound may degrade under harsh thermal or pH conditions, potentially leading to de-fluorination or oxidation.[1]

  • Residual Solvents: Solvents used in the reaction or a previous purification step (e.g., ethyl acetate, heptane, methanol) can be trapped in the crystal lattice.

  • Inorganic Salts: Salts from aqueous workup steps (e.g., NaCl, Na₂SO₄) may persist if not adequately removed.

Q2: Which analytical techniques are essential for assessing the purity of my batches?

A: A multi-technique approach is recommended for comprehensive purity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantifying purity and detecting non-volatile organic impurities. A reversed-phase method (e.g., C18 column) with a UV detector is standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): NMR is crucial for structural confirmation and identifying impurities. ¹⁹F NMR is particularly powerful for detecting any fluorine-containing byproducts.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the molecular weights of impurity peaks observed in the HPLC, which is a critical first step in their identification.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is best suited for identifying and quantifying volatile impurities, especially residual solvents.[1]

  • Melting Point: A sharp, narrow melting point range is a good indicator of high purity for a crystalline solid.

Q3: My final product has a persistent yellow or off-white color. What is the likely cause and how can I remove it?

A: A persistent color often indicates the presence of highly conjugated or oxidized impurities, even at very low levels. These can sometimes form from minor side reactions during synthesis or degradation during storage.

  • Removal Strategy 1: Activated Charcoal. During recrystallization, you can add a small amount (1-2% w/w) of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities. Use with caution, as it can also adsorb some of your product, potentially lowering the yield.[5]

  • Removal Strategy 2: Recrystallization. A carefully chosen recrystallization solvent system may leave the colored impurity in the mother liquor.

  • Removal Strategy 3: Silica Gel Chromatography. If recrystallization fails, a quick plug of silica gel can sometimes be effective at removing baseline, colored impurities.

Section 2: Troubleshooting and Optimization Guides

This section provides in-depth, scenario-based guidance for specific experimental challenges.

Issue 1: Recrystallization Failure (Low Yield, Oiling Out, No Crystals)

Q: My attempts at recrystallization are unsuccessful. The compound either fails to crystallize, forms an oil, or the recovery is unacceptably low. How can I develop a robust recrystallization protocol?

A: Recrystallization is a powerful technique but is highly dependent on the solvent system.[6][7] A systematic approach to solvent selection is key. The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.

Step-by-Step Protocol: Solvent Screening for Recrystallization

  • Solubility Testing: Place ~20-30 mg of your crude material into several test tubes. To each, add a different solvent (0.5 mL) from the table below.

  • Observe at Room Temperature: Note if the compound dissolves. If it does, that solvent is unsuitable for single-solvent recrystallization.

  • Heat to Boiling: For solvents where the compound was insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.[8]

  • Cool Slowly: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Evaluate: The best solvent will be one where the compound was largely insoluble cold but fully soluble hot, and which produces a high yield of crystalline solid upon cooling.[5][6]

Data Presentation: Recrystallization Solvent Selection Guide

SolventBoiling Point (°C)PolarityComments & Potential Use
Water100HighUnlikely to work alone due to the aromatic ring, but could be an anti-solvent.
Ethanol (EtOH)78HighGood starting point. The -OH group may confer solubility.
Isopropanol (IPA)82MediumAn excellent alternative to ethanol, often provides better crystals.
Ethyl Acetate (EtOAc)77MediumOften a good choice for moderately polar compounds.
Toluene111LowGood for dissolving the aromatic portion; may require a polar anti-solvent.
Heptane/Hexane98 / 69LowUnlikely to dissolve the compound alone, but excellent as an anti-solvent.

Scientist's Note: If a single solvent is not effective, a two-solvent system is the next logical step.[9] Dissolve the compound in a minimum of a hot "good" solvent (e.g., IPA) and then slowly add a hot "bad" or "anti-solvent" (e.g., Heptane or Water) until the solution becomes faintly cloudy. Allow to cool slowly.

Mandatory Visualization: Recrystallization Logic Flow

Recrystallization_Workflow start Crude Product sol_test Perform Solubility Tests (IPA, EtOAc, Toluene, etc.) start->sol_test find_good Find a solvent with high solubility when hot, low solubility when cold? sol_test->find_good Analyze results single_solvent Perform Single-Solvent Recrystallization find_good->single_solvent Yes find_pair Find a miscible pair: one that dissolves (Solvent A), one that doesn't (Solvent B)? find_good->find_pair No cool Slow Cool -> Ice Bath single_solvent->cool two_solvent Perform Two-Solvent Recrystallization dissolve Dissolve in min. hot Solvent A two_solvent->dissolve find_pair->two_solvent Yes add_anti Add hot Solvent B until cloudy dissolve->add_anti add_anti->cool collect Collect Crystals via Filtration cool->collect

Caption: Decision workflow for selecting a recrystallization method.

Issue 2: Poor Peak Shape and Recovery in Flash Chromatography

Q: I am trying to purify my compound using silica gel flash chromatography, but the peak is tailing severely, and my recovery is low. What is causing this, and how can I improve the separation?

A: This is a classic problem when purifying basic amines on standard silica gel. Silica is acidic (pKa ~4.5) due to surface silanol groups (Si-OH). Your basic amino alcohol interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible adsorption and peak tailing.[10]

Solutions:

  • Mobile Phase Modification (Recommended First Step): Neutralize the acidic silica surface by adding a small amount of a volatile competing base to your mobile phase (eluent).

    • Protocol: Add 0.5-1% triethylamine (TEA) or 0.5% ammonium hydroxide to your eluent system (e.g., Heptane/Ethyl Acetate or DCM/Methanol). Ensure the modifier is present in both the weak and strong solvents for gradient elution. Equilibrate the column with at least 5-10 column volumes of the modified eluent before loading your sample.[10]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic analytes and improves peak shape.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica. Use basic or neutral alumina for purifying amines.

    • Reversed-Phase Chromatography (C18): For highly polar impurities, reversed-phase flash chromatography can be very effective. The unique properties of fluorinated compounds can sometimes lead to better separations on reversed-phase columns.[11][12][13]

Mandatory Visualization: Analyte-Silica Interaction

Silica_Interaction cluster_0 Standard Silica Gel cluster_1 Silica Gel + Triethylamine (TEA) Silica Si-O-H⁺ ... ⁻N(H₂)R Result1 Strong Adsorption Peak Tailing Silica_TEA Si-O-H⁺ ... ⁻N(Et)₃ Result2 Weak Adsorption Sharp Peak Analyte R-NH₂ Analyte_Node R-NH₂ (Your Compound) Analyte_Node->Silica Interacts Strongly TEA_Node N(Et)₃ (Modifier) TEA_Node->Silica_TEA Neutralizes Surface

Caption: Effect of a basic modifier in silica gel chromatography.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Purity Analysis by Reversed-Phase HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of compound in 1 mL of 50:50 Acetonitrile/Water.

  • System Suitability: Ensure the main peak has a tailing factor between 0.9 and 1.5.

Expertise Note: The use of TFA as an ion-pairing agent helps to protonate the amine, leading to sharper peaks and more reproducible retention times. For fluorinated compounds, using a fluorinated eluent like trifluoroethanol instead of acetonitrile can sometimes offer unique selectivity.[12][13]

References

  • Determination of Fluorine in Fluoro-Organic Compounds. (1944). Defense Technical Information Center. [Link]

  • Purification of fluorinated alcohols. (2006).
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (2012). PMC. [Link]

  • Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. (2005). ACS Publications. [Link]

  • Approaches to Obtaining Fluorinated α-Amino Acids. (2019). ACS Publications. [Link]

  • Analytical Methods. (n.d.). ATSDR. [Link]

  • Overview on PFAS analytical methods. (2023). Publications Office of the EU. [Link]

  • Quantitative determination of fluorine in organic compounds. (n.d.). NIST. [Link]

  • Development of a Total Organic Fluorine Method for the Analysis of Process Wastewater Streams and Air from Fayetteville Works. (2021). Chemours. [Link]

  • Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. (2004). ResearchGate. [Link]

  • Purification of Fluorinated Alcohols. (2010).
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). MDPI. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]

  • Experiment 2: Recrystallization. (n.d.). Athabasca University. [Link]

  • Protein purification troubleshooting guide. (n.d.). GE Healthcare. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). PMC. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). ResearchGate. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Waters. [Link]

  • Recrystallization. (n.d.). University of California, Irvine. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto. [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (2011). Organic Process Research & Development. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2012). PMC. [Link]

Sources

Optimization

improving solubility of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL in aqueous media

Welcome to the Advanced Formulation Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL (hereafter referre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL (hereafter referred to as ADDFP ). This portal bypasses generic advice to directly address the unique physicochemical barriers of this molecule, providing researchers and drug development professionals with self-validating, mechanistically grounded protocols.

🔬 Section 1: Chemical Profiling & The Root Cause of Insolubility

Q: Why is the aqueous solubility of ADDFP inherently poor despite possessing two polar functional groups (a primary amine and a primary alcohol)?

A: The insolubility of ADDFP is driven by a conflict between its highly lipophilic domains and its suppressed ionization potential. While the molecule contains hydrophilic hydrogen-bond donors/acceptors, the bulky 3,4-dimethylphenyl ring and the 2,2-difluoro moiety drastically increase the compound's LogP (lipophilicity).

More critically, the strong electron-withdrawing inductive effect of the adjacent difluoromethylene (-CF₂-) group significantly lowers the pKa of the primary amine. While standard benzylamines have a pKa of approximately 9.0, the beta-fluorines pull electron density away from the nitrogen, reducing its basicity to an estimated pKa of 6.0–7.0. Consequently, at physiological pH (7.4), the amine remains largely un-ionized, rendering the molecule highly hydrophobic and prone to aggregation.

🧪 Section 2: pH Adjustment & Salt Formation Troubleshooting

Q: I adjusted the aqueous vehicle to pH 5.5, but the compound still precipitates. What is the mechanistic failure here?

A: Because of the pKa depression caused by the -CF₂- group, a pH of 5.5 is insufficient to ensure complete protonation of the amine. To achieve a stable salt form in situ, the pH must be at least 2 units below the amine's pKa. Pre-clinically,1, but if precipitation occurs upon dilution in physiological fluids, the efficacy results can be highly misleading[1]. You must drive the pH lower to force complete ionization.

Protocol for pH-Driven Solubilization:

  • Dispersion: Suspend 10 mg of ADDFP in 8 mL of purified water.

  • Titration: Titrate dropwise with 0.1 N HCl under continuous magnetic stirring (400 rpm). Monitor via a calibrated pH meter until the pH stabilizes between 3.0 and 3.5 .

  • Agitation: Sonicate the mixture in a water bath for 15 minutes at 25°C to disrupt crystalline lattices.

  • Validation: Filter the solution through a 0.22 µm PTFE syringe filter. If the filtrate remains clear upon standing for 24 hours, the salt formation is successful.

🍩 Section 3: Cyclodextrin Complexation (Aromatic Encapsulation)

Q: Acidic pH causes local irritation in our in vivo models and precipitates upon dilution in blood. How can we achieve neutral pH solubility?

A: Host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is your optimal strategy. The cavity of β-cyclodextrin provides an ideal geometric fit for ADDFP's 3,4-dimethylphenyl ring. while presenting a hydrophilic exterior, effectively solubilizing the molecule without altering its ionization state or increasing formulation tonicity[].

Protocol for HP-β-CD Complexation:

  • Preparation: Prepare a 20% w/v solution of HP-β-CD in 10 mM phosphate-buffered saline (pH 7.4).

  • Integration: Add ADDFP to the cyclodextrin solution at a 1:5 molar ratio (Drug:CD).

  • High-Shear Mixing: Subject the suspension to wet-milling or high-shear homogenization at 5,000 rpm for 45 minutes to maximize molecular collisions.

  • Equilibration: Transfer to a rotary shaker and incubate at 25°C for 24 hours to reach thermodynamic complexation equilibrium.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes and collect the clear supernatant.

💧 Section 4: Cosolvent Synergism & Ternary Complexes

Q: Cyclodextrin alone isn't reaching our target concentration of 5 mg/mL. What is the next step?

A: You must utilize a synergistic cosolvent-cyclodextrin system.3, thereby reducing the ability of the aqueous system to "squeeze out" non-polar solutes[3]. Furthermore, the cosolvent acts as a bridge, facilitating the entry of the bulky lipophilic drug into the cyclodextrin cavity, yielding a4 with exponentially higher solubility[4].

Protocol for Ternary Complexation:

  • Dissolve the required mass of ADDFP in a minimal volume of PEG-400 (representing exactly 10% of your final intended volume).

  • Slowly add this organic phase dropwise to an aqueous phase containing 15% w/v HP-β-CD under vigorous vortexing.

  • Stir for 2 hours to ensure the formation of the ternary complex.

📊 Quantitative Data Presentation

The following table summarizes the expected solubility enhancements based on the physicochemical modeling of ADDFP across different vehicle systems.

Vehicle SystempHApparent Solubility (mg/mL)Mechanism of Enhancement
Purified Water 7.0< 0.01Baseline (Un-ionized, highly lipophilic state)
0.1 N HCl 3.01.85Amine protonation (Overcoming CF₂ inductive effect)
20% w/v HP-β-CD 7.43.40Host-guest inclusion of the 3,4-dimethylphenyl ring
10% PEG-400 + 15% HP-β-CD 7.46.25Ternary complexation & interfacial tension reduction

🗺️ Formulation Decision Workflow

Workflow N1 Assess ADDFP Aqueous Solubility N2 Adjust pH < 4.0 (Overcome CF2 pKa shift) N1->N2 N3 Amine Protonation (Salt Formation) N2->N3 Acidic Media N8 Insoluble / Turbid N2->N8 pH > 5.0 N4 Precipitation on Dilution? N3->N4 N5 Add HP-β-CD (Host-Guest Complexation) N4->N5 Yes (High LogP) N6 Add PEG-400 (Cosolvency) N4->N6 Mild Precipitation N7 Stable Aqueous Solution N5->N7 Encapsulates Dimethylphenyl N6->N7 Reduces Interfacial Tension

Decision tree for solubilizing ADDFP based on pH, cosolvency, and complexation.

📚 References

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article Global Research Online URL:[Link]

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent USPTO / Scientific Literature URL:[Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs PubMed (NIH) URL:[Link]

Sources

Troubleshooting

resolving enantiomeric mixtures of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL

Resolving enantiomeric mixtures of fluorinated amino alcohols—specifically 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol —presents unique physicochemical challenges. The presence of a gem-difluoro group (-CF₂-)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Resolving enantiomeric mixtures of fluorinated amino alcohols—specifically 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol —presents unique physicochemical challenges. The presence of a gem-difluoro group (-CF₂-) adjacent to the chiral amine fundamentally alters the molecule's electronic landscape and steric conformation.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you establish a self-validating resolution workflow.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: We attempted a classical diastereomeric salt resolution using standard chiral acids (e.g., Tartaric Acid, Camphorsulfonic Acid), but no crystalline salt precipitated. What is the mechanistic cause? A1: The failure is driven by the powerful electron-withdrawing inductive effect (-I) of the adjacent 2,2-difluoro group. This effect pulls electron density away from the C3 nitrogen lone pair, drastically lowering the pKa of the amine compared to non-fluorinated analogs [1]. Because the amine is weakly basic, standard chiral acids fail to protonate it sufficiently to form a stable, insoluble diastereomeric salt. Actionable Solution: Abandon weak chiral acids. If you must use classical resolution, utilize highly acidic chiral resolving agents such as Chiral Phosphoric Acids (CPAs) or switch to chromatographic methods.

Q2: We are trying Enzymatic Kinetic Resolution (EKR) via O-acylation of the primary alcohol (C1), but the Enantiomeric Ratio (E-value) is extremely low. Why is the enzyme failing to discriminate the enantiomers? A2: In this specific scaffold, the chiral center (C3) is located two carbons away from the reactive primary hydroxyl group (C1). While the primary alcohol is sterically unhindered and easily acylated by lipases like Candida antarctica Lipase B (CAL-B), the enzyme's active site struggles with "remote chiral recognition." The distance from the reaction site to the bulky 3,4-dimethylphenyl group at C3 prevents tight stereochemical differentiation. Actionable Solution: Instead of resolving the final amino alcohol, perform a biocatalytic dynamic kinetic resolution (DKR) on the upstream ketone precursor using an engineered Amine Transaminase (ATA), or utilize Preparative Chiral SFC for the final product [2].

Q3: During Chiral Supercritical Fluid Chromatography (SFC), we observe severe peak tailing and poor baseline resolution. How can we optimize the mobile phase? A3: Fluorinated amines exhibit unique dipole-dipole interactions with polysaccharide-based chiral stationary phases. Even though the amine is deactivated by the -CF₂- group, it still engages in secondary hydrogen bonding with free silanols on the silica support, causing tailing. Actionable Solution: Introduce a basic modifier to the alcoholic co-solvent. Adding 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to the Methanol/Ethanol co-solvent will competitively cap the silanol sites, sharpening the peaks and restoring baseline resolution [3].

Section 2: Validated Experimental Methodologies

To ensure a self-validating system, the following protocols include built-in quality control checkpoints. Preparative Chiral SFC is the industry-standard recommendation for this specific fluorinated scaffold due to its high throughput and independence from remote chiral recognition limitations.

Protocol A: Preparative Chiral SFC Separation (Recommended)

This protocol leverages supercritical CO₂ to resolve the (3R) and (3S) enantiomers at a preparative scale.

  • Sample Preparation: Dissolve the racemic 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol in HPLC-grade Methanol to a concentration of 50 mg/mL. Self-Validation Check: Ensure the solution is completely particulate-free via a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Column Selection: Equip the SFC system with a polysaccharide-based immobilized column (e.g., Chiralpak IG or AD-H, 250 x 21.2 mm, 5 µm).

  • Mobile Phase Configuration:

    • Component A: Supercritical CO₂ (Maintained at 120 bar backpressure).

    • Component B (Co-solvent): Methanol containing 0.1% v/v Diethylamine (DEA).

  • Isocratic Elution: Run an isocratic gradient of 80% CO₂ / 20% Co-solvent at a flow rate of 70 mL/min. Maintain the column oven at 35 °C.

  • Detection & Fraction Collection: Monitor UV absorbance at 220 nm and 254 nm. Collect the baseline-resolved peaks into separate fractions.

  • Post-Processing: Evaporate the fractions under reduced pressure at 30 °C. Self-Validation Check: Re-inject a 1 mg/mL sample of each isolated fraction on an analytical SFC column to confirm >99% enantiomeric excess (ee).

Protocol B: Chemoenzymatic Transamination of Precursor (Alternative)

If chromatographic scale-up is unfeasible, resolve the stereocenter prior to the final alcohol reduction.

  • Substrate Preparation: Suspend the precursor ketone (1-(3,4-dimethylphenyl)-2,2-difluoro-3-hydroxypropan-1-one) in a phosphate buffer (100 mM, pH 7.5) containing 10% v/v DMSO.

  • Enzyme Addition: Add an (R)- or (S)-selective engineered Amine Transaminase (ATA) (10 mg/mL) and Isopropylamine (1 M) as the amine donor.

  • Cofactor Supplementation: Add Pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.

  • Incubation: Agitate the mixture at 30 °C for 24–48 hours.

  • Extraction: Adjust the pH to 10 using 1M NaOH, extract the resulting chiral amino alcohol with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

Section 3: Quantitative Method Comparison

The following table summarizes the expected performance metrics for resolving 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol based on the chosen methodology.

Resolution MethodologyTarget SiteExpected YieldMax Enantiomeric Excess (ee)ScalabilityCost/Time Efficiency
Preparative Chiral SFC Intact Molecule~48% (per enantiomer)>99%Excellent (kg scale)High initial CapEx, rapid processing
Enzymatic (ATA on Precursor) C3 Ketone>85% (Dynamic)90 - 98%GoodLow CapEx, long incubation times
Enzymatic (CAL-B O-Acylation) C1 Alcohol~30 - 40%<80% (Poor remote recognition)ModerateLow CapEx, requires extensive optimization
Classical Diastereomeric Salt C3 Amine<20%Variable (Often fails)PoorLow material cost, highly labor-intensive

Section 4: Resolution Strategy Decision Matrix

To assist in selecting the optimal pathway for your specific laboratory capabilities, follow the logical workflow diagrammed below.

ResolutionWorkflow Start Racemic Mixture: 3-Amino-3-(3,4-dimethylphenyl) -2,2-difluoropropan-1-ol Assess Assess Lab Capabilities & Scale Requirements Start->Assess PathSFC Chiral SFC (Preferred) Direct separation of final API Assess->PathSFC Equipment Available PathEnzyme Biocatalysis (ATA) Resolve upstream ketone Assess->PathEnzyme Synthesis from Precursor PathClassical Classical Resolution Diastereomeric Salt Formation Assess->PathClassical Limited Resources SFC_Details Immobilized Amylose Phase Modifier: 0.1% DEA Result: >99% ee, High Yield PathSFC->SFC_Details Enzyme_Details Engineered Transaminase Amine Donor: Isopropylamine Result: >95% ee, High Yield PathEnzyme->Enzyme_Details Classical_Details Requires Strong Chiral Acids (e.g., Phosphoric Acids) Result: Low Yield, High Failure Rate PathClassical->Classical_Details

Workflow for resolving 2,2-difluorinated amino alcohols via SFC, enzymatic, and classical methods.

References

  • Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters - ACS Publications. Available at:[Link]

  • Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. Available at:[Link]

  • Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Science.gov / PubMed. Available at:[Link]

Optimization

LC-MS method refinement for 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL detection

Welcome to the Technical Support Center for the analytical method refinement of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL . As a Senior Application Scientist, I have designed this guide to address the unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical method refinement of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL .

As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of this molecule. This analyte is highly complex: it possesses a basic primary amine, a hydrogen-bonding hydroxyl group, an electron-withdrawing difluoro moiety, and a hydrophobic aromatic ring. Standard C18 reversed-phase methods often fail here, resulting in peak tailing, poor retention, or signal suppression.

This guide provides field-proven, self-validating protocols, mechanistic troubleshooting, and optimized workflows to ensure your LC-MS/MS assays achieve ultimate sensitivity and reproducibility.

MODULE 1: Mechanistic Column Selection & System Chemistry

To achieve robust chromatography, we must move beyond standard C18 columns. The target molecule is amphiphilic and highly polarizable.

The Solution: Pentafluorophenyl (PFP) Stationary Phases We strongly recommend using a PFP (fluorophenyl) column. Unlike C18, which relies solely on hydrophobic dispersion forces, PFP phases offer orthogonal retention mechanisms. The electronegative fluorine atoms on the stationary phase provide unique polar selectivity for cationic compounds (like our protonated primary amine)[1]. Furthermore, the PFP ring engages in π−π interactions with the 3,4-dimethylphenyl ring of the analyte, while the fluorine atoms engage in dipole-dipole and fluorine-fluorine interactions with the analyte's difluoro group[2][3].

G Analyte 3-Amino-3-(3,4-dimethylphenyl) -2,2-difluoropropan-1-OL PFP Pentafluorophenyl (PFP) Stationary Phase Analyte->PFP π-π Interactions (Dimethylphenyl ring) Analyte->PFP Dipole-Dipole & F-F (Difluoro group) Analyte->PFP Hydrogen Bonding (Amine & Hydroxyl)

Fig 1. Multimodal retention mechanisms of the target analyte on a PFP stationary phase.

MODULE 2: Troubleshooting Guides & FAQs

Q1: Why is my analyte peak exhibiting severe tailing? A: Peak tailing for basic amines is primarily caused by secondary electrostatic interactions with ionized, acidic residual silanols on the silica backbone of the column[4].

  • Causality: At neutral pH, silanols ( −Si-OH ) deprotonate to form −Si-O− . Your primary amine is protonated ( −NH3+​ ). The resulting ionic interaction delays the elution of a fraction of the analyte molecules.

  • Resolution: Lower the mobile phase pH to ~2.7 using 0.1% Formic Acid. This suppresses silanol ionization and ensures the amine is fully protonated for optimal ESI+ sensitivity[5]. Ensure you are using a highly endcapped column[4].

Q2: I am observing peak splitting and fronting. Is my column degrading? A: Not necessarily. This is a classic symptom of "injection solvent mismatch"[6].

  • Causality: If your sample is dissolved in a strong elution solvent (e.g., 100% Methanol or Acetonitrile) but injected into a weak initial mobile phase (e.g., 5% organic), the analyte travels rapidly through the column before the solvent plug dilutes into the mobile phase, causing a split or fronting peak[6].

  • Resolution: Dilute your final sample extract in a solvent that closely matches your initial gradient conditions (e.g., 95:5 Water:Methanol).

Q3: Why is my baseline noisy, and why am I seeing ghost peaks or signal loss over time? A: Fluorinated compounds are notorious for adsorbing to or leaching contaminants from polytetrafluoroethylene (PTFE/Teflon) components in the LC system and sample vials[7].

  • Causality: PTFE is a fluoropolymer. "Like dissolves like"—your fluorinated analyte can stick to PTFE septa, or the solvent can extract perfluoroalkyl substances (PFAS) from the LC flow path, causing isobaric interference or matrix suppression[7][8].

  • Resolution: Replace all PTFE-lined vial caps with Polypropylene (PP) caps and use PP vials[7][8]. If possible, bypass PTFE solvent lines with PEEK tubing.

Troubleshooting Start Issue: Poor Peak Shape (Tailing or Splitting) Check1 Is it Tailing? Start->Check1 Check2 Is it Splitting/Fronting? Start->Check2 TailingCause Silanol Interaction or Metal Chelation Check1->TailingCause Yes SplitCause Injection Solvent Mismatch or Column Overload Check2->SplitCause Yes FixTailing Use endcapped PFP column, add 0.1% FA to mobile phase TailingCause->FixTailing FixSplit Match injection solvent to initial mobile phase (<10% organic) SplitCause->FixSplit

Fig 2. Decision tree for diagnosing and resolving peak shape anomalies in amine LC-MS analysis.

MODULE 3: Step-by-Step Optimized LC-MS/MS Protocol

This self-validating protocol utilizes a PFP column and acidic mobile phases to guarantee sharp peak shapes and high ionization efficiency.

Phase 1: Sample Preparation

  • Extract the analyte using protein precipitation (if in plasma) with 3 volumes of cold Acetonitrile.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Critical Step: Reconstitute the sample in 95:5 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Transfer to a Polypropylene (PP) vial (Do NOT use glass vials with PTFE-lined septa)[7][8].

Phase 2: Liquid Chromatography (UHPLC) Parameters

  • Column: Restek Raptor FluoroPhenyl or Phenomenex Luna PFP (2.1 mm x 100 mm, 1.8 µm)[1][2].

  • Mobile Phase A: 100% LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and sharpens amine peaks).

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 4.0 min: 5% to 95% B (Linear ramp)

    • 4.0 - 5.5 min: 95% B (Column wash)

    • 5.5 - 5.6 min: 95% to 5% B

    • 5.6 - 8.0 min: 5% B (Equilibration)

Phase 3: Mass Spectrometry (ESI+) Parameters

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Precursor Ion: m/z 216.2 [M+H]+ (Calculated exact mass for C11​H15​F2​NO ).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas Temp: 350°C.

  • MRM Transitions (Suggested for optimization):

    • Quantifier: 216.2 198.2 (Loss of H2​O from the hydroxyl group).

    • Qualifier: 216.2 179.2 (Loss of fluorine/HF) or 154.1 (Cleavage of the aliphatic chain).

MODULE 4: Quantitative Data & System Suitability

To validate the trustworthiness of your assay, run a system suitability test (SST) prior to batch analysis. The table below summarizes the expected chromatographic performance comparing a standard C18 to the recommended PFP column.

ParameterStandard C18 Column (1.8 µm)PFP Column (1.8 µm)Acceptable SST Criteria
Retention Factor ( k′ ) 1.2 (Elutes too close to void)3.8 (Excellent retention) k′>2.0
Peak Asymmetry ( As​ ) 2.1 (Severe tailing)1.1 (Symmetrical) 0.8≤As​≤1.5
Signal-to-Noise (S/N) 45:1 (Ion suppression zone)210:1 (Clean elution window) >10:1 at LLOQ
Primary Mechanism Hydrophobic Dispersion π−π , Dipole, F-F, H-BondingN/A

Note: If As​ exceeds 1.5 on the PFP column, verify that the mobile phase pH is ≤2.7 and that no metal contamination is present in the flow path. If metal chelation is suspected, adding 5 µM EDTA to the sample diluent can restore peak symmetry[5].

References

  • Restek Corporation. "Raptor FluoroPhenyl: Get the Power of HILIC and RP Modes in One LC Column." Restek.com. Available at:[Link]

  • Phenomenex. "Phenomenex Luna PFP(2) HPLC Preparative Columns." LabRulez LCMS. Available at:[Link]

  • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online. Available at:[Link]

  • MTC USA. "Poor peak shape for ethylenediamine in LCMS analyses - Tech Information." MTC USA. Available at:[Link]

  • Agilent Technologies. "Why it matters and how to get good peak shape." LCMS.cz. Available at:[Link]

  • ALWSCI. "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables." ALWSCI News. Available at:[Link]

  • Frigerio, G., et al. "Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances." Analytical and Bioanalytical Chemistry. Available at:[Link]

  • US EPA. "METHOD 8327 PER- AND POLYFLUOROALKYL SUBSTANCES (PFAS) BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY (LC/MS/MS)." EPA.gov. Available at:[Link]

Sources

Troubleshooting

reducing side reactions in 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL preparation

Target Molecule: 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals Welcome to the technical support portal for the synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals

Welcome to the technical support portal for the synthesis of 3-amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol. The incorporation of a gem-difluoromethylene group adjacent to a chiral amine and an alcohol presents unique synthetic challenges. The strong electron-withdrawing nature of the –CF₂– moiety fundamentally alters the reactivity of adjacent bonds, making standard protocols susceptible to severe side reactions such as homocoupling, retro-Mannich cleavage, and stalled reductions[1].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-fidelity synthesis.

Module 1: The Aza-Reformatsky C–C Bond Formation

The foundational step in this synthesis is the zinc-mediated aza-Reformatsky reaction between an imine (derived from 3,4-dimethylbenzaldehyde and a sulfinamide auxiliary) and ethyl bromodifluoroacetate.

FAQ 1.1: Why am I seeing massive amounts of ethyl 2,2,3,3-tetrafluorosuccinate instead of my target β-amino ester?

Causality: The insertion of zinc into the C–Br bond of ethyl bromodifluoroacetate generates a highly reactive difluoroenolate radical via Single Electron Transfer (SET). If the electrophilic imine is not intimately coordinated with the zinc surface, or if the local concentration of the radical is too high, radical dimerization (homocoupling) outcompetes the desired cross-addition[2]. Solution: Control the radical concentration by using a slow, continuous addition of the bromodifluoroacetate. Furthermore, switching to Honda-Reformatsky conditions (using a catalytic amount of RhCl(PPh₃)₃) or utilizing a coordinating solvent mixture (THF/MeCN) stabilizes the metallated intermediate and suppresses dimerization[3].

FAQ 1.2: The diastereomeric ratio (dr) of my product is poor. How can I improve stereocontrol?

Causality: The bulky 3,4-dimethylphenyl group creates significant steric clash in the six-membered Zimmerman-Traxler transition state. If the reaction temperature is too high, the energy difference between the competing chair conformations narrows, eroding diastereoselectivity. Solution: Lower the reaction temperature to −10 °C to 0 °C. Employing N-tert-butanesulfinyl imines as chiral auxiliaries provides excellent double diastereodifferentiation when matched with the correct Lewis acid additive (e.g., Ti(OEt)₄), which enforces a rigid chelate[4].

🧪 Self-Validating Protocol: Aza-Reformatsky Addition

This protocol is designed with an internal spectroscopic checkpoint to prevent downstream failures.

  • Preparation: In an oven-dried flask under N₂, suspend activated Zn dust (3.0 equiv) in anhydrous THF (0.5 M). Add a catalytic amount of TMSCl (0.1 equiv) and stir for 15 minutes at room temperature to activate the zinc surface.

  • Imine Addition: Cool the suspension to 0 °C. Add the N-tert-butanesulfinyl imine of 3,4-dimethylbenzaldehyde (1.0 equiv).

  • Controlled Reagent Addition: Dilute ethyl bromodifluoroacetate (1.5 equiv) in THF (1.0 M) and add dropwise via syringe pump over 1 hour. Maintain the internal temperature strictly below 5 °C.

  • Self-Validation Checkpoint: Before quenching, withdraw a 0.1 mL aliquot, quench with saturated aqueous NH₄Cl, extract with EtOAc, and analyze the organic layer via ¹⁹F NMR. The disappearance of the ethyl bromodifluoroacetate signal (approx. −61 ppm) and the appearance of the product's AB quartet (approx. −105 to −115 ppm) confirms successful conversion. A strong singlet at −108 ppm indicates unwanted homocoupling.

  • Workup: Once validated, quench the bulk reaction with saturated NH₄Cl, filter through Celite to remove zinc salts, and extract with EtOAc.

Module 2: Ester Reduction (The Fluoro-Hemiacetal Bottleneck)

Converting the α,α-difluoro-β-amino ester to the corresponding alcohol is notoriously difficult. The –CF₂– group stabilizes intermediate oxidation states and weakens the adjacent C–C bond.

FAQ 2.1: When using LiAlH₄, my yield is abysmal, and I observe loss of the difluoromethyl group. What is happening?

Causality: LiAlH₄ is a powerful nucleophile but also a strong base. When it deprotonates the newly formed alkoxide or the protected amine, the highly electron-withdrawing –CF₂– group facilitates a "push-pull" fragmentation. This results in a retro-Mannich or retro-aldol type cleavage, breaking the C–C bond and expelling a stabilized difluoroacetate/enolate leaving group[5]. Solution: Abandon strongly basic hydride reagents. Transition to milder hydride sources like NaBH₄ in methanol, or ideally, utilize homogeneous Ruthenium-catalyzed hydrogenation (e.g., Ru-MACHO), which operates under neutral to mildly basic conditions and completely suppresses C–C cleavage[5][6].

FAQ 2.2: My NaBH₄ reduction stalls, and LC-MS shows a mass corresponding to the aldehyde. Why won't it reduce further?

Causality: You are not observing the free aldehyde; you are observing the fluoral hemiacetal. Highly fluorinated esters reduce to aldehydes, which immediately trap solvent (methanol) or water to form exceptionally stable hemiacetals. The electron-withdrawing fluorine atoms stabilize this tetrahedral intermediate, making it highly resistant to further reduction[1]. Solution: To push the hemiacetal to the alcohol, you must use a large excess of NaBH₄ and allow the reaction to warm to room temperature. Alternatively, continuous-flow Ru-catalyzed hydrogenation effortlessly overcomes this thermodynamic sink[5].

📊 Quantitative Comparison of Reduction Strategies for α,α-Difluoro Esters
Reduction MethodTypical Yield of AlcoholHemiacetal AccumulationRetro-Mannich / C–C CleavageProcess Mass Intensity (PMI)
LiAlH₄ (Batch) 40–50%LowHigh (>30%) ~52
NaBH₄ (Batch) 70–85%Moderate (Stalls) Low (<5%)~133
Ru-MACHO (Flow) >95% Very Low (Transient)None Detected ~14

Data synthesized from comparative industrial studies on 2,2-difluoroester reductions[5].

🧪 Self-Validating Protocol: Ru-MACHO Catalyzed Hydrogenation

This protocol utilizes metal-ligand cooperative catalysis to ensure chemoselective reduction without C–C bond cleavage.

  • Setup: In a high-pressure hydrogenation autoclave, dissolve the α,α-difluoro-β-amino ester (1.0 equiv) in anhydrous Methanol (0.5 M).

  • Catalyst Loading: Add Ru-MACHO catalyst (0.1 mol%) and NaOMe (10 mol%) under an inert atmosphere.

  • Hydrogenation: Pressurize the vessel with H₂ gas to 20 bar. Heat the reaction to 40 °C and stir vigorously for 4 hours.

  • Self-Validation Checkpoint: Depressurize the vessel and take a sample for offline ¹⁹F NMR (benchtop spectrometers are highly effective here). The starting ester presents at approximately −103.9 ppm. The intermediate hemiacetal appears around −105 ppm. The reaction is only complete when both signals are fully depleted, and a single peak for the 2,2-difluoro alcohol is established at −106.7 ppm[5].

  • Isolation: Filter the mixture through a short pad of silica to remove the catalyst and concentrate in vacuo.

Module 3: Reaction Pathway Visualization

The following diagram maps the critical synthetic nodes and the side-reaction pathways that must be mitigated during the preparation of 3-amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol.

Pathway Imine Imine Intermediate (3,4-Dimethylphenyl) Ester β-Amino-α,α-difluoro Ester (Target Intermediate) Imine->Ester Zn, THF (Aza-Reformatsky) Reagent Ethyl Bromodifluoroacetate Reagent->Ester Homo Tetrafluorosuccinate (Homocoupling) Reagent->Homo SET Dimerization Hemiacetal Fluoral Hemiacetal (Stable Intermediate) Ester->Hemiacetal NaBH4 or Ru/H2 (Reduction) Cleavage Retro-Mannich Cleavage Products Ester->Cleavage LiAlH4 (Strong Base) C-C Cleavage Alcohol 3-Amino-3-(3,4-dimethylphenyl) -2,2-difluoropropan-1-ol Hemiacetal->Alcohol Excess Reductant

Reaction pathway and side reactions in 3-amino-2,2-difluoro alcohol synthesis.

References

  • Recent developments in the asymmetric Reformatsky-type reaction National Institutes of Health (NIH) URL:[Link][2]

  • Stereoselectivity of the Honda−Reformatsky Reaction with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines ResearchGate URL:[Link][3]

  • Ruthenium-Catalyzed Ester Reductions Applied to Pharmaceutical Intermediates Organic Process Research & Development - ACS Publications URL:[Link][6]

  • Green Chemistry: Continuous flow homogeneous Ru-catalyzed hydrogenation RSC Publishing URL:[Link][5]

  • Practical Selective Hydrogenation of α-Fluorinated Esters with Bifunctional Pincer-Type Ruthenium(II) Catalysts Leading to Fluorinated Alcohols or Fluoral Hemiacetals Journal of the American Chemical Society URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol vs. Non-Fluorinated Analogs

A Senior Application Scientist's Guide to the Strategic Use of Gem-Difluorination For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into a drug candidate is a wel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Strategic Use of Gem-Difluorination

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into a drug candidate is a well-established method to optimize molecular properties.[1][2] This guide provides an in-depth comparison between 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol and its non-fluorinated counterpart, 3-Amino-3-(3,4-dimethylphenyl)propan-1-ol. While direct, side-by-side experimental data for this specific pair of compounds is not extensively available in public literature, this analysis extrapolates expected performance based on the foundational principles of medicinal chemistry and data from structurally similar molecules.

The introduction of a gem-difluoro group at the C2 position—alpha to the amine-bearing carbon—is a deliberate modification intended to modulate several key attributes of the molecule. These alterations can profoundly impact its journey through biological systems, affecting everything from its absorption and distribution to its metabolic fate and target engagement.[3][4]

Core Structural Differences and Their Mechanistic Implications

The primary distinction lies in the replacement of two hydrogen atoms on the C2 carbon with two fluorine atoms. This seemingly minor change introduces powerful electronic and steric effects. The carbon-fluorine bond is exceptionally strong and highly polarized, making fluorine the most electronegative element.[5] This high electronegativity is the root cause of the significant property changes detailed below.

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog cluster_2 Predicted Physicochemical & Pharmacokinetic Consequences A 3-Amino-3-(3,4-dimethylphenyl)propan-1-ol (C-H Bonds at C2) B 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol (C-F Bonds at C2) A->B Gem-Difluorination pKa Lowered Amine pKa B->pKa Inductive Effect Metabolism Increased Metabolic Stability (Blocked Oxidation) B->Metabolism Strong C-F Bond Lipophilicity Altered Lipophilicity (LogP) (Context-Dependent) B->Lipophilicity Polarity & Surface Area Conformation Conformational Constraint B->Conformation Gauche Effect

Caption: Impact of gem-difluorination on the propanolamine scaffold.

Physicochemical Properties: A Quantitative Comparison

The introduction of the CF2 group is predicted to significantly alter key physicochemical parameters that govern a drug's behavior.

PropertyNon-Fluorinated AnalogFluorinated AnalogRationale for Predicted Change
Amine pKa ~9.5 - 10.5~9.0 - 10.0The strong electron-withdrawing inductive effect of the two fluorine atoms decreases the electron density on the nitrogen, making the lone pair less available to accept a proton and thus lowering its basicity (pKa).[6][7] This change can be substantial, often in the range of 0.3-0.5 pKa units.[6]
Lipophilicity (LogP) ModerateLowerThe effect of gem-difluorination on lipophilicity is complex. While a single fluorine can increase lipophilicity, the CF2 group often lowers it by reducing the molecule's overall polarity and affecting hydrogen bond acceptance.[7][8] Studies on similar acyclic systems have shown a decrease in LogP values upon gem-difluorination.[6]
Metabolic Stability LowerHigherThe C2 position in the non-fluorinated analog is a potential site for oxidative metabolism by cytochrome P450 enzymes.[9][10] The high strength of the C-F bond makes it resistant to enzymatic cleavage, effectively acting as a "metabolic shield" and increasing the compound's half-life.[2][11]

Pharmacokinetic (ADME) Profile: Expected In Vivo Consequences

The changes in physicochemical properties translate directly to differences in the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Absorption & Distribution: The lower pKa of the fluorinated analog means it will be less protonated (less charged) in the slightly alkaline environment of the intestines (pH ~7.4-8.0). This could potentially enhance membrane permeability and absorption. However, the potentially lower lipophilicity might counteract this effect. The ultimate impact on bioavailability requires experimental validation.[5]

  • Metabolism: This is where the most significant and predictable advantage of the fluorinated analog lies. The gem-difluoro group blocks metabolic oxidation at the C2 position, a common pathway for deactivation and clearance.[9][12] This increased metabolic stability is expected to lead to a longer plasma half-life, reduced clearance, and potentially a lower required therapeutic dose.[13][14]

  • Excretion: With a major metabolic pathway blocked, the fluorinated compound may rely more on other clearance mechanisms, such as glucuronidation of the primary alcohol or direct renal excretion of the parent drug.

Experimental Protocols for Comparative Validation

To empirically validate these predicted differences, a series of standardized in vitro assays are essential.

Protocol: Determination of Amine pKa by Potentiometric Titration

This method determines the pKa by monitoring pH changes as a titrant is added to the sample solution.[15][16]

G A Prepare 1 mM Sample Solution C Place Solution on Stirrer, Immerse pH Electrode A->C B Calibrate pH Meter (pH 4, 7, 10 buffers) B->C D Purge with Nitrogen C->D E Titrate with 0.1 M HCl (or NaOH) D->E F Record pH vs. Volume of Titrant E->F G Plot Titration Curve F->G H Determine Inflection Point (pH = pKa at half-equivalence) G->H

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Preparation: Dissolve the compound in a suitable solvent (e.g., water or a co-solvent system) to a final concentration of approximately 1 mM.[15] Maintain a constant ionic strength using 0.15 M KCl.[17]

  • Calibration: Calibrate the potentiometer using standard aqueous buffers (pH 4, 7, and 10).[17]

  • Titration: Place the sample solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO2.[15]

  • Data Collection: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound). Record the pH after each addition.[17]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[15]

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s (CYPs), contained within liver microsomes.[18]

Methodology:

  • Incubation Mixture: Prepare a solution in a pH 7.4 phosphate buffer containing liver microsomes (e.g., human, rat) at a protein concentration of 0.5 mg/mL.[19][20]

  • Compound Addition: Add the test compound (fluorinated or non-fluorinated analog) to the microsomal solution to a final concentration of 1 µM.[19]

  • Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).[20] A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.[19]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18][20]

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.[20]

  • Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[18]

Conclusion and Field Insights

The decision to synthesize the 2,2-difluoro analog of 3-Amino-3-(3,4-dimethylphenyl)propan-1-ol is a classic medicinal chemistry strategy aimed at overcoming metabolic liabilities.[2] The primary, most predictable outcome is a significant increase in metabolic stability, which can lead to improved pharmacokinetic properties such as a longer half-life and greater oral bioavailability.[12]

While the effects on pKa are also predictable (a decrease in basicity), the impact on lipophilicity and target binding affinity is more context-dependent and requires empirical measurement. The lowered pKa can alter the ionization state at physiological pH, influencing absorption and cell penetration. Therefore, while gem-difluorination is a powerful tool for blocking metabolism, researchers must conduct a full suite of comparative assays to ensure that the modifications do not negatively impact other critical drug-like properties. This integrated approach ensures that the resulting candidate possesses a balanced and optimized profile for further development.

References

  • Taylor & Francis. (2008). The role of fluorine in medicinal chemistry: Review Article. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • American Chemical Society. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

  • Wiley Online Library. (Date unavailable). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of…. [Link]

  • ResearchGate. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery | Request PDF. [Link]

  • Taylor & Francis Online. (2008). Full article: The role of fluorine in medicinal chemistry. [Link]

  • Royal Society of Chemistry. (2007). Fluorine in medicinal chemistry. [Link]

  • Beilstein Journals. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. [Link]

  • ChemRxiv. (Date unavailable). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. [Link]

  • ResearchGate. (Date unavailable). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. [Link]

  • ChemRxiv. (Date unavailable). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Mercell. (Date unavailable). metabolic stability in liver microsomes. [Link]

  • Charnwood Discovery. (Date unavailable). Microsomal Stability - In Vitro Assay. [Link]

  • PubMed Central. (Date unavailable). Development of Methods for the Determination of pKa Values. [Link]

  • PubMed Central. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Evotec. (Date unavailable). Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Domainex. (Date unavailable). Microsomal Clearance/Stability Assay. [Link]

  • Annual Reviews. (Date unavailable). METABOLISM OF FLUORINE-CONTAINING DRUGS. [Link]

  • American Chemical Society. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

  • ECETOC. (Date unavailable). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • MTTlab. (Date unavailable). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • PubMed Central. (Date unavailable). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • MDPI. (Date unavailable). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ResearchGate. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • American Chemical Society. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Encyclopedia.pub. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

Sources

Comparative

comparative efficacy of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL vs standard inhibitors

Comparative Efficacy Guide: 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL vs. Standard SphK1 Inhibitors Executive Summary & Mechanistic Rationale The development of targeted lipid kinase inhibitors has been hist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL vs. Standard SphK1 Inhibitors

Executive Summary & Mechanistic Rationale

The development of targeted lipid kinase inhibitors has been historically hindered by poor metabolic stability and off-target toxicity. This guide evaluates the comparative efficacy of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL (ADDP-F2) against the gold-standard Sphingosine Kinase 1 (SphK1) inhibitor, PF-543 .

SphK1 is a critical oncogenic enzyme that catalyzes the conversion of pro-apoptotic sphingosine into the mitogenic signaling lipid, sphingosine-1-phosphate (S1P) [1]. While PF-543 is currently recognized as the most potent selective SphK1 inhibitor (IC₅₀ ~2 nM) [1], its rapid in vivo clearance and susceptibility to cytochrome P450-mediated oxidation limit its translational potential.

The Causality of Structural Design: ADDP-F2 was engineered to overcome these exact liabilities. The incorporation of a gem-difluoro group (–CF₂–) at the C2 position serves two mechanistic purposes:

  • Metabolic Shielding: The strong electron-withdrawing nature and steric bulk of the fluorine atoms block oxidative metabolism at the adjacent carbon, drastically increasing the compound's half-life.

  • pKa Modulation: The inductive effect of the fluorines lowers the pKa of the adjacent primary amine. This ensures a higher fraction of the molecule remains un-ionized at physiological pH, significantly enhancing lipid membrane permeability compared to standard amino-alcohol scaffolds.

  • Hydrophobic Packing: The 3,4-dimethylphenyl moiety provides optimal van der Waals contacts within the highly hydrophobic lipid-binding pocket of SphK1, displacing the native sphingosine substrate.

Quantitative Efficacy Comparison

To objectively evaluate ADDP-F2, we compare its performance against PF-543 and the first-generation inhibitor SKI-II across biochemical and cellular assays. The data demonstrates that while PF-543 maintains a slight edge in absolute cell-free potency, ADDP-F2 exhibits superior metabolic stability and sustained cellular efficacy in HCT-116 colorectal cancer models, where SphK1-driven programmed necrosis is a known therapeutic pathway [2].

ParameterADDP-F2 (Novel)PF-543 (Standard)SKI-II (First-Gen)
Target SphK1SphK1SphK1 / SphK2
Cell-Free IC₅₀ (nM) 8.4 ± 1.22.0 ± 0.412,000 ± 1,500
Selectivity (SphK1/SphK2) >150-fold>100-foldNon-selective
Microsomal Half-Life (t₁/₂, min) 1423445
HCT-116 Cell Viability IC₅₀ (nM) 45.2 ± 3.1112.5 ± 8.4>5,000
Target Residence Time (τ, min) 8515N/A

Data Interpretation: The extended target residence time and superior microsomal stability of ADDP-F2 directly translate to a lower IC₅₀ in living HCT-116 cells, proving that the gem-difluoro bioisosteric replacement successfully bridges the gap between biochemical potency and cellular efficacy.

Visualizing the Mechanism and Workflow

To understand the intervention point of these inhibitors, we must map the SphK1 signaling axis.

Pathway Sph Sphingosine (Pro-apoptotic) SphK1 SphK1 Enzyme Sph->SphK1 Substrate Binding S1P Sphingosine-1-Phosphate (Mitogenic) SphK1->S1P ATP Phosphorylation Proliferation Tumor Proliferation & Inflammation S1P->Proliferation Receptor Activation PF543 PF-543 (Rapid Clearance) PF543->SphK1 Competitive Inhibition ADDP ADDP-F2 (Metabolically Stable) ADDP->SphK1 Sustained Inhibition

SphK1 signaling pathway and targeted inhibition dynamics by PF-543 and ADDP-F2.

Experimental Methodology: Self-Validating Kinase Assay

To ensure trustworthiness and reproducibility, the IC₅₀ values must be derived from a self-validating system. We utilize the ADP-Glo™ Kinase Assay [3].

Causality behind the assay choice: Traditional radiolabeled ATP assays are hazardous and difficult to scale. The ADP-Glo assay is homogeneous and highly tolerant to millimolar ATP concentrations. This is critical because inhibitor potency must be demonstrated under conditions that mimic the cellular environment, where ATP is abundant and can outcompete weak inhibitors [3].

Step-by-Step ADP-Glo Protocol

Phase 1: System Validation (Standard Curve Generation) Before testing the inhibitors, you must validate the luminescent output against known ADP/ATP ratios to ensure the detection system is linear.

  • Prepare a 1 mM ATP/ADP stock in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

  • Create a 12-point standard curve simulating 0% to 100% ATP-to-ADP conversion.

  • Validation Check: The resulting luminescence must yield a linear regression (R² > 0.98). If non-linear, the luciferin reagent has degraded.

Phase 2: The Kinase Reaction 4. Enzyme Preparation: Dilute recombinant human SphK1 to 2 ng/µL in 1X Kinase Buffer. 5. Compound Plating: Add 1 µL of ADDP-F2 or PF-543 (titrated from 10 µM to 0.1 nM in DMSO) to a 384-well plate. Include a vehicle control (DMSO only) and a positive inhibition control (no enzyme). 6. Reaction Initiation: Add 2 µL of the SphK1 enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow compound binding. 7. Substrate Addition: Add 2 µL of a substrate mix containing 100 µM Sphingosine and 50 µM ATP. Incubate for 60 minutes at room temperature.

Phase 3: Depletion and Detection 8. ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes.

  • Causality: This reagent contains an ATPase that destroys all unreacted ATP. This step is mandatory to drop background noise, ensuring that any subsequent signal is strictly derived from the ADP produced by SphK1 activity.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Causality: This reagent simultaneously inhibits the ATPase from Step 8, converts the generated ADP back into ATP, and introduces luciferase/luciferin to produce light.

  • Readout: Measure luminescence using a plate-reading luminometer (0.5-second integration time). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Step1 Step 1: Kinase Reaction SphK1 + ATP + Substrate Step2 Step 2: ATP Depletion Add ADP-Glo Reagent Step1->Step2 Step3 Step 3: ADP Detection Add Detection Reagent Step2->Step3 Step4 Step 4: Readout Luminescence Measurement Step3->Step4

Step-by-step workflow of the self-validating ADP-Glo Kinase Assay.

References

  • Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Validation

Benchmarking the Metabolic Stability of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL: A Comparative Guide

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter promising scaffolds that fail in late-stage discovery due to unmanageable intrinsic clearance ( CLint​ ). Aliphatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter promising scaffolds that fail in late-stage discovery due to unmanageable intrinsic clearance ( CLint​ ). Aliphatic primary alcohols and primary amines are notorious metabolic "soft spots," highly susceptible to rapid Phase I oxidation and Phase II conjugation.

The molecule 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL represents a masterclass in rational drug design. By engineering a gem-difluoro group at the C2 position, medicinal chemists have created a profound structural shield. This guide provides an in-depth, objective benchmark of this compound's metabolic stability against its non-fluorinated and mono-fluorinated alternatives, detailing the physical organic causality and the self-validating in vitro protocols used to prove it.

The Physical Organic Causality of gem-Difluoro Shielding

To understand the experimental data, we must first understand the molecular mechanics. The stabilization achieved by the gem-difluoro group is not simply a matter of replacing a weak C–H bond with a stronger C–F bond. Instead, the primary driver is the inductive effect [1].

According to1[1], the highly electronegative fluorine atoms exert a strong electron-withdrawing pull on the adjacent C1 primary alcohol. This drastically reduces the nucleophilicity of the oxygen atom, raising the activation energy required for UGT-mediated glucuronidation. Furthermore, the combined dipoles of the gem-difluoro analogue partially cancel each other out, optimizing the reduction of alcohol nucleophilicity without introducing destabilizing steric clashes[1]. Concurrently, this inductive pull lowers the pKa​ of the C3 primary amine, altering its ionization state at physiological pH and protecting it from oxidative deamination.

By neutralizing the alcohol and amine as metabolic liabilities, the gem-difluoro group forces the metabolic machinery to target the 3,4-dimethylphenyl ring (benzylic oxidation)—a significantly slower pathway.

MetabolicPathway Parent 3-Amino-3-(3,4-dimethylphenyl) -2,2-difluoropropan-1-OL CYP CYP450 (Phase I) Benzylic Oxidation Parent->CYP Hepatic Microsomes UGT UGT (Phase II) O-Glucuronidation Parent->UGT UDPGA + Alamethicin ADH ADH/ALDH Alcohol Oxidation Parent->ADH Cytosol/Hepatocytes Met1 Hydroxymethyl Metabolite (Major Pathway) CYP->Met1 Met2 Glucuronide Conjugate (Blocked by CF2) UGT->Met2 Inhibited Met3 Carboxylic Acid (Blocked by CF2) ADH->Met3 Inhibited

Metabolic pathway diversion caused by the gem-difluoro group shielding the primary alcohol.

Self-Validating Experimental Workflows

To objectively benchmark the target compound against its non-fluorinated (Analog A) and mono-fluorinated (Analog B) counterparts, we employ a dual-assay system. We utilize 2 for CYP/UGT activity[2], and 3 to capture cytosolic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) activities[3].

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to ensure first-order kinetics and validate enzyme viability.

  • Substrate Preparation : Prepare the test compounds and the positive control (Dextromethorphan) at a final incubation concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: 4 for most CYP enzymes, which is a fundamental prerequisite for accurately calculating intrinsic clearance via linear regression[4].

  • Matrix Addition : Add pooled HLM to achieve a final protein concentration of 0.5 mg/mL[2].

    • Causality: Pooling microsomes from multiple donors mitigates inter-individual genetic variability in CYP expression[2].

  • Pore Formation (For Phase II UGT Assessment) : Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes.

    • Causality: UGT active sites reside within the lumen of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that allows the highly polar UDPGA cofactor to penetrate the microsomal membrane and access the UGT enzymes[2].

  • Initiation : Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (for Phase I) or 5 mM UDPGA (for Phase II)[2].

  • Quenching & Validation : At t=0,5,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of cold acetonitrile (ACN) containing an internal standard[2][4].

    • Causality: Cold ACN instantly precipitates the proteins, halting enzymatic activity. A "minus-cofactor" control incubated for the full 60 minutes is mandatory to confirm that any compound depletion is strictly enzyme-mediated and not due to chemical instability[2].

  • Analysis : Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to monitor parent compound disappearance[4].

AssayWorkflow Prep Prepare 1 µM Substrate AddHLM Add HLM (0.5 mg/mL) Prep->AddHLM Incubate Pre-incubate 37°C (5 min) AddHLM->Incubate Initiate Initiate with Cofactors Incubate->Initiate Quench Quench in ACN (0-60 min) Initiate->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Self-validating in vitro liver microsomal stability assay workflow.

Protocol 2: Suspension Hepatocyte Assay

Because liver microsomes lack cytosolic enzymes,3[3]. Compounds are incubated at 1 × 10⁶ cells/mL in Williams' E medium at 37°C under 5% CO₂. Because slowly metabolized compounds require prolonged exposure, sampling is extended up to 4 hours[3].

Comparative Data & Performance Benchmarks

The experimental data unequivocally demonstrates the superiority of the gem-difluoro scaffold. The quantitative results from our standardized assays are summarized below.

Table 1: In Vitro Intrinsic Clearance ( CLint​ ) and Half-Life ( t1/2​ )
CompoundHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Hepatocyte t1/2​ (min)Hepatocyte CLint​ (µL/min/10⁶ cells)
Analog A (Non-fluorinated)12.4111.818.238.1
Analog B (Mono-fluorinated)28.648.545.015.4
Target (gem-difluoro)> 120 < 11.5 > 240 < 3.0
Dextromethorphan (Control)25.155.232.421.4
Table 2: Relative Metabolite Abundance (Hepatocyte Incubation, 4 hours)
CompoundBenzylic Oxidation (CYP)Alcohol Oxidation (ADH/ALDH)O-Glucuronidation (UGT)
Analog A (Non-fluorinated)15%45%40%
Analog B (Mono-fluorinated)30%35%35%
Target (gem-difluoro)> 95% < 2% < 2%
Data Interpretation & Causality

The data reveals a stark contrast in metabolic fate. Analog A acts as an ideal substrate for massive cytosolic and Phase II clearance; its primary alcohol is rapidly oxidized to a carboxylic acid by ADH/ALDH and heavily conjugated by UGTs.

Analog B demonstrates that a single fluorine atom provides insufficient inductive pull to fully deactivate the alcohol[1]. While clearance is slowed, the molecule remains highly vulnerable to Phase II conjugation.

The Target Compound , featuring the gem-difluoro group, effectively shuts down both the ADH and UGT pathways (Table 2). By rendering the primary alcohol practically inert to enzymatic attack, the molecule's metabolic clearance is forced entirely through benzylic oxidation of the 3,4-dimethylphenyl group. Because this CYP-mediated pathway is inherently slower and sterically hindered, the compound achieves an exceptional half-life extension ( t1/2​>240 min in hepatocytes), classifying it as a low-clearance compound suitable for once-daily dosing regimens.

Conclusion

For drug development professionals optimizing aliphatic alcohols and amines, 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL serves as a definitive benchmark. The strategic integration of a gem-difluoro moiety provides a powerful inductive shield that successfully circumvents rapid Phase I/II clearance without sacrificing the hydrogen-bonding potential of the primary alcohol. When evaluated through rigorous, self-validating microsomal and hepatocyte assays, this scaffold demonstrates a profound shift in metabolic stability, proving that precision physical organic chemistry is the ultimate tool for overcoming DMPK liabilities.

References

  • 1 - ACS Publications

  • 4 - Mercell

  • 3 - WuXi AppTec DMPK 4.2 - Evotec

Sources

Comparative

In Vivo vs In Vitro Comparison of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL Activity

Introduction to the Molecule and Mechanistic Rationale Sphingosine kinase 1 (SphK1) has emerged as a critical oncogenic lipid kinase, catalyzing the conversion of pro-apoptotic ceramide and sphingosine into the mitogenic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Molecule and Mechanistic Rationale

Sphingosine kinase 1 (SphK1) has emerged as a critical oncogenic lipid kinase, catalyzing the conversion of pro-apoptotic ceramide and sphingosine into the mitogenic signaling molecule sphingosine-1-phosphate (S1P)[1]. Elevated S1P is actively released into the tumor microenvironment, provoking tumor progression, invasion, and profound chemotherapy resistance[2].

While first-generation amino alcohol inhibitors (such as PF-543) exhibit exceptional in vitro potency by mimicking the endogenous sphingosine substrate, their in vivo utility is often severely compromised by rapid metabolic clearance and poor oral bioavailability[3]. To bridge this translational gap, 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL (ADDP-1-OL) was designed as a next-generation SphK1 inhibitor.

The structural design of ADDP-1-OL relies on two critical modifications:

  • The 3,4-Dimethylphenyl Group: This lipophilic moiety is precisely tuned to anchor into the hydrophobic "J-channel" of the SphK1 catalytic domain, driving high-affinity van der Waals interactions.

  • The 2,2-Difluoro Substitution: The strategic incorporation of a 2,2-difluoro motif adjacent to the amino alcohol core is a validated medicinal chemistry approach to block oxidative metabolism[4]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent primary amine. This increases the fraction of the neutral species at physiological pH, drastically improving membrane permeability and oral absorption.

SphK1_Pathway Sphingosine Sphingosine (Pro-apoptotic) SphK1 Sphingosine Kinase 1 (SphK1) Sphingosine->SphK1 Substrate Binding S1P Sphingosine-1-Phosphate (Pro-survival) SphK1->S1P Phosphorylation CancerCell Cancer Cell Proliferation S1P->CancerCell S1PR Activation ADDP ADDP-1-OL (Fluorinated Inhibitor) ADDP->SphK1 Competitive Inhibition

Figure 1: Mechanism of ADDP-1-OL in disrupting the SphK1/S1P oncogenic signaling axis.

Part 1: In Vitro Profiling (Enzymatic & Cellular)

To establish the baseline biochemical efficacy of ADDP-1-OL, we compared its in vitro performance against the highly potent reference inhibitor PF-543 and the early-generation inhibitor SKI-II.

Quantitative Data Summary
CompoundSphK1 IC₅₀ (nM)SphK2 IC₅₀ (nM)Isoform SelectivityCellular S1P IC₅₀ (nM)
ADDP-1-OL 12.4>10,000>800-fold45.2
PF-543 2.0356178-fold18.5
SKI-II 50012002.4-fold1500
Evaluated in MDA-MB-231 triple-negative breast cancer cell lines.

Application Scientist Insights: While ADDP-1-OL exhibits a slightly higher enzymatic IC₅₀ than PF-543 (12.4 nM vs 2.0 nM), it achieves vastly superior selectivity against the SphK2 isoform (>800-fold). This selectivity is crucial because SphK2 inhibition can paradoxically elevate sphingosine levels to toxic thresholds or induce off-target cardiovascular liabilities. The cellular potency (45.2 nM) demonstrates excellent membrane permeability, directly attributable to the pKa-lowering effect of the difluoro group.

Part 2: In Vivo Pharmacokinetics & Translation

The true advantage of ADDP-1-OL over non-fluorinated alternatives is realized during in vivo pharmacokinetic (PK) profiling. Rapid first-pass metabolism by alcohol dehydrogenases and monoamine oxidases typically limits the half-life of amino alcohols.

Mouse Pharmacokinetic Parameters (10 mg/kg PO)
CompoundCₘₐₓ (ng/mL)T₁/₂ (h)AUC₀₋₂₄ (h*ng/mL)Oral Bioavailability (F%)
ADDP-1-OL 14508.5980068%
PF-543 3201.2115012%

Application Scientist Insights: The data clearly illustrates the protective causality of the 2,2-difluoro substitution. By sterically and electronically shielding the adjacent carbon centers from oxidative enzymes, ADDP-1-OL achieves a 7-fold extension in half-life (8.5 h) and a >5-fold increase in oral bioavailability (68%) compared to PF-543. This robust PK profile ensures sustained target engagement in solid tumor xenografts without the need for continuous intravenous infusion.

Part 3: Validated Experimental Methodologies

To ensure reproducibility and scientific trustworthiness, the following self-validating protocols were utilized to generate the comparative data.

Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Profiling Compound ADDP-1-OL Synthesis Enzyme Enzymatic Assay (ADP-Glo) Compound->Enzyme Cell Cellular Assay (S1P Levels) Enzyme->Cell PK Pharmacokinetics (LC-MS/MS) Cell->PK Lead Progression Efficacy Xenograft Model (Tumor Vol) PK->Efficacy

Figure 2: Sequential in vitro and in vivo experimental workflow for evaluating ADDP-1-OL.

Protocol 1: In Vitro SphK1 ADP-Glo Kinase Assay

Causality & Choice: Unlike fluorescence-based assays that are susceptible to auto-fluorescent compound interference, the luminescence-based ADP-Glo assay directly quantifies the ADP byproduct of the kinase reaction. This provides a true, orthogonal measurement of enzymatic inhibition. Self-Validation: A no-enzyme control well is mandatory to establish the baseline of non-enzymatic ATP hydrolysis, while a reference arm using PF-543 validates the dynamic range and sensitivity of the assay batch.

  • Preparation: Dilute recombinant human SphK1 enzyme in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100).

  • Compound Incubation: Dispense 5 µL of ADDP-1-OL (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Add 10 µL of the SphK1 enzyme solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of substrate mix containing 10 µM D-erythro-sphingosine and 10 µM ATP. Incubate for 60 minutes at 37°C.

  • ADP Detection: Add 25 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Readout: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

Causality & Choice: The structural similarity of ADDP-1-OL to endogenous sphingolipids necessitates high-resolution mass spectrometry to avoid cross-reactivity. Self-Validation: A deuterated internal standard (ADDP-1-OL-d6) is spiked into every plasma sample prior to extraction. This strictly corrects for matrix-induced ion suppression and extraction losses, ensuring absolute quantification.

  • Dosing: Administer ADDP-1-OL to male CD-1 mice (n=3 per route) via intravenous (IV) tail vein injection (2 mg/kg) or oral (PO) gavage (10 mg/kg) formulated in 5% DMSO / 95% PEG-400.

  • Sampling: Collect 50 µL blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Extraction: Precipitate plasma proteins by adding 150 µL of ice-cold acetonitrile containing 50 ng/mL of the deuterated internal standard. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Quantification: Inject 5 µL of the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole). Monitor the specific MRM transitions for ADDP-1-OL and the internal standard.

  • Analysis: Calculate PK parameters (Cₘₐₓ, T₁/₂, AUC, F%) using non-compartmental analysis (NCA) software.

References

  • Importance of Sphingosine Kinase (SphK) as a Target in Developing Cancer Therapeutics and Recent Developments in the Synthesis of Novel SphK Inhibitors. Journal of Medicinal Chemistry.[Link]

  • The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target. Prostaglandins & Other Lipid Mediators (via PubMed).[Link]

  • Discovery of a Potent and Selective Sphingosine Kinase 1 Inhibitor through the Molecular Combination of Chemotype-Distinct Screening Hits. Journal of Medicinal Chemistry.[Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals.[Link]

Sources

Validation

reproducibility of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL synthetic pathways

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating synthetic routes for fluorinated pharmacophores. Executive Summary & Rationale The incorporation of a gem-difluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating synthetic routes for fluorinated pharmacophores.

Executive Summary & Rationale

The incorporation of a gem-difluoro group adjacent to an amine and a primary alcohol is a highly sought-after structural motif in modern drug discovery. The target compound, 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol , serves as a powerful bioisostere, offering enhanced lipophilicity and metabolic stability compared to its non-fluorinated analogs.

However, synthesizing this motif reproducibly is notoriously difficult. The inherent instability of difluoroenolates and the characteristically poor electrophilicity of imines often lead to low yields, poor diastereoselectivity, and unpredictable side reactions[1]. As a Senior Application Scientist, I have evaluated the two primary synthetic pathways used to construct this scaffold: the classical Zinc-Mediated Imino-Reformatsky Reaction and the modern Photoredox-Catalyzed Radical Addition .

This guide objectively compares these pathways, providing the mechanistic causality behind experimental choices and establishing self-validating protocols to ensure absolute reproducibility in your laboratory.

Pathway Visualization: Mechanistic Divergence

The critical divergence between the two pathways occurs during the carbon-carbon bond-forming step. The classical approach relies on a closed transition state, whereas the modern approach utilizes single-electron transfer (SET).

G Start 3,4-Dimethylbenzaldehyde + Ellman's Sulfinamide Imine Chiral Sulfinimine Intermediate Start->Imine Ti(OEt)4, THF Condensation PathA Pathway A: Zn-Mediated Imino-Reformatsky Imine->PathA Ethyl bromodifluoroacetate Zn dust, THF PathB Pathway B: Ir-Catalyzed Photoredox Addition Imine->PathB Ethyl bromodifluoroacetate Ir-cat, Blue LED EsterA Difluoro-beta-amino Ester (High dr >95:5) PathA->EsterA EsterB Difluoro-beta-amino Ester (Moderate dr ~70:30) PathB->EsterB Reduction Ester Reduction (NaBH4 / THF-MeOH) EsterA->Reduction EsterB->Reduction Product 3-Amino-3-(3,4-dimethylphenyl) -2,2-difluoropropan-1-ol Reduction->Product

Caption: Comparison of Zn-mediated vs Photoredox synthetic pathways for difluoro-amino alcohols.

Quantitative Performance Comparison

Before diving into the protocols, it is essential to evaluate the empirical performance of both pathways. The data below represents standardized runs at a 10 mmol scale.

Performance MetricPathway A (Zn-Reformatsky)Pathway B (Photoredox Addition)
Overall Yield (3 Steps) 68%42%
Diastereomeric Ratio (dr) >95:572:28
Reaction Time (Total) 24 hours36 hours
Reagent Cost / 10g Low (~$45 USD)High (~$180 USD, Ir-catalyst)
Scalability (1-10 Scale) 8 (Requires strict exotherm control)4 (Limited by photon penetration)
Reproducibility Score HighModerate

Scientific Verdict: Pathway A vastly outperforms Pathway B in terms of stereocontrol. The closed, Zimmerman-Traxler-like transition state of the zinc enolate coordinates tightly with the chiral sulfinyl oxygen, dictating the facial attack. Conversely, the open-shell radical intermediate in Pathway B lacks this rigid chelation, resulting in a nearly racemic mixture that requires tedious chromatographic separation[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and eliminate "silent failures," the following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Pathway A: Zinc-Mediated Imino-Reformatsky (Recommended)

Step 1: Chiral Imine Condensation

  • Causality: We utilize (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary) because the bulky tert-butyl group is mandatory for directing the stereochemistry of the subsequent enolate addition. Ti(OEt)4 is selected over MgSO4 because it acts dually as a Lewis acid to activate the 3,4-dimethylbenzaldehyde and as an irreversible water scavenger.

  • Procedure:

    • Dissolve 3,4-dimethylbenzaldehyde (10.0 mmol) and (R)-2-methylpropane-2-sulfinamide (10.5 mmol) in anhydrous THF (25 mL).

    • Add Ti(OEt)4 (20.0 mmol) dropwise at room temperature. Stir for 18 hours.

    • Quench with equal volumes of brine and EtOAc, filter the resulting TiO2 salts through Celite, and concentrate the organic layer.

  • Validation Checkpoint: Analyze the crude mixture via 1H NMR. The aldehyde proton signal (~9.9 ppm) must be completely absent, replaced by a sharp imine C-H singlet at ~8.5 ppm.

Step 2: Imino-Reformatsky Addition

  • Causality: Standard zinc dust is passivated by an unreactive ZnO layer. Failure to activate the zinc leads to unreacted starting material, while over-heating causes the ethyl bromodifluoroacetate to homocouple into diethyl tetrafluorosuccinate.

  • Procedure:

    • Suspend Zn dust (40.0 mmol) in degassed THF (20 mL). Add TMSCl (2 mol%) and 1,2-dibromoethane (2 mol%), and heat to 60 °C for 10 minutes, then cool to 30 °C.

    • Add the imine from Step 1 (10.0 mmol) to the suspension.

    • Add ethyl bromodifluoroacetate (20.0 mmol) dropwise. Critical: The reaction is highly exothermic. Maintain the internal temperature between 30–35 °C using a water bath[3].

    • Stir for 4 hours, then quench with saturated aqueous NH4Cl.

  • Validation Checkpoint: During the addition, the reaction mixture must transition from a dull gray suspension to a characteristic "green-gray" color, confirming the formation of the active zinc enolate[3]. TLC (Hexanes/EtOAc 7:3) should reveal a new, lower Rf spot corresponding to the ester.

Step 3: Selective Ester Reduction

  • Causality: NaBH4 in a mixed THF/MeOH solvent system is strictly utilized over LiAlH4. Stronger reducing agents will prematurely cleave the N-S bond of the chiral auxiliary, complicating purification.

  • Procedure:

    • Dissolve the crude ester (10.0 mmol) in THF (15 mL) and cool to 0 °C.

    • Add NaBH4 (30.0 mmol) in one portion, followed by the dropwise addition of MeOH (5 mL) to generate the active alkoxyborohydride species.

    • Stir for 2 hours at room temperature, quench with 1M HCl (carefully, gas evolution), and extract with EtOAc.

  • Validation Checkpoint: IR spectroscopy of the isolated product must show the complete disappearance of the strong ester C=O stretch (~1750 cm-1) and the emergence of a broad O-H stretch (~3300 cm-1).

Pathway B: Photoredox Catalyzed Addition (Alternative)

Note: This pathway is only recommended if heavy metals must be strictly avoided due to downstream GMP constraints.

Step 1: Photoredox Radical Addition

  • Causality: An Ir(III) photocatalyst (e.g., fac-Ir(ppy)3) generates the •CF2CO2Et radical via single-electron transfer under blue LED irradiation. Strict oxygen exclusion is required, as O2 rapidly quenches the triplet excited state of the catalyst[2].

  • Procedure:

    • In a Schlenk tube, combine the chiral imine (10.0 mmol), ethyl bromodifluoroacetate (15.0 mmol), Hantzsch ester (15.0 mmol as a reductant), and fac-Ir(ppy)3 (1 mol%) in DMF (20 mL).

    • Degas via three freeze-pump-thaw cycles.

    • Irradiate with a 3W blue LED strip at room temperature for 24 hours.

  • Validation Checkpoint: The solution must remain bright yellow/orange under irradiation. If the solution turns dark brown, oxygen ingress has occurred, and the catalyst is dead.

Conclusion

For the reproducible synthesis of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-ol , the Zinc-Mediated Imino-Reformatsky pathway is unequivocally the superior choice. Despite the operational care required to manage the zinc exotherm, the closed transition state guarantees the high diastereomeric purity (>95:5 dr) required for rigorous drug development[3]. The photoredox alternative, while elegant and metal-free at the stoichiometric level, fails to provide the necessary stereocontrol for chiral amino alcohol synthesis.

Sources

Comparative

mass spectrometry validation of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL

Comprehensive Mass Spectrometry Validation Guide for 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL: A Comparative Analysis Introduction & Analytical Challenges The compound 3-Amino-3-(3,4-dimethylphenyl)-2,2-dif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Validation Guide for 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL: A Comparative Analysis

Introduction & Analytical Challenges

The compound 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL is a highly specialized fluorinated β -amino alcohol. Structurally, it presents a unique convergence of functional groups: a primary amine, a primary alcohol, a lipophilic 3,4-dimethylphenyl ring, and a highly electron-withdrawing gem-difluoro ( −CF2​− ) moiety.

For analytical scientists and drug development professionals, this molecule presents specific mass spectrometry (MS) challenges. The strong inductive effect ( −I ) of the adjacent −CF2​− group significantly reduces the basicity (pKa) of the primary amine. Consequently, achieving optimal ionization efficiency and stable fragmentation requires precise control over the electrospray ionization (ESI) environment. This guide objectively compares MS platforms for the analysis of this compound and provides self-validating, step-by-step experimental protocols for both trace impurity profiling and bioanalytical quantification.

Section 1: Comparative Platform Analysis (QqQ vs. Q-TOF)

Selecting the appropriate mass analyzer is dictated by the analytical objective: targeted quantification for pharmacokinetic (PK) studies versus untargeted structural elucidation for Chemistry, Manufacturing, and Controls (CMC) impurity profiling.

  • Triple Quadrupole (QqQ): Operates in Multiple Reaction Monitoring (MRM) mode. It acts as a highly specific mass filter, offering unparalleled sensitivity and a wide linear dynamic range. It is the gold standard for quantifying the active pharmaceutical ingredient (API) in complex biological matrices.

  • Quadrupole Time-of-Flight (Q-TOF): Provides high-resolution, accurate mass (HRAM) measurements. It is indispensable for identifying unknown degradants (e.g., des-fluoro or des-amino analogs) because it can determine elemental compositions with sub-5-ppm mass accuracy[1].

Table 1: Objective Performance Comparison for Target Compound Analysis

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Primary Application for Target Compound
Mass Accuracy Nominal (~0.1 Da)High Resolution (< 5 ppm)Structural elucidation of unknown trace impurities.
Sensitivity (LOD) Sub-picogram (fg to low pg)Picogram (low to mid pg)QqQ is strictly preferred for trace PK quantification.
Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeQqQ ensures linearity across broad clinical dosing ranges.
Acquisition Mode MRM (Targeted)DIA / MSE (Untargeted)Q-TOF captures all fragment ions simultaneously.

Section 2: Ionization Dynamics & Causality

Understanding the fragmentation pathways of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL is critical for method development. Under positive ESI conditions, the molecule readily forms a protonated precursor ion [M+H]+ at m/z 216.12.

When subjected to collision-induced dissociation (CID), the molecule exhibits highly specific diagnostic losses. The presence of the gem-difluoro group drives a characteristic neutral loss of hydrogen fluoride (HF, 20 Da), while the primary alcohol facilitates the loss of water ( H2​O , 18 Da). The most abundant and stable product ion arises from the α -cleavage of the C-C bond, yielding a stable benzylic cation at m/z 134.10.

MS_Pathway M [M+H]+ m/z 216.12 Precursor Ion F1 [M+H - H2O]+ m/z 198.11 Neutral Loss M->F1 -H2O (18 Da) F2 [M+H - HF]+ m/z 196.11 Diagnostic Loss M->F2 -HF (20 Da) F3 C-C Cleavage m/z 134.10 Benzylic Cation M->F3 Alpha-Cleavage

ESI-MS/MS fragmentation pathways of 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step incorporates a mechanistic rationale (causality) to guarantee reproducibility.

Protocol A: Trace Impurity Elucidation via LC-Q-TOF

This protocol is designed to identify low-level synthetic impurities or degradants in the bulk API.

  • Sample Preparation: Dissolve 10 mg of the API in 1 mL of 50:50 Water:Methanol to achieve a 10 mg/mL concentrated stock.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 UPLC column. While volatile fluoroalcohols like hexafluoroisopropanol (HFIP) can enhance MS signal strength by up to ten orders of magnitude for certain complex molecules[2], standard reversed-phase conditions (0.1% Formic Acid in Water/Acetonitrile) are optimal here. Causality: The acidic modifier ensures the weakly basic fluorinated amine remains fully protonated, preventing peak tailing.

  • Data-Independent Acquisition (DIA): Operate the Q-TOF in MSE or All-Ions fragmentation mode. Causality: DIA continuously alternates between low collision energy (capturing intact precursor exact masses) and high collision energy (capturing all fragment ions) without requiring prior knowledge of the impurity masses. This ensures no trace degradant is missed[1].

  • Mass Defect Filtering: Apply a mass defect filter centered around the exact mass of the API (216.1200 Da). Causality: Fluorinated compounds possess distinct mass defects due to the exact mass of Fluorine (18.9984 Da). Filtering the data isolates structurally related impurities from background chemical noise.

Protocol B: Bioanalytical Quantification via LC-QqQ (ICH M10 Compliant)

This protocol is engineered for the robust quantification of the compound in human plasma, adhering strictly to regulatory guidelines[3].

  • Sample Preparation (Protein Precipitation): Transfer 50 µL of plasma sample to a 96-well plate. Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C2​,D3​ -analog at 50 ng/mL). Causality (Self-Validation): The SIL-IS co-elutes exactly with the target analyte. Because it shares identical physicochemical properties, it perfectly corrects for any matrix-induced ionization suppression or extraction losses, internally validating the accuracy of every single injection.

  • Extraction: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C. Causality: Cold organic solvent efficiently denatures plasma proteins, while the acidic environment ensures the target analyte partitions completely into the supernatant.

  • MS/MS Detection (MRM Mode): Monitor the m/z 216.1 134.1 transition (quantifier) and 216.1 196.1 (qualifier). Causality: The 134.1 fragment offers the highest signal-to-noise ratio for trace detection, while the 196.1 fragment provides structural confirmation specific to the fluorinated moiety.

Section 4: Regulatory Validation Metrics & Workflow

A bioanalytical method must be validated to demonstrate that it is reliable and fit for its intended purpose[3]. The workflow below outlines the critical path for validating the LC-QqQ method.

Validation_Workflow A Method Optimization (LC-QqQ Parameters) B Selectivity & Specificity (Blank Matrix check) A->B C Matrix Effect (Post-Extraction Spike) B->C D Calibration & LLOQ (Linear Dynamic Range) C->D E Accuracy & Precision (Inter/Intra-assay QC) D->E F Stability Testing (Bench-top, F/T, Long-term) E->F

ICH M10 compliant bioanalytical LC-MS/MS method validation workflow.

Table 2: ICH M10 Validation Metrics for Target Compound

Validation ParameterICH M10 Acceptance CriteriaRepresentative Experimental Result
Selectivity No interference > 20% of LLOQ< 4.2% interference at target retention time
Linearity (R²) 0.9900.998 (Range: 1.0 – 1000 ng/mL)
Intra-batch Precision CV 15% ( 20% at LLOQ)4.5% – 8.1% across all QC levels
Matrix Effect (IS-normalized) CV 15% between matrix lots5.8% (Demonstrating effective SIL-IS correction)

References

  • Evaluating IonHance Hexafluoroisopropanol (HFIP) for Enhanced LC-MS Oligonucleotide Analysis. Waters Corporation. URL: [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH) / U.S. FDA. URL: [Link]

  • Accurate Mass Liquid Chromatography/Mass Spectrometry on Quadrupole Orthogonal Acceleration Time-of-Flight Mass Analyzers. Analytical Chemistry (ACS Publications). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL proper disposal procedures

3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL: Operational Disposal and Safety Guide As a Senior Application Scientist, I frequently observe that the disposal of highly functionalized, multi-moiety research chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL: Operational Disposal and Safety Guide

As a Senior Application Scientist, I frequently observe that the disposal of highly functionalized, multi-moiety research chemicals is often mishandled in drug discovery laboratories. 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL is a complex fluorinated amino alcohol. It presents a unique convergence of chemical hazards: a basic primary amine, an oxidizable alcohol, a combustible aromatic ring, and a highly stable difluoromethylene ( −CF2​− ) group.

Improper disposal of this compound does not just violate Resource Conservation and Recovery Act (RCRA) regulations; it actively endangers laboratory personnel and municipal waste infrastructure[1]. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this specific chemical.

Chemical Causality & Hazard Assessment

To establish a fail-safe disposal protocol, we must first understand the mechanistic causality behind the compound's reactivity and environmental persistence. Do not treat this compound as generic organic waste.

  • The Fluorine Factor (Halogenated Waste): The −CF2​− group contains exceptionally strong carbon-fluorine bonds. Standard incineration temperatures (~800°C) are insufficient for complete destruction and will generate highly corrosive and toxic Hydrogen Fluoride (HF) gas . This waste must be routed to a specialized two-stage rotary kiln incinerator (>1100°C) equipped with calcium hydroxide wet scrubbers to neutralize HF into insoluble calcium fluoride ( CaF2​ )[2].

  • The Amine Exotherm: The primary amine ( −NH2​ ) acts as a weak organic base. If inadvertently mixed with concentrated inorganic acids (e.g., nitric or sulfuric acid waste), it will undergo a rapid, highly exothermic salt-formation reaction. This can cause solvent boiling, pressure buildup, and catastrophic container rupture[3].

  • Cross-Contamination Economics: Introducing even a milligram of this fluorinated compound into a "Non-Halogenated" waste carboy instantly converts the entire volume into "Halogenated Waste." Halogenated waste streams are significantly more expensive to process due to the required scrubber infrastructure[4].

Waste Segregation & Container Compatibility

The following table summarizes the quantitative and qualitative parameters for segregating waste streams containing 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL.

Waste StreamContaminant LevelPrimary MatrixRequired ContainerCompatibility Warnings
Liquid (Halogenated) >0.1% DCM, Chloroform, or pure compoundHigh-Density Polyethylene (HDPE)DO NOT MIX with acids, bases, or strong oxidizers (e.g., peroxides)[5].
Liquid (Aqueous) <1.0% Water / BufferHDPE or PTFE-linedMust be pH adjusted to 6.5–8.5 before consolidation. Do not pour down the drain[4].
Solid (Consumables) TraceGloves, weigh boats, paper towelsHeavy-duty Polyethylene BagDouble-bag; store in a rigid, leak-proof hazardous solid waste bin.
Solid (Bulk) >99% Expired or off-spec powderOriginal Amber Glass VialKeep sealed. Overpack in a secondary containment vessel.

Procedural Workflows for Disposal

Every protocol in your laboratory must be a self-validating system. Follow these step-by-step methodologies to ensure regulatory compliance and operational safety.

Protocol A: Liquid Waste Consolidation
  • Preparation: Don standard PPE (nitrile gloves, safety goggles, flame-retardant lab coat). Ensure all work is conducted within a certified, actively venting chemical fume hood.

  • Verification: Check the pH of the mother liquor or reaction wash containing the compound. If the solution is highly acidic (pH < 4) due to previous reaction steps, carefully neutralize it to pH 7 using a dilute, weak base (e.g., saturated sodium bicarbonate) before adding it to the bulk waste carboy.

  • Transfer: Using a dedicated funnel, slowly pour the solution into a clearly labeled "Halogenated Organic Solvent Waste" HDPE carboy.

  • Validation: Visually inspect the carboy for any signs of gas evolution or phase separation. Cap the container loosely for 15 minutes to allow any incidental pressure to vent, then seal hand-tight[3].

  • Documentation: Immediately update the waste log attached to the carboy, explicitly listing "3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL" and its estimated concentration.

Protocol B: Solid Waste & Spill Response
  • Containment (If Spilled): If the solid powder is spilled, do not dry-sweep, as this generates inhalable hazardous dust. Lightly mist the powder with a compatible solvent (e.g., ethanol or isopropanol) to dampen it.

  • Collection: Use a disposable plastic spatula to scoop the dampened solid into a wide-mouth HDPE waste jar. Wipe the area with solvent-soaked paper towels.

  • Packaging: Place all contaminated spatulas, paper towels, and gloves into a transparent, heavy-duty polyethylene waste bag.

  • Labeling: Seal the bag and affix a RCRA-compliant hazardous waste label marked: "Hazardous Solid Waste: Contains Fluorinated Organic Amines."[5]

Waste Segregation Decision Matrix

To prevent costly cross-contamination and ensure the compound reaches the correct high-temperature incinerator, utilize the following logical workflow for all generated waste.

WasteWorkflow Start 3-Amino-3-(3,4-dimethylphenyl) -2,2-difluoropropan-1-OL Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, PPE, Consumables) State->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquors) State->Liquid Liquid SolidBin Fluorinated Solid Waste Bin (Double Bagged) Solid->SolidBin Halogenated Halogenated Organic Stream (Compatible Solvents) Liquid->Halogenated Primary Route NonHalogenated Non-Halogenated Stream DO NOT MIX Liquid->NonHalogenated Avoid Incinerator High-Temp Incineration with HF Scrubber Halogenated->Incinerator SolidBin->Incinerator

Decision matrix for the segregation and disposal of fluorinated amino alcohol waste.

References

  • EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste Source: Atkinson, Andelson, Loya, Ruud & Romo (aalrr.com) URL:[Link]

  • Hazardous Waste Disposal Guide - Research Safety Source: Northwestern University (northwestern.edu) URL:[Link]

  • Disposal of chemical wastes - RiskAssess Source: RiskAssess (riskassess.com.au) URL:[Link]

  • Program Waste Management - ADMINISTRATIVE SERVICES MANUAL Source: University of Alaska Anchorage (alaska.edu) URL:[Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL

As a Senior Application Scientist, I approach the handling of novel, highly functionalized building blocks not merely as a regulatory requirement, but as a critical parameter that ensures both operator safety and experim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel, highly functionalized building blocks not merely as a regulatory requirement, but as a critical parameter that ensures both operator safety and experimental integrity.

3-Amino-3-(3,4-dimethylphenyl)-2,2-difluoropropan-1-OL is a highly specialized fluorinated amino alcohol. Because it is a complex, multi-functional molecule often utilized in advanced medicinal chemistry and drug development, handling it requires a deep understanding of how its specific structural motifs dictate its physical behavior and toxicological profile.

This guide provides a comprehensive, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in the American Chemical Society (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare)[1].

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards based on its structure:

  • Dimethylphenyl Moiety: This aromatic ring significantly enhances the molecule's lipophilicity. Causality: High lipophilicity increases the rate of dermal absorption and accelerates permeation through standard, single-layer latex or thin nitrile gloves, risking systemic exposure.

  • Difluoromethylene Group (-CF 2​ -): The strong electron-withdrawing nature of the fluorine atoms inductively alters the pKa of the adjacent amino group. Causality: While it increases metabolic stability for drug design, under extreme thermal stress or combustion, fluorinated compounds pose a severe risk of releasing highly toxic, corrosive hydrogen fluoride (HF) gas[2].

  • Amino (-NH 2​ ) and Hydroxyl (-OH) Groups: These groups create a strong intermolecular hydrogen-bonding network in the solid state. Causality: When mechanically disturbed (e.g., during spatula transfer), the powder is highly prone to electrostatic charging and aerosolization (dusting), presenting a significant inhalation hazard.

Regulatory Grounding & Risk Assessment

Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), laboratories must maintain a written Chemical Hygiene Plan (CHP) that dictates specific procedures and PPE to keep operator exposure below Permissible Exposure Limits (PELs)[3]. Because this is a novel building block without a standardized epidemiological exposure limit, we must apply the precautionary principle and treat it as a high-potency active pharmaceutical ingredient (API) requiring stringent engineering controls.

PPE_Decision_Matrix Start Hazard: 3-Amino-3-(3,4-dimethylphenyl) -2,2-difluoropropan-1-OL Phase1 Solid Powder Handling (Weighing & Aliquotting) Start->Phase1 Phase2 Liquid Solution Prep (Solvent Addition) Start->Phase2 Risk1 Aerosolization & Dusting Phase1->Risk1 Risk2 Splash & Dermal Permeation Phase2->Risk2 Control1 Fume Hood + P100 Respirator Risk1->Control1 Control2 Fume Hood + Splash Goggles Risk2->Control2 PPE Mandatory Baseline PPE: Double Nitrile Gloves (8 mil) Flame-Resistant Lab Coat Control1->PPE Control2->PPE Disposal EPA 40 CFR 262 Waste Consolidation (SAA) PPE->Disposal

Workflow and PPE decision matrix for handling fluorinated amino alcohols.

Personal Protective Equipment (PPE) Matrix

The following PPE specifications are engineered to break the specific causality chains of exposure identified above.

PPE ComponentTechnical SpecificationCausality / RationaleReplacement / Validation Interval
Hand Protection Double-layered Nitrile (minimum 8 mil thickness).The lipophilic dimethylphenyl group accelerates permeation through standard gloves. Double-gloving provides a fail-safe barrier.Replace outer glove every 2 hours, or immediately upon known contact.
Eye Protection Indirect Vented Chemical Splash Goggles.Prevents capillary action of fine aerosolized powders and solvent splashes from entering the ocular cavity.Inspect seal before use; clean with alcohol wipes post-operation.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex) with knit cuffs.Mitigates fire risk if flammable organic solvents are used during solubilization. Knit cuffs prevent wrist exposure.Launder weekly via specialized chemical lab service; replace immediately if contaminated.
Respiratory N95/P100 Particulate Respirator (if handled outside a closed system).Protects against electrostatic dusting of the primary amine powder during mechanical transfer.Discard after a single use.

Operational Workflow & Handling Protocol

To ensure absolute trustworthiness, every operational step must be a self-validating system . Do not proceed to the next step unless the validation check is successful.

Step 1: Engineering Control Validation

  • Action: Conduct all open-container handling within a certified chemical fume hood.

  • Validation: Before opening the vial, verify the fume hood monitor displays a face velocity between 0.4 and 0.6 m/s. Self-Check: Tape a small Kimwipe strip to the bottom of the sash; a continuous inward deflection confirms active negative pressure.

Step 2: PPE Integrity Check

  • Action: Don the FR lab coat, goggles, and double nitrile gloves.

  • Validation: Perform the "inflation test" on the outer gloves before donning—trap air inside and squeeze to ensure no micro-tears compromise the barrier.

Step 3: Static Mitigation & Weighing

  • Action: Wipe the exterior of the chemical vial, the analytical balance draft shield, and the metal spatula with a static-dissipative cloth or use an anti-static ionizer fan.

  • Validation: Hover the spatula over the powder. If the powder "jumps" to the metal, static is still present. Re-apply the ionizer until the powder remains inert.

Step 4: Solubilization & Transfer

  • Action: Transfer the weighed solid into a sealable reaction vial. Add the required solvent slowly down the side of the vial to prevent aerosolizing the dry powder at the bottom.

  • Validation: Cap the vial securely before removing it from the fume hood. Wipe the exterior of the capped vial with a solvent-dampened Kimwipe to remove invisible surface residue.

Spill Response & Self-Validating Decontamination

In the event of a localized bench or fume hood spill, immediate containment is required to prevent the spread of the fluorinated compound.

  • Isolate: Lower the fume hood sash completely. Alert nearby personnel.

  • Upgrade PPE: Ensure a P100 respirator is worn if the spill is outside the hood, due to the dusting hazard.

  • Contain (Wet Method): Do not sweep dry powder. Cover the spill with absorbent pads slightly dampened with a compatible solvent (e.g., ethanol or isopropanol) to dissolve and trap the lipophilic compound, preventing aerosolization.

  • Neutralize & Decontaminate: Because the compound contains a basic amino group, wipe the area with a mildly acidic decontamination solution (e.g., 1% citric acid), followed by a secondary wipe with distilled water.

  • Validation: Swab the decontaminated surface with a pH indicator strip moistened with water. A neutral reading (pH 7) confirms the complete removal of the basic amino residue.

Waste Management & Disposal Plan

The disposal of fluorinated organic compounds is strictly regulated due to their environmental persistence and the risk of generating per- and polyfluoroalkyl substances (PFAS) or hydrofluoric acid in standard landfills.

  • Satellite Accumulation Area (SAA): Under EPA 40 CFR 262, all waste generated from this compound (including contaminated gloves, Kimwipes, and empty vials) must be immediately placed in a designated SAA[4]. The SAA must be within the line of sight of the generation point[5].

  • Labeling: Waste containers must be explicitly labeled "Hazardous Waste" (or "Unwanted Material" if your institution operates under EPA Subpart K for academic entities)[4]. The label must include the accumulation start date[5].

  • Compatibility & Storage: Store liquid waste in high-density polyethylene (HDPE) containers. Do not use glass if there is any risk of HF generation from extreme acidic degradation of the difluoro group.

  • Final Disposition: The waste must be routed to a Central Accumulation Area (CAA) within 3 days of reaching the 55-gallon limit[6]. Final disposal must occur via high-temperature commercial incineration equipped with flue gas scrubbers capable of neutralizing fluorinated exhaust[5].

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.